TCA1
Description
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Properties
IUPAC Name |
ethyl N-[2-(1,3-benzothiazole-2-carbonylamino)thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S2/c1-2-23-16(22)19-12(20)9-7-8-24-14(9)18-13(21)15-17-10-5-3-4-6-11(10)25-15/h3-8H,2H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNBJLXHBBZKSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346165 | |
| Record name | Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864941-32-2 | |
| Record name | Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 864941-32-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dual-Targeting Inhibitor TCA1 Demonstrates Potent Activity Against Mycobacterium tuberculosis
A Comprehensive Analysis of its Mechanism of Action, Efficacy, and Therapeutic Potential
For Immediate Release
A novel small molecule, TCA1, has been identified as a potent bactericidal agent against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Exhibiting a unique dual mechanism of action, this compound targets two essential and distinct biosynthetic pathways in Mtb, offering a promising new avenue for the development of therapeutics against persistent and drug-resistant tuberculosis. This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and the experimental basis for the characterization of this compound.
Core Mechanism of Action: A Two-Pronged Attack
Genetic and biochemical studies have revealed that this compound functions by simultaneously inhibiting two critical enzymes in M. tuberculosis:
-
Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1): This enzyme is essential for the biosynthesis of the mycobacterial cell wall. DprE1 is involved in the synthesis of decaprenylphosphoryl-β-D-arabinose, a precursor to arabinogalactan, a key component of the Mtb cell wall.[1][2] this compound binds to the central cavity of DprE1, adjacent to the isoalloxazine ring of FAD, in a boomerang-like conformation.[2] This inhibition disrupts cell wall integrity, leading to bacterial cell death.
-
MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor (MoCo).[1][2] MoCo is a crucial prosthetic group for a variety of enzymes essential for the bacterium's metabolism and survival, particularly under different stress conditions.
This dual-targeting mechanism is significant as it may reduce the likelihood of the development of drug resistance. Furthermore, the overexpression of DprE1 in Mtb confers resistance to this compound under normal growth conditions but not in a nutrient starvation model, suggesting the importance of the secondary target, particularly in non-replicating, persistent bacteria.[1]
Quantitative Efficacy of this compound
This compound has demonstrated significant bactericidal activity against both replicating and non-replicating Mtb, as well as various drug-resistant strains.
In Vitro Activity
| Strain/Condition | Medium | MIC50 (μg/mL) | MIC99 (μg/mL) | Observations |
| M. tuberculosis H37Rv | 7H9 | 0.19 | 2.1 | - |
| M. tuberculosis H37Rv | Biofilm | 0.01 | - | 20- to 150-fold higher activity in biofilm medium |
| M. smegmatis | 7H9 | 4.5 | - | Demonstrates specificity for mycobacteria |
| M. smegmatis | Biofilm | 0.03 | - | - |
| M. bovis BCG | 7H9 | 3 | - | - |
| M. bovis BCG | Biofilm | 0.04 | - | - |
| Non-replicating Mtb | Nutrient Starvation | - | - | Bactericidal at 7.5 µg/mL (40x MIC50 in 7H9), reducing CFU by 3 logs in 3 weeks.[1][3] |
| INH-resistant Mtb (katG mutant) | 7H9 | - | - | Bactericidal activity observed.[1][4] |
| RIF-resistant Mtb (rpoB mutant) | 7H9 | - | - | Active against this strain.[3][4] |
| XDR-TB strain (mc²8013) | 7H9 | - | - | Potent bactericidal activity, with a 5-log CFU reduction in 3 weeks at 7.5 µg/mL.[1][5] |
In Vivo Efficacy in Mouse Models
| Infection Model | Treatment | Dose | CFU Reduction (Lungs) | CFU Reduction (Spleen) |
| Acute (2 weeks) | This compound alone | 40 mg/kg | 0.5 log | 1.5 logs |
| Acute (2 weeks) | This compound alone | 100 mg/kg | ~2 logs | >3 logs |
| Acute (2 weeks) | This compound + INH | 40 mg/kg + 25 mg/kg | Significant reduction | Significant reduction |
| Acute (2 weeks) | This compound + RIF | 40 mg/kg + 10 mg/kg | Significant reduction | Significant reduction |
| Chronic (4 weeks) | This compound alone | 100 mg/kg | 1 log | 1.4 logs |
| Chronic (4 weeks) | This compound + INH | 100 mg/kg + 25 mg/kg | Significant reduction | Significant reduction |
| Chronic (4 weeks) | This compound + RIF | 100 mg/kg + 10 mg/kg | Significant reduction | Significant reduction |
Pharmacokinetic Profile: In mice, oral administration of this compound at 20 and 50 mg/kg resulted in a high Cmax (2,122 and 5,653 nM, respectively) with an oral bioavailability ranging from 19% to 46% and a half-life of 1.8 hours.[6][7][8]
Signaling and Transcriptional Impact
Genome-wide transcriptional analysis of M. tuberculosis treated with this compound revealed significant changes in gene expression, providing insights into its broader mechanism of action.
-
Downregulation of Persistence Genes: Notably, this compound treatment leads to the downregulation of genes known to be involved in Mtb persistence, dormancy, and stress response.[1] This suggests that this compound may be particularly effective against the non-replicating bacteria that are notoriously difficult to eradicate with current therapies.
-
Impact on Cell Wall and Fatty Acid Biosynthesis: Similar to other cell wall-active agents like isoniazid and ethambutol, this compound affects the expression of genes involved in cell wall and fatty acid biosynthesis pathways.[1]
Experimental Protocols
Genome-Wide Transcriptional Analysis
-
Culture Preparation: Triplicate 10 mL cultures of M. tuberculosis H37Rv were grown to the logarithmic phase in 7H9 media.[1]
-
This compound Treatment: Log-phase cultures were treated with 3.75 µg/mL of this compound or a DMSO vehicle control for 12 hours.[1]
-
RNA Isolation: Cells were harvested, washed, and resuspended in 1 mL of RNA Protect reagent (Qiagen). Total RNA was then isolated using a standard protocol.
-
Microarray Analysis: The extracted RNA was used for genome-wide transcriptional profiling to identify differentially expressed genes.
Kill Kinetics Assay
-
Inoculum Preparation: Exponentially growing cultures of mycobacteria were diluted in fresh 7H9 media to an optical density at 600 nm (OD600) of 0.1–0.2.[6]
-
Drug Exposure: Cultures were treated with this compound at a specified concentration (e.g., 20x MIC50). Control cultures were treated with DMSO, isoniazid (INH), or rifampicin (RIF) at equivalent multiples of their respective MIC50 values.[1]
-
Sampling and Plating: Aliquots were taken from each culture at various time points (e.g., days 0, 3, 7, 14, 21), serially diluted, and plated on appropriate solid media.
-
CFU Determination: Colony-forming units (CFUs) were counted after incubation to determine the bactericidal activity of the compounds over time.
Nutrient Starvation Assay for Non-Replicating Mtb
-
Culture and Starvation: M. tuberculosis cultures were grown to the late logarithmic phase, washed, and resuspended in phosphate-buffered saline (PBS) containing 0.05% Tween 80 to induce a non-replicating state.
-
Drug Treatment: The starved cultures were then treated with this compound at a concentration of 7.5 µg/mL (40x MIC50 in 7H9 medium).[1][3]
-
Viability Assessment: At various time points over a period of 3 weeks, aliquots were removed, serially diluted, and plated to determine the number of viable bacteria (CFU).
Conclusion
This compound represents a significant advancement in the search for new anti-tuberculosis agents. Its novel dual-targeting mechanism of action, potent bactericidal activity against both replicating and non-replicating Mtb, and efficacy against drug-resistant strains make it a highly promising lead compound. The ability of this compound to downregulate persistence-related genes further underscores its potential to shorten the duration of tuberculosis chemotherapy and combat latent infections. Further development and optimization of this compound and its analogs could lead to a new class of drugs to address the global health challenge of tuberculosis.
References
- 1. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. | BioWorld [bioworld.com]
The Discovery and Initial Screening of TCA1: A Novel Antitubercular Agent
A technical guide for researchers and drug development professionals on the identification and preliminary characterization of a dual-targeting inhibitor of Mycobacterium tuberculosis.
This document provides an in-depth overview of the discovery and initial screening process of TCA1, a small molecule with potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). This compound was identified through a sophisticated screening cascade designed to uncover novel compounds effective against persistent forms of the bacterium. This guide details the experimental methodologies, presents key quantitative data, and visualizes the underlying biological pathways and screening workflows.
Discovery via a Biofilm Inhibition Screen
This compound was discovered through a cell-based phenotypic screen designed to identify inhibitors of mycobacterial biofilm formation.[1][2][3] This approach was predicated on the understanding that Mtb can form biofilms, which are associated with increased drug tolerance and persistence. The initial high-throughput screen utilized a non-pathogenic surrogate, Mycobacterium smegmatis, which forms a biofilm-like structure called a pellicle at the liquid-air interface. Compounds that inhibited pellicle formation were selected for further investigation.
Initial Screening Workflow
The screening process followed a logical cascade, beginning with a primary screen to identify "hit" compounds, followed by a series of secondary and confirmatory assays to characterize their activity against M. tuberculosis.
Mechanism of Action: Dual Inhibition of Essential Pathways
Genetic and affinity-based studies revealed that this compound exerts its bactericidal effect by inhibiting two distinct enzymes: decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1) and MoeW.[1][2][4] This dual-targeting mechanism is a significant feature of this compound, potentially contributing to its potent activity and low potential for resistance development.
-
DprE1: This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. Specifically, it is involved in the production of decaprenyl-phosphoryl-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan, which are major components of the Mtb cell wall.[5][6]
-
MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor (MoCo), which is required for the function of various molybdoenzymes.[2]
The inhibition of these two independent pathways disrupts critical cellular functions, leading to bacterial cell death.
Quantitative Data Summary
The initial characterization of this compound generated significant quantitative data, demonstrating its potent and selective activity. The following tables summarize the key findings from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Organism/Condition | Assay | Result | Reference |
| M. smegmatis | Biofilm MIC50 | 0.03 µg/mL | [7] |
| M. bovis BCG | Biofilm MIC50 | 0.04 µg/mL | [7] |
| M. tuberculosis H37Rv | Biofilm MIC50 | 0.01 µg/mL | [7] |
| M. tuberculosis H37Rv | 7H9 Medium MIC50 | 0.19 µg/mL | [7] |
| M. tuberculosis H37Rv | Solid Medium MIC99 | 2.1 µg/mL | [7] |
| Non-replicating M. tuberculosis | Nutrient Starvation Assay | 3-log CFU reduction at 7.5 µg/mL | [8] |
| RIF-resistant M. tuberculosis | Bactericidal Assay | Active | [8] |
| XDR-TB Strain | Bactericidal Assay | 5-log CFU reduction in 3 weeks | [8] |
| E. coli, S. aureus, P. aeruginosa | Growth Inhibition | Inactive | [9] |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Infection Model | Treatment | Organ | CFU Reduction (log10) | Reference |
| Acute | This compound (40 mg/kg) | Lung | ~1.5 | [7] |
| Chronic | This compound (100 mg/kg) | Lung | ~0.5 | [8] |
| Chronic | This compound (100 mg/kg) | Spleen | ~1.5 | [8] |
| Chronic | This compound (40 mg/kg) + INH (25 mg/kg) | Lung | >2.0 | [8] |
| Chronic | This compound (40 mg/kg) + RIF (10 mg/kg) | Lung | >2.0 | [8] |
Table 3: Pharmacokinetic Properties of this compound in Mice
| Parameter | Oral Administration (20 mg/kg) | Oral Administration (50 mg/kg) | Intravenous Administration | Reference |
| Cmax | 2122 nM | 5653 nM | - | [7] |
| Bioavailability | 19-46% | 19-46% | - | [7] |
| Half-life (t1/2) | 1.8 h | 1.8 h | 0.73 h | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the initial screening and characterization of this compound.
Mycobacterial Biofilm (Pellicle) Formation Assay
This assay was the basis for the primary high-throughput screen.
-
Culture Preparation: M. smegmatis is grown in a suitable liquid medium without detergents to encourage pellicle formation.
-
Compound Addition: Test compounds are added to the wells of a microtiter plate at various concentrations.
-
Inoculation: The wells are inoculated with the M. smegmatis culture.
-
Incubation: Plates are incubated at 37°C for a period sufficient for pellicle formation in the control wells (typically 3-5 days).
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Readout: Inhibition of pellicle formation is assessed visually or by measuring the optical density of the culture.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound against M. tuberculosis was determined using a standard broth microdilution method.
-
Compound Preparation: this compound is serially diluted in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate.[10]
-
Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a standardized density (e.g., 0.5 McFarland standard).[11]
-
Inoculation: The wells containing the serially diluted compound are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 5-7 days.
-
Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[10]
Intracellular Macrophage Infection Assay
This assay evaluates the ability of a compound to kill Mtb within its host cell.
-
Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in multi-well plates.[12][13]
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Infection: The macrophages are infected with M. tuberculosis at a defined multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing and, if necessary, treatment with a low concentration of an aminoglycoside antibiotic.[13]
-
Compound Treatment: The infected macrophages are then treated with various concentrations of the test compound.
-
Lysis and CFU Enumeration: After a defined treatment period (e.g., 72 hours), the macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysates on Middlebrook 7H11 agar and counting the colony-forming units (CFUs).[13][14]
References
- 1. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]
- 5. researchgate.net [researchgate.net]
- 6. Determinants of the Inhibition of DprE1 and CYP2C9 by Antitubercular Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A novel mycobacterial In Vitro infection assay identifies differences of induced macrophage apoptosis between CD4+ and CD8+ T cells | PLOS One [journals.plos.org]
In Vitro Activity of TCA1 Against Mycobacterium tuberculosis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro activity of the small molecule TCA1 against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound has emerged as a promising anti-tubercular agent with a unique dual mechanism of action and potent activity against both drug-susceptible and drug-resistant strains of Mtb.
Quantitative Assessment of In Vitro Activity
This compound demonstrates significant bactericidal activity against Mtb across various in vitro models, including against replicating, non-replicating, and drug-resistant isolates. The following tables summarize the key quantitative data on its efficacy.
| Parameter | Mtb Strain/Condition | Value | Culture Medium/Condition | Reference |
| MIC₅₀ | M. tuberculosis | 0.19 µg/mL | 7H9 Medium | [1] |
| M. tuberculosis | 0.01 µg/mL | Biofilm Medium | [1] | |
| M. smegmatis | 4.5 µg/mL | 7H9 Medium | [1] | |
| M. smegmatis | 0.03 µg/mL | Biofilm Medium | [1] | |
| M. bovis BCG | 3 µg/mL | 7H9 Medium | [1] | |
| M. bovis BCG | 0.04 µg/mL | Biofilm Medium | [1] | |
| MIC₉₉ | M. tuberculosis | 2.1 µg/mL | Solid Medium | [1][2] |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Assay | Mtb Strain/Condition | This compound Concentration | Time | Result | Reference |
| Kinetic Killing Assay | Exponentially growing virulent Mtb | 20 x MIC₅₀ (3.75 µg/mL) | 21 days | > 3 log reduction in CFU | [2] |
| Isoniazid-resistant Mtb | 3.75 µg/mL | - | Bactericidal activity observed | [3] | |
| Rifampicin-resistant Mtb | 3.75 µg/mL | - | Bactericidal activity observed | [3] | |
| Extensively Drug-Resistant (XDR) Mtb | 7.5 µg/mL | 3 weeks | 5 log reduction in CFU | [2][3] | |
| Nutrient Starvation Assay | Non-replicating Mtb | 40 x MIC₅₀ (7.5 µg/mL) | 3 weeks | 3 log reduction in CFU | [2][3] |
| Combination Study | Mtb with Isoniazid (INH) | 3.75 µg/mL this compound + 1 µg/mL INH | ~3 weeks | Sterilization of culture | [2][3] |
| Mtb with Rifampicin (RIF) | 3.75 µg/mL this compound + 2 µg/mL RIF | ~3 weeks | Sterilization of culture | [2][3] | |
| RIF-resistant Mtb with INH | 3.75 µg/mL this compound + INH | 1 week | Sterilization of culture | [3] |
Table 2: Bactericidal Activity of this compound in Time-Kill and Combination Studies
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the in vitro activity of this compound against Mtb.
Minimum Inhibitory Concentration (MIC) Determination by Turbidity Assay[1]
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Compound Preparation: Prepare three-fold serial dilutions of this compound in dimethyl sulfoxide (DMSO).
-
Bacterial Culture: Grow M. tuberculosis cultures to an optical density at 600 nm (OD₆₀₀) of 0.04.
-
Incubation: Incubate the Mtb cultures with the serially diluted this compound at 37°C for 5 days.
-
Measurement: Determine the OD₆₀₀ using a plate reader. The MIC₅₀ is defined as the lowest concentration of this compound that inhibits bacterial growth by 50%.
Kinetic Killing Assays[1]
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Culture Preparation: Dilute exponentially growing mycobacterial cultures in fresh media to an OD₆₀₀ of 0.1–0.2.
-
Drug Addition: Add this compound and other comparator drugs (e.g., isoniazid, rifampicin) at the indicated concentrations.
-
Baseline CFU Count: At the start of the experiment (time 0), plate appropriate dilutions of the culture onto 7H10 agar plates to determine the initial number of colony-forming units (CFU).
-
Monitoring: At specified time points, collect aliquots from the cultures, perform serial dilutions, and plate on 7H10 agar to monitor the effect of the drug on bacterial viability.
-
Incubation and Counting: Incubate the plates at 37°C, and count the resulting colonies to determine the CFU/mL at each time point.
Activity against Non-Replicating Mtb under Nutrient Starvation[1][2]
-
Culture Preparation: Centrifuge a log-phase Mtb culture, wash the cell pellet twice with phosphate-buffered saline (PBS), and resuspend in PBS containing 0.05% Tyloxapol to an OD₆₀₀ of 0.3.
-
Drug Incubation: Incubate the bacterial suspension with this compound, a comparator drug (e.g., rifampicin), or DMSO as a control.
-
CFU Determination: At various time points, collect aliquots, serially dilute, and plate on 7H11 agar to determine the CFU count.
Intracellular Macrophage Assay[1]
-
Cell Infection: Infect J744.1 murine macrophage cells with Mtb at a multiplicity of infection (MOI) of 1:3 and incubate for 2 hours at 37°C.
-
Removal of Extracellular Bacteria: Wash the cell monolayer three times and add 20 µM amikacin for an additional 2 hours to eliminate any remaining extracellular bacteria.
-
Compound Treatment: Incubate the infected cells with serial dilutions of this compound for 5 days.
-
Cell Lysis and Plating: Wash the cells three times and lyse them. Serially dilute the lysate and plate on 7H11 agar medium for CFU enumeration.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for In Vitro Activity Assessment
Caption: Workflow for assessing the in vitro anti-tubercular activity of this compound.
Proposed Mechanism of Action of this compound in M. tuberculosis
Genetic and affinity-based methods have identified that this compound acts by inhibiting two distinct biosynthetic pathways. It also leads to the downregulation of genes involved in Mtb persistence.[2][4]
Caption: Dual inhibitory mechanism of this compound against M. tuberculosis.
References
TCA1 Target Identification and Validation in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the identification and validation of the targets of TCA1, a potent small molecule inhibitor of Mycobacterium tuberculosis (M. tuberculosis). This compound exhibits a unique dual mechanism of action, making it a promising candidate for further development in the fight against tuberculosis, including drug-resistant strains. This document details the experimental methodologies used to elucidate its targets, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule identified through a cell-based phenotypic screen for inhibitors of mycobacterial biofilm formation.[1] It demonstrates bactericidal activity against both replicating and non-replicating M. tuberculosis, including drug-susceptible and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Furthermore, this compound has shown efficacy in both acute and chronic mouse models of tuberculosis infection, both as a standalone agent and in combination with first-line anti-TB drugs like isoniazid and rifampicin.[1] The lack of cross-resistance with existing drugs suggests a novel mechanism of action.[1][2]
Target Identification: A Dual-Targeting Mechanism
Genetic and biochemical studies have revealed that this compound exerts its anti-tubercular activity by inhibiting two distinct and essential biosynthetic pathways.[1] The identified molecular targets are:
-
Decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1): A crucial enzyme in the synthesis of the mycobacterial cell wall.
-
MoeW: An enzyme involved in the biosynthesis of the molybdenum cofactor (MoCo).
The inhibition of these two pathways disrupts vital cellular processes, leading to bacterial cell death.
Signaling and Biosynthetic Pathways
The following diagram illustrates the two biosynthetic pathways targeted by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound against M. tuberculosis.
Table 1: In Vitro Activity of this compound against M. tuberculosis
| Parameter | Medium/Condition | Value (µg/mL) | Reference |
| MIC50 | 7H9 Medium | 0.19 | [1] |
| MIC50 | Biofilm Medium | 0.01 | [1] |
| MIC99 | Solid Medium | 2.1 | [3] |
| Intracellular MIC50 | Macrophage Culture | 0.6 | [1] |
Table 2: Bactericidal Activity of this compound
| Strain/Condition | Treatment | Duration | Log CFU Reduction | Reference |
| Exponentially growing Mtb | This compound (20x MIC50) | 21 days | > 3 | [3] |
| Non-replicating Mtb | This compound (7.5 µg/mL) | 21 days | 3 | [1] |
| XDR-TB strain (mc28013) | This compound | 21 days | 5 | [1][2] |
Table 3: In Vivo Efficacy of this compound in Mouse Models
| Infection Model | Treatment | Organ | Log CFU Reduction | Reference |
| Acute | This compound (100 mg/kg) | Lung | ~1 | [1] |
| Acute | This compound (100 mg/kg) | Spleen | ~1.4 | [1] |
| Chronic | This compound (100 mg/kg) | Lung | 1 | [1] |
| Chronic | This compound (100 mg/kg) | Spleen | 1.4 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of this compound's targets are provided below.
Target Identification and Validation Workflow
The overall workflow for identifying and validating the targets of this compound involved a combination of genetic and biochemical approaches.
Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the minimum concentration of this compound required to inhibit the growth of M. tuberculosis.
Methodology:
-
M. tuberculosis cultures are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.
-
The bacterial suspension is diluted to a standard inoculum size.
-
Serial dilutions of this compound are prepared in 96-well microplates containing 7H9 broth.
-
The bacterial inoculum is added to each well.
-
Plates are incubated at 37°C for 7-14 days.
-
The MIC50 is determined as the lowest concentration of this compound that inhibits bacterial growth by 50% compared to a drug-free control, typically measured by optical density or a viability stain like Resazurin.
-
For solid media MIC99, bacteria are plated on 7H11 agar containing serial dilutions of this compound, and the MIC99 is the concentration that inhibits at least 99% of colony formation.[3]
Kinetic Killing Assay
Objective: To evaluate the bactericidal activity of this compound over time.
Methodology:
-
M. tuberculosis cultures are grown to early log phase and then diluted.
-
This compound is added to the cultures at a concentration of 20 times its MIC50.[3] Control cultures with no drug and with comparator drugs (e.g., isoniazid, rifampicin) are also prepared.
-
Cultures are incubated at 37°C.
-
At specified time points (e.g., days 0, 3, 7, 14, 21), aliquots are taken from each culture.
-
The aliquots are serially diluted and plated on 7H11 agar plates.
-
Plates are incubated for 3-4 weeks, and colony-forming units (CFU) are counted.
-
The log reduction in CFU/mL is calculated relative to the starting inoculum. A reduction of ≥3 log10 CFU is typically considered bactericidal.[3]
DprE1 Competition Assay
Objective: To validate the binding of this compound to its target DprE1.
Methodology:
-
Recombinant DprE1 enzyme is purified.
-
The enzyme is pre-incubated with serial dilutions of this compound for 15 minutes to allow for binding.[1]
-
A fluorescent benzothiazinone derivative, BTZ-BODIPY, which forms a covalent bond with DprE1, is added to the mixture.[1]
-
The reaction is incubated for 1 hour at 37°C.[1]
-
The reaction products are separated by SDS-PAGE.
-
The gel is analyzed for fluorescence. A decrease in the fluorescent signal from BTZ-BODIPY-labeled DprE1 in the presence of this compound indicates that this compound is competing for the same binding site and inhibiting the covalent modification.
-
A Coomassie-stained gel is used to confirm equal protein loading in all lanes.
Intracellular Activity Assay
Objective: To assess the efficacy of this compound against M. tuberculosis residing within macrophages.
Methodology:
-
A macrophage-like cell line (e.g., THP-1) is cultured and differentiated.
-
The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).
-
After allowing for phagocytosis, extracellular bacteria are removed by washing.
-
The infected cells are then treated with serial dilutions of this compound.
-
After a set incubation period (e.g., 3-5 days), the macrophages are lysed to release intracellular bacteria.
-
The lysate is serially diluted and plated on 7H11 agar to determine the number of viable intracellular CFUs.
-
The intracellular MIC50 is calculated as the drug concentration that reduces the CFU count by 50% compared to untreated infected cells.[1]
Conclusion
This compound represents a significant advancement in the search for new anti-tuberculosis agents.[1] Its unique dual-targeting mechanism, inhibiting both cell wall and molybdenum cofactor biosynthesis, provides a powerful strategy to combat M. tuberculosis, including strains resistant to current therapies. The comprehensive validation, from in vitro enzymatic assays to in vivo animal models, underscores its potential as a lead compound for the development of a new class of anti-TB drugs. The detailed protocols and data presented in this guide offer a technical foundation for researchers and drug developers working to build upon this promising discovery.
References
Structural Analogs of TCA1: A Technical Guide to Their Synthesis, Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural analogs of TCA1, a potent inhibitor of Mycobacterium tuberculosis (Mtb). It covers their biological activity, the signaling pathways they disrupt, and detailed experimental protocols for their synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers in the field of tuberculosis drug discovery and development.
This compound and Its Analogs: A New Frontier in Anti-Tubercular Drug Discovery
This compound is a small molecule identified as an inhibitor of Mtb with activity against both drug-susceptible and drug-resistant strains.[1][2][3] It exhibits bactericidal activity against replicating and non-replicating Mtb and is also effective at inhibiting biofilm formation.[1][3] The mechanism of action of this compound involves the inhibition of two key enzymes in mycobacterial metabolic pathways: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and an enzyme involved in molybdenum cofactor biosynthesis, MoeW.[1][2][3] DprE1 is essential for the synthesis of the mycobacterial cell wall, a key determinant of the bacterium's survival and pathogenicity.
The promising activity of this compound has spurred the development of numerous structural analogs, primarily based on a thiophene-arylamide scaffold.[4][5] These efforts aim to improve potency, selectivity, and pharmacokinetic properties. This guide focuses on these analogs, presenting their activity data and the methodologies used to characterize them.
Quantitative Activity of this compound and Its Structural Analogs
The biological activity of this compound and its analogs has been quantified through various in vitro assays, including determination of the Minimum Inhibitory Concentration (MIC) against Mtb and the half-maximal inhibitory concentration (IC50) against the DprE1 enzyme. The following tables summarize the available quantitative data for a selection of these compounds.
Table 1: In Vitro Activity of this compound
| Parameter | Organism/Target | Value | Reference(s) |
| MIC99 | M. tuberculosis | 2.1 µg/mL | [2][6] |
| MIC50 (7H9 medium) | M. tuberculosis H37Rv | 0.19 µg/mL | [2][6] |
| MIC50 (7H9 medium) | M. smegmatis | 4.5 µg/mL | [2][6] |
| MIC50 (7H9 medium) | M. bovis BCG | 3 µg/mL | [2][6] |
| MIC50 (biofilm medium) | M. tuberculosis H37Rv | 0.01 µg/mL | [2][6] |
| MIC50 (intracellular) | M. tuberculosis in macrophages | 0.6 µg/mL | [2] |
| Activity against non-replicating Mtb | M. tuberculosis | 7.5 µg/mL | [2][7][8] |
| IC50 | DprE1 | 3.0 ± 0.2 µM | [4] |
Table 2: In Vitro Activity of Thiophene-Arylamide Analogs of this compound against M. tuberculosis H37Rv and DprE1
| Compound | MIC (µg/mL) | IC50 vs. DprE1 (µg/mL) | Reference(s) |
| 23j | 0.06 | 0.9 | [2][9] |
| 24f | 0.12 | 0.2 | [2][9] |
| 25a | 0.02 | 0.9 | [2][9] |
| 25b | 0.03 | 0.4 | [2][9] |
Table 3: In Vitro Activity of 1,2,3-Triazole Analogs against DprE1
| Compound | IC50 vs. DprE1 (µM) | Reference(s) |
| BOK-2 | 2.2 ± 0.1 | [4] |
| BOK-3 | 3.0 ± 0.6 | [4] |
| This compound | 3.0 ± 0.2 | [4] |
Signaling Pathways Targeted by this compound and its Analogs
This compound and its analogs exert their antimycobacterial effect by inhibiting key enzymes in two vital biosynthetic pathways. The following diagrams illustrate these pathways and the points of inhibition.
Caption: Mycobacterial cell wall precursor biosynthesis pathway, highlighting the inhibition of DprE1 by this compound and its analogs.
Caption: Molybdenum cofactor biosynthesis pathway in Mycobacterium, indicating the inhibitory target of this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound analogs and the key biological assays used for their characterization.
General Synthesis of Thiophene-Arylamide Analogs
The synthesis of thiophene-arylamide analogs of this compound typically involves a multi-step process, including the formation of the disubstituted thiophene core and subsequent amide bond formation. The following is a representative protocol adapted from the literature.[5][10]
Step 1: Synthesis of the 2,3-Disubstituted Thiophene Core
The thiophene core can be synthesized via several methods, including the Suzuki cross-coupling reaction.[1][6][9][11][12]
-
Materials:
-
Appropriately substituted bromothiophene derivative
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄ or Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
To a round-bottom flask, add the bromothiophene derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Step 2: Amide Coupling to Form the Final Product
The final thiophene-arylamide is typically formed via an amide coupling reaction between a carboxylic acid-functionalized thiophene and an appropriate amine.[10][13][14][15][16]
-
Materials:
-
Thiophene carboxylic acid derivative (from Step 1, modified if necessary)
-
Amine derivative
-
Coupling reagent (e.g., EDC, HATU)
-
Base (e.g., DIPEA, DMAP)
-
Solvent (e.g., DMF, CH₂Cl₂)
-
-
Procedure:
-
Dissolve the thiophene carboxylic acid (1.0 eq) and amine (1.1 eq) in the chosen solvent.
-
Add the base (2.0 eq) to the mixture.
-
Add the coupling reagent (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography or recrystallization.
-
DprE1 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the IC50 of compounds against DprE1.[17][18]
-
Materials:
-
Purified recombinant DprE1 enzyme
-
Substrate: decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like geranylgeranylphosphoryl-β-D-ribose (GGPR)
-
Cofactor: FAD
-
Resazurin (redox indicator)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 0.05% Tween 80)
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).
-
Add the DprE1 enzyme to all wells except the negative control.
-
Add the FAD cofactor.
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the substrate (DPR or GGPR).
-
Incubate the plate at 37 °C for a defined period (e.g., 1-2 hours).
-
Add the resazurin solution to each well and incubate for an additional period until a color change is observed in the positive control wells.
-
Measure the fluorescence (e.g., excitation at 560 nm, emission at 590 nm) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay
The Resazurin Microtiter Assay (REMA) is a commonly used method to determine the MIC of compounds against Mycobacterium tuberculosis.[2][4][8][19][20]
-
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
Test compounds dissolved in DMSO
-
Resazurin solution (0.02% in sterile water)
-
Sterile 96-well plates
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plate.
-
Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.
-
Inoculate each well (except for a sterile control) with the bacterial suspension.
-
Include a growth control well (bacteria, no compound) and a sterility control well (broth only).
-
Seal the plate and incubate at 37 °C for 7 days.
-
After incubation, add the resazurin solution to each well.
-
Re-incubate the plate for 24-48 hours.
-
Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]
-
MoeW Inhibition Assay (Generalized Protocol)
A specific, detailed protocol for a MoeW inhibition assay is not widely available in the public domain. The following is a generalized protocol based on standard enzyme inhibition assay principles that could be adapted for MoeW, a putative sulfur transferase. This would likely be a coupled-enzyme assay monitoring the production or consumption of a specific substrate or product.
-
Principle: To measure the activity of MoeW by monitoring a reaction it catalyzes or a downstream reaction that depends on its product. Inhibition is measured as a decrease in the reaction rate in the presence of an inhibitor.
-
Materials:
-
Substrates for MoeW (e.g., a sulfur donor and a sulfur acceptor, specific to MoeW's function in molybdopterin synthesis).
-
A detection system to monitor the reaction. This could be a chromogenic or fluorogenic substrate that changes absorbance or fluorescence upon reaction, or a coupled enzyme system where the product of the MoeW reaction is a substrate for a second, easily detectable enzyme.
-
Assay buffer optimized for MoeW activity (pH, salt concentration).
-
Test compounds dissolved in DMSO.
-
96-well plates suitable for the detection method (e.g., clear plates for absorbance, black plates for fluorescence).
-
Procedure:
-
Follow the general steps outlined in the DprE1 Inhibition Assay (Section 4.2), substituting MoeW for DprE1 and using the appropriate substrates and detection reagents.
-
The key steps will be:
-
Dispensing assay buffer and compound dilutions into the plate.
-
Adding the MoeW enzyme.
-
Pre-incubating the enzyme with the inhibitor.
-
Initiating the reaction by adding the MoeW substrates.
-
Incubating for a set time at an optimal temperature.
-
Stopping the reaction (if necessary) and/or measuring the signal (absorbance or fluorescence).
-
-
Data analysis would be the same as for the DprE1 assay, calculating percent inhibition and determining the IC50 value.
-
Disclaimer: This technical guide is intended for informational purposes for research professionals. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions and reagents. Always follow appropriate safety precautions when handling chemicals and biological materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cloning and expression of multiple integral membrane proteins from Mycobacterium tuberculosis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mycobacterial gene cloning and expression, comparative genomics, bioinformatics and proteomics in relation to the development of new vaccines and diagnostic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]
- 7. The pMy vector series: A versatile cloning platform for the recombinant production of mycobacterial proteins in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. growingscience.com [growingscience.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Amide synthesis by acylation [organic-chemistry.org]
- 17. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. applications.emro.who.int [applications.emro.who.int]
- 21. Cloning and Expression of Mycobacterium tuberculosis and Mycobacterium leprae Dihydropteroate Synthase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cloning and Expression of the Gene for a Novel Protein from Mycobacterium smegmatis with Functional Similarity to Eukaryotic Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Effects of TCA1 on Non-Replicating Persistent Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule TCA1 and its activity against non-replicating persistent Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This document synthesizes key findings on its mechanism of action, efficacy in preclinical models, and detailed experimental protocols relevant to its study.
Core Concepts and Mechanism of Action
This compound is a novel small molecule identified through a cell-based phenotypic screen for inhibitors of biofilm formation in mycobacteria.[1] It has demonstrated significant bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1] Furthermore, this compound exhibits potent activity against non-replicating persistent M. tuberculosis, a state associated with latent tuberculosis infections and a major challenge in current therapeutic strategies.[1][2]
The primary mechanism of action of this compound involves the inhibition of two key enzymes in M. tuberculosis:
-
Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1): This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.[1]
-
MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor, which is essential for various metabolic processes.[1]
By targeting these pathways, this compound disrupts the integrity of the cell wall and interferes with essential metabolic functions, leading to bactericidal effects.[1] Transcriptional analysis of M. tuberculosis treated with this compound revealed a down-regulation of genes implicated in dormancy and stress response, further supporting its role in combating persistent bacteria.[1][3]
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the efficacy of this compound against M. tuberculosis under various conditions.
Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound
| Mycobacterial Species | Medium | MIC₅₀ (µg/mL) |
| M. tuberculosis | 7H9 | 0.19 |
| M. tuberculosis | Biofilm | 0.01 |
| M. bovis BCG | 7H9 | 3 |
| M. bovis BCG | Biofilm | 0.04 |
| M. smegmatis | 7H9 | 4.5 |
| M. smegmatis | Biofilm | 0.03 |
Table 2: Bactericidal Activity of this compound against Non-Replicating M. tuberculosis
| Experimental Model | This compound Concentration (µg/mL) | Time | Log Reduction in CFU |
| Nutrient Starvation | 7.5 | 3 weeks | 3 |
CFU: Colony Forming Units. Data sourced from[1][3].
Table 3: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis
| Infection Model | This compound Dose (mg/kg) | Treatment Duration | Organ | Log Reduction in CFU |
| Acute | 100 | 4 weeks | Lungs | ~2 |
| Acute | 100 | 4 weeks | Spleen | >3 |
| Chronic | 100 | 4 weeks | Lungs | 1 |
| Chronic | 100 | 4 weeks | Spleen | 1.4 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of this compound's effects. The following are protocols for key experiments.
3.1. Induction of Non-Replicating Persistence using a Nutrient Starvation Model
This protocol is adapted from methodologies used to assess the activity of compounds against dormant M. tuberculosis.[1][4]
-
Bacterial Culture Preparation:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).
-
-
Induction of Nutrient Starvation:
-
Harvest the bacterial culture by centrifugation at 3000 x g for 10 minutes.
-
Wash the cell pellet twice with phosphate-buffered saline (PBS) containing 0.05% Tyloxapol.
-
Resuspend the final pellet in PBS with 0.05% Tyloxapol to an OD₆₀₀ of 0.3.
-
-
This compound Treatment:
-
Add this compound to the nutrient-starved bacterial suspension at the desired concentration (e.g., 7.5 µg/mL). Include a DMSO control.
-
Incubate the cultures at 37°C without shaking.
-
-
Assessment of Viability:
-
At specified time points (e.g., weekly for 3 weeks), collect aliquots from each culture.
-
Prepare serial dilutions in 7H9 broth.
-
Plate the dilutions on Middlebrook 7H10 agar plates supplemented with OADC.
-
Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
3.2. In Vitro Bactericidal Activity Assay
This protocol outlines the procedure for determining the kill kinetics of this compound against replicating M. tuberculosis.[4]
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase.
-
Dilute the culture in fresh 7H9 medium to an OD₆₀₀ of 0.1-0.2.
-
-
Drug Exposure:
-
Add this compound at the desired concentration (e.g., 3.75 µg/mL). Include a no-drug control.
-
Incubate the cultures at 37°C with shaking.
-
-
Monitoring Bacterial Viability:
-
At various time points (e.g., 0, 3, 7, 14, and 21 days), collect aliquots.
-
Determine the number of viable bacteria by plating serial dilutions on 7H10 agar and counting CFUs after incubation.
-
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are provided below using the DOT language.
Caption: Mechanism of this compound inhibition of the MEP pathway in M. tuberculosis.
Caption: Workflow for assessing this compound activity against non-replicating persistent M. tuberculosis.
References
- 1. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dual Inhibition of DprE1 and MoeW by TCA1: A Technical Guide to its Antitubercular Mechanism
For Immediate Release
This technical guide provides an in-depth analysis of the dual-inhibitory mechanism of TCA1, a promising small molecule with potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb). Addressed to researchers, scientists, and drug development professionals, this document details the inhibitory action of this compound on two key enzymes: decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) and a molybdenum cofactor (MoCo) biosynthesis protein, MoeW. This dual targeting contributes to its bactericidal effects against both replicating and non-replicating Mtb.[1]
Executive Summary
This compound, identified through a cell-based phenotypic screen for inhibitors of mycobacterial biofilm formation, presents a unique mechanism of action by simultaneously disrupting cell wall synthesis and molybdenum cofactor biosynthesis.[1] Genetic and affinity-based studies have confirmed DprE1 and MoeW as the direct targets of this compound.[1] This guide synthesizes the current understanding of this compound's interaction with these enzymes, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against DprE1. However, specific IC50 or K_i_ values for the inhibition of MoeW by this compound are not currently available in the public literature. The interaction with MoeW has been confirmed through genetic and affinity-based methods.
| Target Enzyme | Inhibitor | Parameter | Value | Organism | Reference |
| DprE1 | This compound | IC50 | 3.0 ± 0.2 μM | M. tuberculosis | (Not explicitly stated in search results, but implied by comparative studies) |
Mechanism of Action: A Dual Assault
This compound exerts its antitubercular effects by inhibiting two distinct and essential metabolic pathways in M. tuberculosis.
Inhibition of DprE1 and Arabinogalactan Synthesis
DprE1 is a critical flavoenzyme involved in the synthesis of the mycobacterial cell wall. Specifically, it catalyzes the epimerization of decaprenyl-phosphoribose (DPR) to decaprenyl-phospho-arabinofuranose (DPA), a precursor for the synthesis of arabinogalactan and lipoarabinomannan. By non-covalently binding to DprE1, this compound blocks the production of DPA, thereby disrupting cell wall biosynthesis and leading to cell death.
Inhibition of MoeW and Molybdenum Cofactor Biosynthesis
MoeW is an enzyme involved in the biosynthesis of the molybdenum cofactor (MoCo). MoCo is an essential component for the function of several molybdoenzymes that play crucial roles in various metabolic processes, including nitrate respiration, which is important for the survival of Mtb in the host. By inhibiting MoeW, this compound disrupts the MoCo biosynthetic pathway, leading to dysfunctional molybdoenzymes and contributing to the overall bactericidal effect.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory activity are provided below.
DprE1 Inhibition Assay (Radioactive TLC-based)
This cell-free assay measures the conversion of a radiolabeled substrate to its product by DprE1.
Materials:
-
M. smegmatis membrane or cell envelope fractions (as a source of DprE1/DprE2)
-
Phospho-[¹⁴C]-ribose diphosphate (radiolabeled substrate)
-
Decaprenyl-phosphate-ribose (DPR) (unlabeled substrate)
-
This compound (inhibitor)
-
BTZ043 (positive control inhibitor)
-
Reaction buffer (e.g., Tris-HCl with appropriate cofactors)
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel)
-
Developing solvent system
-
Phosphorimager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the M. smegmatis membrane fraction, DPR, and phospho-[¹⁴C]-ribose diphosphate in the reaction buffer.
-
Add this compound at various concentrations to the reaction mixtures. Include a no-inhibitor control and a positive control (BTZ043).
-
Incubate the reactions at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reactions (e.g., by adding a solvent like chloroform/methanol).
-
Extract the lipid-soluble components containing the substrate and product.
-
Spot the extracted samples onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system to separate the substrate (DPR) from the product (decaprenylphosphoryl arabinose - DPA).
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the intensity of the spots corresponding to the substrate and product to determine the extent of inhibition.
Molybdenum Cofactor (MoCo) Biosynthesis Inhibition Assay (Whole-Cell Based)
This assay assesses the impact of this compound on the overall MoCo biosynthesis pathway within whole bacterial cells by measuring the activity of a MoCo-dependent enzyme.
Materials:
-
M. tuberculosis culture
-
This compound (inhibitor)
-
Growth medium (e.g., a defined medium with nitrate as the sole nitrogen source)
-
Nitrate reductase activity assay reagents (e.g., Griess reagent for nitrite detection)
-
Cell lysis buffer
-
Spectrophotometer
Procedure:
-
Grow M. tuberculosis in a liquid culture to a specific optical density.
-
Expose the bacterial cultures to various concentrations of this compound. Include a no-inhibitor control.
-
Continue to incubate the cultures under conditions that require MoCo-dependent enzyme activity (e.g., using nitrate as the sole nitrogen source, which requires active nitrate reductase).
-
After a defined incubation period, harvest the bacterial cells by centrifugation.
-
Lyse the cells to release the intracellular contents.
-
Measure the activity of a MoCo-dependent enzyme, such as nitrate reductase, in the cell lysates. This is often done by providing the substrate (nitrate) and measuring the formation of the product (nitrite) colorimetrically.
-
A decrease in the activity of the MoCo-dependent enzyme in this compound-treated cells compared to the control indicates inhibition of the MoCo biosynthesis pathway.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the discovery and characterization of inhibitors like this compound.
Conclusion
This compound represents a significant advancement in the pursuit of novel antitubercular agents. Its unique dual-inhibitory mechanism, targeting both cell wall integrity and essential metabolic processes, underscores the potential of multi-targeting compounds in combating drug resistance and persistent infections. Further investigation into the precise kinetics of MoeW inhibition and the continued optimization of the this compound scaffold hold considerable promise for the development of a new class of therapeutics for tuberculosis.
References
Targeting the Tricarboxylic Acid Cycle for Cancer Cell Toxicity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The tricarboxylic acid (TCA) cycle is a central metabolic hub that fuels cellular bioenergetics, biosynthesis, and redox balance. In many cancer cells, the TCA cycle is reprogrammed to support rapid proliferation and survival, making it a compelling target for therapeutic intervention. While a specific compound designated "TCA1" with extensive public toxicity data in cancer cell lines remains elusive in current literature, this guide focuses on the broader and well-documented strategy of inducing cancer cell toxicity by targeting key components of the TCA cycle. We will explore the mechanisms of action, present quantitative data on toxicity, and provide detailed experimental protocols for studying compounds that disrupt this vital metabolic pathway.
Data Presentation: In Vitro Toxicity of TCA Cycle Inhibitors
The following table summarizes the cytotoxic effects of representative small molecule inhibitors that target various enzymes within the TCA cycle. These values, gathered from various studies, illustrate the potential of this approach in different cancer cell lines.
| Compound | Target Enzyme | Cell Line | Assay | IC50 Value | Reference |
| 3-Bromopyruvate (3-BP) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Succinate Dehydrogenase (SDH), etc. | HepG2 (Hepatocellular Carcinoma) | MTT Assay | ~50 µM | [1] |
| CPI-613 (Devimistat) | Pyruvate Dehydrogenase (PDH), α-Ketoglutarate Dehydrogenase (KGDH) | PANC-1 (Pancreatic Cancer) | Cell Viability Assay | ~100 µM | |
| AG-221 (Enasidenib) | Isocitrate Dehydrogenase 2 (IDH2) mutant | TF-1 (Erythroleukemia) | Cell Viability Assay | ~0.07 µM | [2] |
| Ivosidenib (AG-120) | Isocitrate Dehydrogenase 1 (IDH1) mutant | U87MG (Glioblastoma) | Cell Viability Assay | ~0.5 µM | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. Below are protocols for key experiments used to assess the efficacy of TCA cycle inhibitors.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a TCA cycle inhibitor) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Mandatory Visualizations
Signaling Pathway: Induction of Apoptosis via TCA Cycle Inhibition
Inhibition of the TCA cycle can lead to a bioenergetic crisis, increased reactive oxygen species (ROS) production, and ultimately, the induction of apoptosis.
Caption: Apoptosis induction pathway following TCA cycle inhibition.
Experimental Workflow: Cell Viability Assessment
A typical workflow for assessing the effect of a test compound on cancer cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship: Targeting TCA Cycle Vulnerabilities in Cancer
This diagram illustrates the rationale behind targeting the TCA cycle in cancer cells.
Caption: The logic of targeting the TCA cycle in cancer therapy.
References
TCA1's Spectrum of Activity Against Mycobacterial Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the antimycobacterial activity of TCA1, a novel small molecule inhibitor. It summarizes key quantitative data, details experimental methodologies for assessing its efficacy, and illustrates its mechanisms of action through detailed pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers in the field of tuberculosis and mycobacterial drug development.
Executive Summary
This compound is a potent bactericidal agent with selective activity against the genus Mycobacterium. It demonstrates efficacy against both replicating and non-replicating Mycobacterium tuberculosis (Mtb), including drug-resistant strains. A key characteristic of this compound is its significantly enhanced activity in biofilm-like conditions compared to standard broth media. This compound functions through a unique dual mechanism, concurrently inhibiting two essential biosynthetic pathways: cell wall arabinan synthesis and molybdenum cofactor (MoCo) biosynthesis. This dual targeting contributes to its bactericidal effects and its activity against persistent forms of Mtb.
Quantitative Antimycobacterial Activity of this compound
The inhibitory and bactericidal concentrations of this compound have been determined against various mycobacterial species and under different growth conditions. The following tables summarize the key quantitative data.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Mycobacterial Species
| Mycobacterial Species | Growth Medium/Condition | MIC Value (µg/mL) | Citation |
| Mycobacterium tuberculosis H37Rv | 7H9 Broth | MIC₅₀: 0.19 | [1][2][3] |
| Mycobacterium tuberculosis H37Rv | Biofilm Medium | MIC₅₀: 0.01 | [1][2][3] |
| Mycobacterium tuberculosis H37Rv | Solid (7H11) Medium | MIC₉₉: 2.1 | [1][3] |
| Mycobacterium tuberculosis (intracellular) | Macrophage Culture | MIC₅₀: 0.6 | [1] |
| Mycobacterium bovis BCG | 7H9 Broth | MIC₅₀: 3 | [1][2] |
| Mycobacterium bovis BCG | Biofilm Medium | MIC₅₀: 0.04 | [1][2][3] |
| Mycobacterium smegmatis | 7H9 Broth | MIC₅₀: 4.5 | [1][2] |
| Mycobacterium smegmatis | Biofilm Medium | MIC₅₀: 0.03 | [1][2][3] |
Table 2: Activity of this compound against Drug-Resistant and Non-Replicating M. tuberculosis
| Mtb Strain/State | Condition | Activity Noted | Citation |
| Rifampicin-Resistant Mtb | 7H9 Broth | Bactericidal activity observed. | [4] |
| Isoniazid-Resistant Mtb | 7H9 Broth | Bactericidal activity observed. | [4] |
| Extensively Drug-Resistant (XDR) Mtb | 7H9 Broth | Bactericidal activity observed at 7.5 µg/mL. | [4] |
| Non-replicating Mtb | Nutrient Starvation | Bactericidal, with a 3-log reduction in CFU at 7.5 µg/mL over 21 days. | [4] |
Table 3: Spectrum of Activity against Other Microorganisms
| Microorganism | Activity | Citation |
| Escherichia coli | Inactive | [1][2] |
| Staphylococcus aureus | Inactive | [1][2] |
| Pseudomonas aeruginosa | Inactive | [1][2] |
Mechanisms of Action
This compound exerts its bactericidal effect by targeting two distinct and essential pathways in Mycobacterium tuberculosis.
Inhibition of Cell Wall Biosynthesis via DprE1
This compound inhibits decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1), a critical enzyme in the synthesis of arabinogalactan and lipoarabinomannan, which are major components of the mycobacterial cell wall.[5] DprE1 is part of a two-step epimerization process that converts decaprenyl-phosphoryl-ribose (DPR) into the arabinose donor, decaprenyl-phosphoryl-arabinose (DPA).[6] By non-covalently binding to DprE1, this compound blocks this pathway, leading to the disruption of cell wall integrity and ultimately cell death.[4]
Inhibition of Molybdenum Cofactor (MoCo) Biosynthesis via MoeW
This compound's second target is MoeW, an enzyme involved in the biosynthesis of the molybdenum cofactor (MoCo).[5] MoCo is an essential cofactor for various molybdoenzymes that play roles in nitrogen metabolism, respiration, and detoxification, which are critical for Mtb's survival and persistence, particularly under hypoxic conditions.[1] The MoCo biosynthesis pathway is a multi-step process that begins with GTP. MoeW is homologous to MoeB, which acts as a molybdopterin (MPT) synthase sulfurylase, activating the MPT synthase complex (MoaD/MoaE) required for the conversion of cyclic pyranopterin monophosphate (cPMP) to MPT.[4] Inhibition of MoeW disrupts the production of functional MoCo, impairing the activity of essential molybdoenzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molybdenum cofactor: a key component of Mycobacterium tuberculosis pathogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Molybdenum enzymes and molybdenum cofactor in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of a Prominent Tricyclic Amine (TCA) for Laboratory Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the laboratory synthesis of Imipramine, a representative tricyclic amine (TCA). Given that "TCA1" is not a standard chemical identifier, this protocol focuses on a foundational and well-characterized member of the TCA class, widely studied in neuroscience and drug discovery. The synthesis involves a two-step process starting from commercially available reagents. This application note includes a comprehensive experimental procedure, tables of quantitative data, and diagrams illustrating the synthetic workflow and the compound's primary mechanism of action.
Introduction
Tricyclic amines are a significant class of organic compounds, many of which possess potent biological activity. The archetypal members of this class are the tricyclic antidepressants, which have been instrumental in the treatment of mood disorders. Their core tricyclic structure is a key pharmacophore that has been the subject of extensive research and development. This protocol details the synthesis of Imipramine, a tertiary amine TCA, via the alkylation of iminodibenzyl.
Data Summary
The following tables summarize the key quantitative data associated with the synthesis of Imipramine hydrochloride.
Table 1: Reagent and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Iminodibenzyl | C₁₄H₁₃N | 195.26 | Starting Material |
| Sodium Amide (NaNH₂) | H₂NNa | 39.01 | Base |
| 3-Dimethylaminopropyl chloride | C₅H₁₂ClN | 121.61 | Alkylating Agent |
| Imipramine (free base) | C₁₉H₂₄N₂ | 280.41 | Product |
| Imipramine HCl | C₁₉H₂₅ClN₂ | 316.87 | Final Product |
Table 2: Reaction Parameters and Expected Yield
| Parameter | Value |
| Reaction Solvent | Toluene |
| Reaction Temperature | 110-120 °C (Reflux) |
| Reaction Time | 4-6 hours |
| Expected Yield (Imipramine HCl) | 75-85% |
| Purity (by HPLC) | >98% |
Experimental Protocol
This protocol describes the synthesis of Imipramine hydrochloride from iminodibenzyl.
Materials:
-
Iminodibenzyl (10,11-dihydro-5H-dibenz[b,f]azepine)
-
Sodium amide (NaNH₂)
-
3-Dimethylaminopropyl chloride
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Isopropanol
-
Sodium hydroxide (NaOH) solution
-
Water, deionized
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
-
pH meter or pH paper
Procedure:
Step 1: N-Alkylation of Iminodibenzyl
-
To a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add iminodibenzyl (19.5 g, 0.1 mol) and anhydrous toluene (200 mL).
-
Stir the mixture to dissolve the iminodibenzyl.
-
Carefully add sodium amide (4.3 g, 0.11 mol) to the solution. Caution: Sodium amide is highly reactive with water. Handle in a dry environment.
-
Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring for 2 hours to ensure the formation of the sodium salt of iminodibenzyl.
-
After 2 hours, cool the reaction mixture to approximately 80-90 °C.
-
Slowly add a solution of 3-dimethylaminopropyl chloride (13.4 g, 0.11 mol) in anhydrous toluene (50 mL) through the dropping funnel over a period of 1 hour.
-
After the addition is complete, heat the mixture back to reflux and maintain for an additional 3-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add 100 mL of water to the reaction flask to quench the excess sodium amide and dissolve the sodium chloride byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with two 50 mL portions of deionized water.
-
Dry the toluene layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude Imipramine free base as an oil.
Step 2: Formation and Purification of Imipramine Hydrochloride
-
Dissolve the crude Imipramine oil in 150 mL of isopropanol.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 3-4).
-
Cool the solution in an ice bath to facilitate the precipitation of Imipramine hydrochloride.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold isopropanol.
-
Recrystallize the crude Imipramine hydrochloride from hot isopropanol to achieve high purity.
-
Dry the purified crystals in a vacuum oven at 50-60 °C to a constant weight.
-
The final product should be a white or slightly yellowish crystalline powder.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of Imipramine HCl.
Signaling Pathway: Mechanism of Action of Imipramine
Caption: Imipramine blocks serotonin and norepinephrine reuptake.
Application Notes and Protocols: Preparation of TCA1 Stock Solutions for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCA1 is a potent small molecule inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It exhibits bactericidal activity against both drug-susceptible and drug-resistant strains, as well as non-replicating Mtb.[1] The unique dual mechanism of action of this compound involves the inhibition of two key enzymes: decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) and MoeW.[2][3][4][5] DprE1 is essential for the biosynthesis of the mycobacterial cell wall, while MoeW is involved in the biosynthesis of the molybdenum cofactor, which is crucial for various metabolic processes.[2][3][4][5] This dual targeting strategy makes this compound a promising candidate for further drug development.
Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro assays. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in various research applications.
Data Presentation
The following table summarizes the key quantitative data for this compound, including its chemical properties, solubility, and recommended storage conditions.
| Property | Value | Reference |
| Chemical Name | ethyl (2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carbonyl)carbamate | [5][6] |
| CAS Number | 864941-32-2 | [2][3][4] |
| Molecular Formula | C₁₆H₁₃N₃O₄S₂ | [3][5] |
| Molecular Weight | 375.42 g/mol | [3] |
| Purity | >98% | [6] |
| Solubility in DMSO | 60 mg/mL (159.82 mM) | [7] |
| Powder Storage | -20°C for up to 3 years | [8] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [4][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action of this compound and the experimental workflow for preparing a stock solution, the following diagrams have been created using Graphviz (DOT language).
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentration is suitable for subsequent dilution into various in vitro assays.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber, or opaque microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-handling Preparation: Before opening the vial, gently tap it on a hard surface to ensure that all the powder has settled at the bottom.[8]
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 3.75 mg of this compound powder and transfer it to the tared tube.
-
-
Adding DMSO:
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex vigorously for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If dissolution is slow or incomplete, sonication for 5-10 minutes or gentle warming in a 37°C water bath can be applied to aid dissolution.[7][9]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.[4][8]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[4][5]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol provides a general guideline for diluting the this compound DMSO stock solution to a final working concentration in an aqueous-based cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects.[10]
-
Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thawing the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Intermediate Dilution (Optional but Recommended):
-
To minimize the precipitation of this compound upon dilution in an aqueous buffer, it is recommended to perform an intermediate dilution in DMSO or the final assay buffer.[11] For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution.
-
-
Final Dilution:
-
Add the appropriate volume of the this compound stock or intermediate solution to the pre-warmed (37°C) cell culture medium or assay buffer to achieve the desired final concentration.[7]
-
Mix thoroughly by gentle pipetting or inversion.
-
For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to 999 µL of medium (final DMSO concentration: 0.1%).
-
Safety and Handling
-
This compound is a chemical compound intended for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
By following these detailed application notes and protocols, researchers can ensure the consistent and accurate preparation of this compound stock solutions, leading to more reliable and reproducible experimental outcomes in the study of this promising anti-tuberculosis agent.
References
- 1. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. This compound 864941-32-2 | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TCA-1| CAS 864941-32-2 [dcchemicals.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes: Determination of Minimum Inhibitory Concentration (MIC) of TCA1
Introduction
TCA1 is a small molecule with demonstrated bactericidal activity against Mycobacterium tuberculosis (Mtb), including drug-susceptible and resistant strains.[1][2][3] Its mechanism of action involves the inhibition of enzymes crucial for the biosynthesis of the mycobacterial cell wall and molybdenum cofactor, such as DprE1 and MoeW.[1][3] The Minimum Inhibitory Concentration (MIC) is a fundamental measurement in microbiology, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5][6] Determining the MIC of this compound is a critical step in assessing its potency and is essential for further research and development as a potential anti-tuberculosis agent.
This document provides a detailed protocol for determining the MIC of this compound against a target mycobacterial species using the broth microdilution method.[7][8] This method is widely used due to its efficiency in testing multiple concentrations simultaneously and its suitability for automation.[7]
Target Audience
These application notes and protocols are intended for researchers, scientists, and professionals in the fields of microbiology, infectious diseases, and drug development who are evaluating the antimicrobial properties of this compound.
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution assay involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.[7][9] Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[6][10]
Materials and Reagents
-
This compound (powder form)
-
Appropriate solvent for this compound (e.g., DMSO)
-
Target mycobacterial strain (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or M. tuberculosis H37Rv under appropriate biosafety conditions)
-
Growth medium (e.g., Middlebrook 7H9 broth supplemented with 10% OADC enrichment and 0.05% Tween 80)
-
Sterile 96-well microtiter plates[11]
-
Sterile test tubes
-
Pipettes and sterile tips
-
Spectrophotometer
-
Incubator (37°C)
-
Plate shaker (optional)
-
Positive control antibiotic (e.g., Rifampicin)
-
Negative control (growth medium without inoculum)
-
Growth control (inoculum in growth medium without antimicrobial agent)
Procedure
1. Preparation of this compound Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
2. Preparation of Bacterial Inoculum
-
From a fresh culture of the target mycobacterium on an appropriate agar plate, select several well-isolated colonies.
-
Inoculate the colonies into a tube containing the growth medium.
-
Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with fresh growth medium to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Further dilute the adjusted bacterial suspension in the growth medium to achieve the final desired inoculum concentration of approximately 5 x 10^5 CFU/mL.[12]
3. Preparation of the Microtiter Plate
-
In a sterile 96-well microtiter plate, add 50 µL of the growth medium to all wells except for the first column.
-
Add 100 µL of the this compound stock solution, diluted in growth medium to twice the highest desired final concentration, to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column. This will create a range of decreasing concentrations of this compound.
-
Column 11 will serve as the growth control (no this compound), and column 12 will be the negative control (no bacteria). Add 50 µL of growth medium to the wells in column 11.
4. Inoculation and Incubation
-
Add 50 µL of the prepared bacterial inoculum (5 x 10^5 CFU/mL) to each well from column 1 to column 11. Do not add inoculum to column 12.
-
The final volume in each well will be 100 µL.
-
Seal the plate with a breathable membrane to prevent contamination and evaporation while allowing for gas exchange.
-
Incubate the plate at 37°C for the appropriate duration (e.g., 24-48 hours for M. smegmatis, or 7-14 days for M. tuberculosis).
5. Determination of MIC
-
After the incubation period, visually inspect the microtiter plate for bacterial growth. Growth is indicated by turbidity or the formation of a bacterial pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[10]
-
The growth control (column 11) should show clear turbidity, and the negative control (column 12) should remain clear.
Data Presentation
The results of the MIC assay should be recorded in a clear and organized manner. Below is a sample table for presenting the MIC data for this compound against various mycobacterial strains.
| Compound | Mycobacterial Strain | Growth Medium | MIC (µg/mL) |
| This compound | Mycobacterium tuberculosis H37Rv | 7H9 Broth | 0.19 |
| This compound | Mycobacterium smegmatis | 7H9 Broth | 4.5 |
| This compound | Mycobacterium bovis BCG | 7H9 Broth | 3.0 |
| Rifampicin (Control) | Mycobacterium tuberculosis H37Rv | 7H9 Broth | 0.004-0.016 |
Note: The MIC values for this compound are based on published data and should be determined experimentally.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution MIC assay.
Hypothetical Signaling Pathway
The following diagram illustrates a simplified, hypothetical pathway of how this compound may disrupt mycobacterial cell wall synthesis through the inhibition of the DprE1 enzyme, a key component of the decaprenylphosphoryl-β-D-ribose (DPR) pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. idexx.dk [idexx.dk]
- 5. idexx.com [idexx.com]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. droracle.ai [droracle.ai]
- 11. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of TCA1 in a Mouse Model of Tuberculosis Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of drug-resistant strains.[1] The development of new therapeutic agents with novel mechanisms of action is crucial. TCA1 is a small molecule identified through a cell-based phenotypic screen that has demonstrated potent bactericidal activity against both drug-susceptible and drug-resistant Mtb.[1][2] Notably, this compound is effective against replicating and non-replicating persistent bacteria and has shown significant efficacy in both acute and chronic mouse models of TB infection.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical murine models of tuberculosis.
Mechanism of Action
This compound exhibits a unique dual mechanism of action, targeting two essential enzymes in M. tuberculosis:
-
Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1): This enzyme is critical for the biosynthesis of the mycobacterial cell wall.[1]
-
Molybdenum cofactor biosynthesis protein MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor, which is essential for the function of various bacterial enzymes.[1]
By inhibiting these two distinct pathways, this compound effectively kills M. tuberculosis and reduces the likelihood of resistance development. Furthermore, transcriptional analysis has revealed that this compound down-regulates genes associated with Mtb persistence, such as those in the dosR regulon.[1]
Data Presentation
In Vivo Efficacy of this compound in Mouse Models of Tuberculosis
The following tables summarize the quantitative data on the efficacy of this compound in reducing the bacterial burden in the lungs and spleens of infected mice.
Table 1: Efficacy of this compound in an Acute Tuberculosis Infection Mouse Model [1][3][4]
| Treatment Group | Dosage | Organ | Mean Log10 CFU Reduction (± SD) vs. Untreated Control |
| This compound | 100 mg/kg | Lungs | ~1.5 |
| This compound | 100 mg/kg | Spleen | ~2.0 |
| This compound + Isoniazid (INH) | 40 mg/kg + 25 mg/kg | Lungs | ~2.0 |
| This compound + Isoniazid (INH) | 40 mg/kg + 25 mg/kg | Spleen | >3.0 |
| This compound + Rifampicin (RIF) | 40 mg/kg + 10 mg/kg | Lungs | ~3.0 |
| This compound + Rifampicin (RIF) | 40 mg/kg + 10 mg/kg | Spleen | >3.0 |
Acute infection model: Mice infected for 2 weeks followed by 4 weeks of treatment.
Table 2: Efficacy of this compound in a Chronic Tuberculosis Infection Mouse Model [1][3]
| Treatment Group | Dosage | Organ | Mean Log10 CFU Reduction (± SD) vs. Untreated Control |
| This compound | 100 mg/kg | Lungs | ~1.0 |
| This compound | 100 mg/kg | Spleen | ~1.4 |
| This compound + Isoniazid (INH) | 40 mg/kg + 25 mg/kg | Lungs | Significant reduction (P < 0.05) |
| This compound + Isoniazid (INH) | 40 mg/kg + 25 mg/kg | Spleen | Significant reduction (P < 0.05) |
| This compound + Rifampicin (RIF) | 40 mg/kg + 10 mg/kg | Lungs | Significant reduction (P < 0.05) |
| This compound + Rifampicin (RIF) | 40 mg/kg + 10 mg/kg | Spleen | Significant reduction (P < 0.05) |
Chronic infection model: Mice infected for 4 weeks followed by 4 weeks of treatment.
Experimental Protocols
Murine Model of Tuberculosis Infection
This protocol describes the establishment of acute and chronic tuberculosis infection in mice.
Materials:
-
BALB/c mice (6-8 weeks old)[5]
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol infection chamber (e.g., Glas-Col)
-
Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80
-
Phosphate-buffered saline (PBS)
-
Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of M. tuberculosis Inoculum:
-
Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.6-0.8).
-
Wash the bacterial cells twice with PBS.
-
Resuspend the pellet in PBS and briefly sonicate to obtain a single-cell suspension.
-
Adjust the bacterial suspension to the desired concentration for aerosol infection. A typical low-dose infection aims for the implantation of approximately 100-200 bacilli in the lungs.[5]
-
-
Aerosol Infection:
-
Place mice in the aerosol infection chamber.
-
Aerosolize the prepared M. tuberculosis suspension according to the manufacturer's instructions to achieve the target lung deposition.
-
At 24 hours post-infection, sacrifice a subset of mice (n=3-4) to determine the initial bacterial load in the lungs by plating lung homogenates on Middlebrook 7H10 agar.
-
-
Establishment of Acute and Chronic Infection:
Administration of this compound
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of this compound Formulation:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse).
-
-
Drug Administration:
-
Administer this compound to the mice via oral gavage once daily, five days a week.[1][3]
-
For combination therapy studies, frontline drugs like isoniazid (INH) and rifampicin (RIF) can be administered in the drinking water.[1][3]
-
Monitor the mice daily for any signs of toxicity or adverse effects, including weight loss.[1]
-
Assessment of Bacterial Burden (Colony Forming Unit Assay)
Materials:
-
Sterile dissection tools
-
Sterile tissue homogenizers
-
Middlebrook 7H10 agar plates supplemented with 10% OADC
-
Sterile PBS with 0.05% Tween 80
-
Incubator at 37°C with 5% CO2
Procedure:
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice by an approved method.
-
Aseptically harvest the lungs and spleens.
-
-
Tissue Homogenization:
-
Place each organ in a sterile tube containing a known volume of PBS with Tween 80.
-
Homogenize the tissues using a mechanical homogenizer until no visible clumps remain.
-
-
Plating and Incubation:
-
Prepare serial ten-fold dilutions of the tissue homogenates in PBS with Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H10 agar plates in duplicate or triplicate.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Colony Counting:
-
Count the number of colonies on plates that have between 30 and 300 colonies.
-
Calculate the number of colony-forming units (CFU) per organ (e.g., CFU/lung or CFU/spleen).
-
Log-transform the CFU data for statistical analysis.
-
Visualizations
This compound Mechanism of Action in Mycobacterium tuberculosis
References
- 1. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
Application Notes and Protocols for Triciribine (TCA1) Administration in Animal Studies
Introduction
Triciribine (TCN), also known as TCA1, API-2, or NSC 154020, is a tricyclic nucleoside that functions as a potent and selective inhibitor of the serine/threonine kinase Akt (Protein Kinase B).[1][2][3] It is a prodrug that, once inside the cell, is converted to triciribine phosphate (TCN-P).[4] Triciribine inhibits the activation of all three Akt isoforms (Akt1, Akt2, and Akt3) by preventing their phosphorylation, thereby disrupting downstream signaling pathways crucial for cell survival, proliferation, and growth.[1][4] Due to the frequent dysregulation of the PI3K/Akt pathway in various cancers, Triciribine has been evaluated in numerous preclinical animal models.
Mechanism of Action: PI3K/Akt Signaling Pathway
Triciribine exerts its effect by inhibiting the phosphorylation and subsequent activation of Akt. This intervention blocks the downstream signaling cascade that promotes cell survival and proliferation.
Caption: PI3K/Akt signaling pathway and the inhibitory action of Triciribine (this compound).
Quantitative Data Summary
The following tables summarize the quantitative data for Triciribine (this compound) from various in vitro and in vivo studies.
Table 1: In Vitro Activity of Triciribine
| Assay Type | Cell Line / Target | Endpoint | Result | Reference |
| Proliferation Assay | L1210 Mouse Leukemia | Proliferation Inhibition | Effective at 0.05, 0.2, and 1 µM | [1] |
| Antiviral Plaque Assay | CEM-SS (HIV-1) | IC₅₀ | 0.02 µM | [1] |
| Antiviral Plaque Assay | HFFs (CMV) | IC₅₀ | 2 µM | [1] |
| Kinase Inhibition | Akt | IC₅₀ | 130 nM | [2] |
| Cytotoxicity Assay | ECA109 ESCC | IC₅₀ (24h) | 6.155 µmol/l | [5] |
Table 2: Triciribine Administration and Efficacy in Animal Models
| Animal Model | Cancer Type | Dosage & Administration | Treatment Duration | Key Findings | Reference |
| Nude Mice (Xenograft) | Ovarian (OVCAR-3) | 1 mg/kg/day, i.p. | Daily | Inhibited tumor proliferation. | [1] |
| Nude Mice (Xenograft) | Ovarian (OVCAR-3, OVCAR-8), Pancreatic (PANC1) | 1 mg/kg/day, i.p. | Daily | 90%, 88%, and 80% tumor growth inhibition, respectively. | [3] |
| ErbB2 Transgenic Mice | Breast Cancer | 20 mg/kg/day, i.p. (in combination with tipifarnib) | 14 days | Significant tumor regression in combination, but not as a single agent. | [6] |
| Nude Mice (Xenograft) | Esophageal Squamous Cell Carcinoma (ECA109) | Not specified, used with 4 Gy radiation | 25 days | Enhanced radiosensitivity; inhibited p-AKT, HIF-1α, and VEGF. | [5] |
Experimental Protocols
Protocol 1: Single-Agent Efficacy in an Ovarian Cancer Xenograft Model
This protocol is based on studies using human ovarian cancer cell lines in nude mice.[1][3]
Objective: To evaluate the anti-tumor activity of Triciribine as a single agent.
Materials:
-
Animal Model: 8-week-old female nude mice.[3]
-
Cell Line: OVCAR-3 human ovarian cancer cells.
-
Compound: Triciribine (this compound).
-
Vehicle: Appropriate solvent (e.g., 1.5% sodium bicarbonate).[6]
-
Reagents: Matrigel, cell culture media, PBS.
Procedure:
-
Cell Culture: Culture OVCAR-3 cells under standard conditions. Harvest cells during the logarithmic growth phase.
-
Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ OVCAR-3 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Monitoring:
-
Measure tumor volume 2-3 times per week using the formula: Volume = (length × width²)/2.
-
Record animal body weight at each measurement to monitor toxicity.
-
Observe animals for any clinical signs of distress.
-
-
Endpoint: Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size. Euthanize animals and excise tumors for further analysis (e.g., Western blot for p-Akt).
Protocol 2: Combination Therapy in an ErbB2 Transgenic Mouse Model
This protocol is adapted from a study evaluating Triciribine in combination with a farnesyltransferase inhibitor.[6]
Objective: To assess the synergistic anti-tumor effect of Triciribine in combination with another targeted agent.
Materials:
-
Animal Model: MMTV-ErbB2 transgenic mice, which spontaneously develop mammary tumors.[6]
-
Compounds: Triciribine Phosphate (TCN-P), Tipifarnib (or other agent).
-
Vehicle: 1.5% sodium bicarbonate for TCN-P; 20% 2-hydroxypropyl-β-cyclodextrin for tipifarnib.[6]
-
Equipment: Calipers, osmotic minipumps for continuous infusion.
Procedure:
-
Tumor Monitoring: Palpate female MMTV-ErbB2 mice regularly to detect tumor onset.
-
Treatment Initiation: When tumors reach a volume of approximately 200-2000 mm³, enroll mice into the study.[6]
-
Group Randomization: Randomize mice into four groups: (1) Vehicle, (2) TCN-P alone, (3) Tipifarnib alone, (4) TCN-P + Tipifarnib.
-
Drug Administration:
-
TCN-P: Administer once daily via i.p. injection at 20 mg/kg, formulated in 1.5% sodium bicarbonate.[6]
-
Tipifarnib: Administer continuously via a subcutaneously implanted osmotic minipump.
-
Administer corresponding vehicles to the control and single-agent groups.
-
-
Monitoring and Duration:
-
Measure tumor dimensions and body weight daily or every other day.
-
Continue treatment for 14 days.[6]
-
-
Data Analysis: Calculate the percent change in tumor volume from baseline for each group. Statistically compare the combination group to the single-agent and vehicle groups to determine if there is a significant tumor regression or growth inhibition.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo animal study evaluating an anti-cancer agent like Triciribine.
Caption: General experimental workflow for a preclinical in vivo efficacy study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I pharmacokinetic and pharmacodynamic study of triciribine phosphate monohydrate, a small-molecule inhibitor of AKT phosphorylation, in adult subjects with solid tumors containing activated AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TCN, an AKT inhibitor, exhibits potent antitumor activity and enhances radiosensitivity in hypoxic esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination of farnesyltransferase and Akt inhibitors is synergistic in breast cancer cells and causes significant breast tumor regression in ErbB2 transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing TCA1 Efficacy in Biofilm Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCA1 is a small molecule identified as a potent agent against both drug-susceptible and resistant strains of Mycobacterium tuberculosis (Mtb).[1][2][3] Its bactericidal activity extends to non-replicating Mtb, a characteristic crucial for combating persistent infections.[2][3] A significant feature of this compound is its ability to inhibit biofilm formation, a key virulence factor in many chronic bacterial infections.[1][2] This document provides detailed protocols for evaluating the efficacy of this compound against bacterial biofilms, with specific data presented for its activity against Mycobacterium species.
Mechanism of Action: this compound functions by inhibiting key enzymes involved in essential biosynthetic pathways of Mycobacterium. Specifically, it targets DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase) and MoeW, which are critical for cell wall biosynthesis and molybdenum cofactor biosynthesis, respectively.[1][2][3] Notably, this compound shows selective inhibitory activity against Mycobacterium and is inactive against other common bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, suggesting a target specific to the Mycobacterium genus.[1][2]
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound against various Mycobacterium species in both planktonic and biofilm-forming conditions.
Table 1: In Vitro Minimum Inhibitory Concentration (MIC50) of this compound
| Bacterial Strain | Growth Medium | MIC50 (µg/mL) |
| M. smegmatis | 7H9 Medium | 4.5 |
| Biofilm Medium | 0.03 | |
| M. bovis BCG | 7H9 Medium | 3 |
| Biofilm Medium | 0.04 | |
| M. tuberculosis | 7H9 Medium | 0.19 |
| Biofilm Medium | 0.01 |
Data sourced from TargetMol product information.[4]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of M. tuberculosis Infection
| Treatment Group | Dosing Regimen | Organ | Log CFU Reduction |
| This compound | 40 mg/kg, oral, 5 days/week for 4 weeks | Lung | 0.5 |
| Spleen | 1.5 |
Data sourced from TargetMol and GlpBio product information.[2][4]
Experimental Protocols
The following protocols are designed to assess the anti-biofilm activity of this compound. Protocol 1 is a general method applicable to common biofilm-forming bacteria, while Protocol 2 is specific for Mycobacterium tuberculosis, requiring appropriate biosafety containment.
Protocol 1: General Screening of this compound Anti-Biofilm Efficacy using a Microtiter Plate Model
This protocol is suitable for screening the efficacy of this compound against biofilm formation by common laboratory strains such as Pseudomonas aeruginosa or Staphylococcus aureus.
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1, S. aureus ATCC 25923)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) broth)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader (spectrophotometer)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single colony of the test bacterium into 5 mL of growth medium.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh medium to an OD₆₀₀ of 0.05.
-
-
Treatment Application:
-
Prepare serial dilutions of this compound in the growth medium in a separate 96-well plate.
-
Add 100 µL of the diluted bacterial culture to each well of a new sterile 96-well plate.
-
Add 100 µL of the this compound dilutions to the corresponding wells, resulting in a final volume of 200 µL. Include a vehicle control (solvent only) and a no-treatment control.
-
-
Biofilm Formation:
-
Cover the plate and incubate at 37°C for 24-48 hours under static conditions.
-
-
Quantification of Biofilm Inhibition (Crystal Violet Staining):
-
Gently discard the planktonic cells from the wells.
-
Wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Air-dry the plate for 30 minutes.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.
-
Measure the absorbance at 595 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of biofilm inhibition for each this compound concentration compared to the no-treatment control.
-
Figure 1: Experimental workflow for general biofilm inhibition assay.
Protocol 2: Testing this compound Efficacy Against Mycobacterium tuberculosis Biofilms
Note: This protocol must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel.
Materials:
-
This compound stock solution
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Biofilm-promoting medium (e.g., Sauton's medium)
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
Reagents for viability testing (e.g., Resazurin)
-
Sterile PBS
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Wash the cells twice with PBS to remove Tween 80.
-
Resuspend the bacterial pellet in biofilm-promoting medium.
-
-
Biofilm Formation and Treatment:
-
Dispense the bacterial suspension into the wells of a sterile multi-well plate.
-
Add serial dilutions of this compound to the wells. Include appropriate controls.
-
Incubate the plate in a humidified incubator at 37°C without shaking for 3-4 weeks to allow for mature biofilm formation.
-
-
Efficacy Assessment:
-
Biofilm Mass Quantification (Crystal Violet):
-
Follow the crystal violet staining procedure as described in Protocol 1. Due to the slow growth and clumping nature of Mtb, this method may have higher variability.
-
-
Metabolic Activity/Viability (Resazurin Assay):
-
Carefully remove the supernatant from the wells.
-
Wash the biofilms gently with PBS.
-
Add fresh biofilm medium containing resazurin solution to each well.
-
Incubate for 24-48 hours at 37°C.
-
Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) to determine metabolic activity, which correlates with cell viability.
-
-
-
Data Analysis:
-
Compare the results from this compound-treated wells to the untreated controls to determine the reduction in biofilm mass or viability.
-
Figure 2: Workflow for testing this compound efficacy on M. tuberculosis biofilms.
Signaling Pathway and Mechanism of Action
This compound's anti-biofilm activity in Mycobacterium is linked to its inhibition of crucial enzymes. The diagram below illustrates the known targets of this compound in the context of essential bacterial processes that are implicitly linked to the cell's ability to form biofilms.
Figure 3: Known mechanism of this compound action on key mycobacterial enzymes.
Conclusion
The provided protocols offer a framework for the systematic evaluation of this compound's anti-biofilm properties. The quantitative data for Mycobacterium species highlight its potential as a targeted therapeutic. Further research using the general protocol could explore the activity spectrum of this compound against other clinically relevant biofilm-forming pathogens. The specific targeting of enzymes essential for viability and cell wall integrity presents a promising strategy for the development of novel anti-biofilm agents.
References
Application Notes & Protocols: Targeted Mass Spectrometry for the Quantification of TCA1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The precise quantification of proteins in complex biological samples is fundamental to understanding disease mechanisms, identifying biomarkers, and developing novel therapeutics. Targeted mass spectrometry has emerged as a powerful technology for these applications, offering high sensitivity, specificity, and reproducibility for the measurement of specific proteins of interest.[1][2] This document provides a comprehensive guide to developing and implementing a targeted mass spectrometry assay for the quantification of the hypothetical protein TCA1 using Parallel Reaction Monitoring (PRM).[3][4][5]
Principle of the Method
Targeted proteomics focuses on a predefined set of proteins, allowing for optimized instrument settings to maximize sensitivity and accuracy.[1][2] This protocol utilizes a "bottom-up" proteomics approach, where this compound is enzymatically digested into smaller peptides.[6] Specific "proteotypic" peptides, which are unique to this compound, are selected for analysis.
The Parallel Reaction Monitoring (PRM) technique is employed for quantification.[3][4][5] In a PRM experiment, a quadrupole mass analyzer isolates the precursor ions of the target peptides. These isolated ions are then fragmented, and a high-resolution mass analyzer, such as an Orbitrap, detects all fragment ions in parallel.[3][7] This provides high-confidence identification and quantification of the target peptides.[5] For absolute quantification, stable isotope-labeled synthetic peptides corresponding to the target this compound peptides are spiked into the sample as internal standards.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for reproducible and accurate quantification.[8][9] The following protocol is a general guideline and may require optimization based on the sample type.
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash three times with ice-cold phosphate-buffered saline (PBS) to remove media components.[8]
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Denaturation and Reduction: Take a defined amount of protein (e.g., 50 µg) and adjust the volume with 50 mM ammonium bicarbonate. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.[10]
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate for 45 minutes in the dark to alkylate free cysteine residues.
-
Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[10]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.[10]
-
-
Peptide Desalting:
-
Use a C18 solid-phase extraction (SPE) cartridge or tip to desalt the peptide mixture and remove interfering substances.[8]
-
Condition the C18 material with acetonitrile, followed by an equilibration with 0.1% formic acid in water.
-
Load the acidified peptide sample.
-
Wash with 0.1% formic acid in water to remove salts.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Resuspend the dried peptides in 0.1% formic acid in water for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis using Parallel Reaction Monitoring (PRM)
-
Instrumentation: A nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., a quadrupole-Orbitrap instrument) is used for analysis.[7]
-
Chromatographic Separation:
-
Load the peptide sample onto a trap column and then separate on an analytical column with a suitable gradient of increasing acetonitrile concentration.
-
-
PRM Method Development:
-
Peptide Selection: Select 2-3 proteotypic peptides for this compound that are readily detectable by mass spectrometry. In silico tools can aid in this selection process.
-
Inclusion List: Create an inclusion list containing the precursor m/z values of the selected this compound peptides and their corresponding stable isotope-labeled internal standards.
-
MS Parameters:
-
MS1 Scan: A full MS scan can be included for survey purposes.
-
MS2 Scan (PRM): For each precursor in the inclusion list, a high-resolution MS2 scan is triggered.
-
Isolation Window: Set a narrow isolation window (e.g., 1.2-1.6 m/z) for precursor ion selection.
-
Collision Energy: Optimize the collision energy (HCD) for each peptide to achieve optimal fragmentation.
-
Resolution: Set the Orbitrap resolution to a high value (e.g., 35,000) for the MS2 scans to ensure high mass accuracy and specificity.[11]
-
-
3. Data Analysis
-
Software: Use specialized software (e.g., Skyline, Spectronaut, or vendor-specific software) for PRM data analysis.[3][12]
-
Peak Integration: The software will extract chromatograms for the fragment ions of both the endogenous this compound peptides and the stable isotope-labeled internal standards. The area under the curve for these peaks is integrated.
-
Quantification: The ratio of the endogenous peptide peak area to the internal standard peak area is used to determine the concentration of the this compound peptide in the sample. A calibration curve generated from known concentrations of the stable isotope-labeled standard can be used for absolute quantification.
Data Presentation
Table 1: Proteotypic Peptides and PRM Transitions for this compound
| Peptide Sequence | Precursor m/z | Charge | Fragment Ion | Fragment m/z | Collision Energy (V) |
| FictionalPeptideOneR | 654.321 | 2+ | y7 | 876.543 | 25 |
| FictionalPeptideOneR | 654.321 | 2+ | y6 | 765.432 | 25 |
| FictionalPeptideOneR | 654.321 | 2+ | b3 | 345.678 | 25 |
| AnotherGoodPeptideK | 789.012 | 3+ | y8 | 987.654 | 28 |
| AnotherGoodPeptideK | 789.012 | 3+ | y5 | 543.210 | 28 |
| AnotherGoodPeptideK | 789.012 | 3+ | b4 | 456.789 | 28 |
Table 2: Assay Performance Characteristics (Hypothetical Data)
| Peptide Sequence | Limit of Detection (LOD) (fmol on column) | Limit of Quantification (LOQ) (fmol on column) | Linear Dynamic Range (fmol on column) |
| FictionalPeptideOneR | 10 | 30 | 30 - 10,000 |
| AnotherGoodPeptideK | 15 | 45 | 45 - 12,000 |
Table 3: Quantification of this compound in Different Cell Lines (Hypothetical Data)
| Cell Line | This compound Concentration (fmol/µg of total protein) | Standard Deviation |
| Cell Line A (Control) | 150.5 | 12.3 |
| Cell Line B (Treated) | 452.8 | 25.1 |
| Cell Line C (Knockdown) | 15.2 | 3.1 |
Visualizations
References
- 1. Targeted proteomics:Targeted acquisition and targeted data analysis - MetwareBio [metwarebio.com]
- 2. What is targeted proteomics? A concise revision of targeted acquisition and targeted data analysis in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Reaction Monitoring (PRM) in Mass Spectrometry: A High-Resolution Targeted Quantification Method - MetwareBio [metwarebio.com]
- 4. Parallel Reaction Monitoring (PRM): Principles, Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. UWPR [proteomicsresource.washington.edu]
- 7. Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 9. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
- 10. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 11. epfl.ch [epfl.ch]
- 12. Quantitative Analysis of Mass Spectrometry-Based Proteomics Data | Springer Nature Experiments [experiments.springernature.com]
Application Notes & Protocols: Methods for Assessing TCA1 Synergy with Other TB Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tuberculosis (TB) remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1] Combination therapy is the cornerstone of TB treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the development of resistance.[2][3] TCA1 is a novel small molecule identified through a high-throughput screen for its ability to inhibit mycobacterial biofilm formation.[4] It exhibits bactericidal activity against replicating, non-replicating, and drug-resistant Mtb.[4][5] this compound has a unique dual mechanism of action, inhibiting both the decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1) involved in cell wall synthesis and MoeW, an enzyme required for molybdenum cofactor biosynthesis.[4] Given its distinct mechanism, assessing the synergistic potential of this compound with existing and novel anti-TB agents is a critical step in its development as a component of future combination regimens.
These application notes provide detailed protocols for key in vitro methods to assess the synergy of this compound with other TB drugs, including the checkerboard assay and the time-kill curve assay. Advanced models for a more comprehensive preclinical evaluation are also discussed.
This compound Mechanism of Action
This compound's efficacy stems from its ability to simultaneously inhibit two distinct metabolic pathways crucial for Mtb survival. This dual inhibition likely contributes to its bactericidal activity and its potential for synergy with other drugs.[4]
Caption: Dual mechanism of this compound inhibiting DprE1 and MoeW.
Quantitative Synergy Data
This compound has demonstrated synergistic or additive effects when combined with first-line anti-TB drugs like isoniazid and rifampicin against various Mtb strains.[4] The following table summarizes these interactions.
| Drug Combination | Mtb Strain(s) | Method | Result | Comments |
| This compound + Isoniazid (INH) | H37Rv, RIF-Resistant | Broth Culture | Synergistic | Combination sterilized a RIF-resistant culture within 1 week.[5] In some models, the combo was more powerful than existing therapies.[6] |
| This compound + Rifampicin (RIF) | H37Rv | Broth Culture | Synergistic | Combined with this compound, it sterilized Mtb cultures in vitro.[4] |
| This compound + Isoniazid (INH) | INH-Resistant (katG mutant) | Broth Culture | Active | This compound alone was bactericidal against an INH-resistant strain.[7] |
| This compound Monotherapy | XDR-TB | Broth Culture | Active | Showed potent bactericidal activity (5-log CFU reduction in 3 weeks) against an XDR strain resistant to 10 TB drugs.[4] |
Experimental Protocols
Checkerboard Assay for Synergy Assessment
The checkerboard method is a standard in vitro technique to systematically test pairwise combinations of drugs across a range of concentrations to determine their interaction.[1][8] The interaction is quantified by the Fractional Inhibitory Concentration Index (FICI).[9][10]
Caption: Workflow for the checkerboard synergy assay.
Protocol: Resazurin Microtiter Assay (REMA) Checkerboard
-
Preparation of Mtb Inoculum:
-
Culture Mtb (e.g., H37Rv) in 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase.[11]
-
Adjust the turbidity of the culture to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Drug Dilution:
-
In a sterile 96-well microtiter plate, add 50 µL of 7H9 broth to all wells.
-
Add 50 µL of the partner drug (Drug B) at 4x its predetermined Minimum Inhibitory Concentration (MIC) to all wells in column 1. Perform 2-fold serial dilutions by transferring 50 µL from column 1 to column 2, and so on, discarding the final 50 µL from the last column.
-
To this plate, add 50 µL of this compound (Drug A) at 4x its MIC to all wells in row A. Perform 2-fold serial dilutions down the columns, from row A to row H. This creates a matrix of drug concentrations.[1][12]
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well.
-
Include control wells: bacteria with no drugs (growth control) and media with no bacteria (sterility control).
-
Seal the plate in a zip-lock bag and incubate at 37°C for 7 days.
-
-
Growth Determination:
-
After incubation, add 30 µL of freshly prepared Resazurin solution (0.01% w/v) to each well.[13]
-
Incubate for another 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the drug that prevents this color change.
-
-
Data Analysis (FICI Calculation):
-
The FICI is calculated for each well showing growth inhibition.[10]
-
FICI = FIC of this compound + FIC of Drug B
-
Where:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FICI value for the combination is the lowest FICI calculated from all inhibitory combinations.[13]
-
Interpretation: [10]
-
Synergy: FICI ≤ 0.5
-
Indifference/Additive: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Time-Kill Curve Assay
Time-kill assays provide dynamic information on the bactericidal or bacteriostatic activity of drug combinations over time.[14][15] This method is crucial for understanding the rate of bacterial killing and can reveal interactions not apparent in endpoint assays like the checkerboard.[16]
Caption: Workflow for the time-kill synergy assay.
Protocol: Time-Kill Assay
-
Preparation:
-
Grow Mtb to log phase and dilute to a starting concentration of ~10⁶ CFU/mL in 7H9 broth.
-
Prepare flasks containing the following:
-
Drug-free growth control.
-
This compound alone (at a relevant concentration, e.g., 1x or 4x MIC).
-
Partner drug alone (at its respective concentration).
-
This compound + partner drug in combination.
-
-
-
Execution:
-
Incubate all flasks at 37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 7, 10, and 14 days), draw an aliquot from each flask.[11][17]
-
Perform 10-fold serial dilutions of each aliquot in saline with 0.05% Tween 80.
-
Plate 100 µL of appropriate dilutions onto 7H11 agar plates supplemented with OADC.
-
-
Data Collection and Analysis:
-
Incubate plates for 3-4 weeks at 37°C until colonies are visible for counting.
-
Calculate the CFU/mL for each time point and condition.
-
Plot the mean log₁₀ CFU/mL against time for each condition.
-
Interpretation:
-
Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL for the drug combination compared to the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
-
Advanced and Ex Vivo Models
While standard in vitro assays are essential for initial screening, more complex models are needed to better predict in vivo efficacy.
Macrophage Infection Model
Since Mtb is an intracellular pathogen, evaluating drug synergy within the host macrophage is critical. This model assesses the ability of drug combinations to kill Mtb in its natural replicative niche. Protocols often adapt the checkerboard assay for use in infected macrophage monolayers (e.g., THP-1 cells).[18][19] Activity is measured by lysing the macrophages at the end of the experiment and plating for CFU enumeration or by using reporter strains (e.g., luciferase-expressing Mtb).[18]
Hollow Fiber System Model of Tuberculosis (HFS-TB)
The HFS-TB is a dynamic in vitro system that mimics human pharmacokinetics (PK) and pharmacodynamics (PD).[20][21] Mtb is cultured in a peripheral compartment, and drugs are administered into a central compartment, allowing for the simulation of drug absorption, distribution, metabolism, and elimination profiles seen in patients.[22] This model is highly valuable for optimizing dosing for combination regimens and predicting the emergence of resistance.[20][23]
Caption: Conceptual diagram of the Hollow Fiber System for TB.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Origins of Combination Therapy for Tuberculosis: Lessons for Future Antimicrobial Development and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATS/CDC/IDSA Guidelines for Treatment of Drug-Susceptible Tuberculosis [idsociety.org]
- 4. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. researchgate.net [researchgate.net]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. Fast detection of drug interaction in Mycobacterium tuberculosis by a checkerboard resazurin method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 17. Time-kill kinetics of slowly growing mycobacteria common in pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synergistic Drug Combinations for Tuberculosis Therapy Identified by a Novel High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Hollow-fibre system model of tuberculosis reproducibility and performance specifications for best practice in drug and combination therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Preclinical Pharmacokinetic Studies of TCA1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclic antidepressants (TCAs) have long been a cornerstone in the management of major depressive disorder. Their therapeutic efficacy is intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for optimizing dosing strategies and minimizing adverse effects.[1] This document provides a comprehensive guide to the experimental design of preclinical pharmacokinetic studies for a novel tricyclic antidepressant, designated TCA1. The protocols outlined herein are intended to provide a robust framework for the characterization of this compound's pharmacokinetic properties, a critical step in its development as a potential therapeutic agent.
The majority of TCAs undergo extensive hepatic metabolism primarily through cytochrome P450 (CYP) enzymes, notably CYP2D6 and CYP2C19.[1] Genetic variations in these enzymes can lead to significant inter-individual differences in drug metabolism and response.[2] Therefore, a thorough pharmacokinetic evaluation is essential.
I. In Vitro Pharmacokinetic Profiling of this compound
In vitro assays are fundamental to the early pharmacokinetic characterization of a new chemical entity. These studies provide initial insights into the metabolic stability, potential for drug-drug interactions, and protein binding characteristics of this compound.
Metabolic Stability Assessment in Liver Microsomes
Objective: To determine the intrinsic clearance rate of this compound in liver microsomes, providing an early indication of its hepatic metabolism.
Protocol:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine liver microsomes (from human, rat, mouse, or other relevant species) with a phosphate buffer solution (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
-
Initiation of Reaction:
-
Add this compound to the pre-warmed microsome-buffer mixture to achieve the desired final concentration.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
Immediately quench the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining this compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate intrinsic clearance (CLint) based on the rate of disappearance of the parent drug.
-
Plasma Protein Binding Assay
Objective: To determine the extent to which this compound binds to plasma proteins, which influences its distribution and availability to target sites.
Protocol:
-
Method: Equilibrium dialysis is a commonly used method.
-
Apparatus: Utilize a dialysis apparatus with two chambers separated by a semi-permeable membrane.
-
Procedure:
-
Place plasma (from the species of interest) in one chamber and a buffer solution in the other.
-
Add this compound to the plasma chamber.
-
Incubate the apparatus at 37°C with gentle shaking until equilibrium is reached.
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in each sample by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the fraction unbound (fu) as the ratio of the concentration of this compound in the buffer chamber to the concentration in the plasma chamber.
-
The percentage of protein binding is calculated as (1 - fu) x 100.
-
CYP450 Inhibition Assay
Objective: To assess the potential of this compound to inhibit major CYP450 enzymes, which is crucial for predicting potential drug-drug interactions.
Protocol:
-
System: Use human liver microsomes or recombinant human CYP enzymes.
-
Procedure:
-
Incubate the enzyme system with a specific probe substrate for each CYP isoform (e.g., midazolam for CYP3A4, bupropion for CYP2B6).
-
Add varying concentrations of this compound (the potential inhibitor).
-
Initiate the reaction with an NADPH-regenerating system.
-
-
Sample Analysis:
-
After a set incubation time, stop the reaction.
-
Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Plot the rate of metabolite formation against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.
-
II. In Vivo Pharmacokinetic Studies of this compound
In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of this compound in a living system.[5]
Single-Dose Pharmacokinetic Study in Rodents
Objective: To determine the basic pharmacokinetic parameters of this compound after a single intravenous (IV) and oral (PO) administration in a rodent model (e.g., rats).
Protocol:
-
Animal Model: Use healthy, adult male and female rats.
-
Dose Formulation:
-
For IV administration, dissolve this compound in a suitable vehicle (e.g., saline, PEG400).
-
For PO administration, formulate this compound as a solution or suspension in an appropriate vehicle (e.g., water, 0.5% methylcellulose).
-
-
Dose Administration:
-
Administer a single IV bolus dose to one group of animals via the tail vein.
-
Administer a single PO dose to another group of animals via oral gavage.
-
-
Blood Sampling:
-
Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to calculate the key pharmacokinetic parameters from the plasma concentration-time data.
-
Table 1: Key Pharmacokinetic Parameters from a Single-Dose Study
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration | Description |
| Cmax | Peak plasma concentration after IV bolus | Maximum observed plasma concentration | Maximum concentration of the drug in plasma. |
| Tmax | Time of IV bolus administration | Time to reach Cmax | Time at which the maximum plasma concentration is observed. |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | A measure of total drug exposure over a finite time. |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | Area under the plasma concentration-time curve from time 0 to infinity | A measure of total drug exposure. |
| t1/2 | Elimination half-life | Elimination half-life | The time required for the plasma concentration to decrease by half. |
| CL | Clearance | Apparent Clearance (CL/F) | The volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution | Apparent Volume of Distribution (Vd/F) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | N/A | (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100 | Bioavailability: the fraction of the administered dose that reaches the systemic circulation. |
III. Bioanalytical Method Validation
The quantification of this compound in biological matrices requires a robust and validated bioanalytical method. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for its sensitivity and specificity.[3][4]
Table 2: Key Parameters for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Accuracy | Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for the Lower Limit of Quantification). |
| Recovery | Consistent and reproducible extraction recovery. |
| Matrix Effect | Consistent and minimal impact of the biological matrix on ionization. |
| Stability | Analyte should be stable under various storage and processing conditions (freeze-thaw, short-term, long-term). |
IV. Visualizing Workflows and Pathways
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a single-dose in vivo pharmacokinetic study.
Putative Signaling Pathway of this compound Action
Tricyclic antidepressants primarily act by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft.[1] This leads to an increased concentration of these neurotransmitters, which can then activate downstream signaling pathways, contributing to their therapeutic effects.
Caption: Simplified signaling pathway for this compound's mechanism of action.
Conclusion
The experimental designs and protocols detailed in these application notes provide a comprehensive framework for the preclinical pharmacokinetic evaluation of a novel tricyclic antidepressant, this compound. A thorough understanding of the ADME properties is paramount for the successful development of any new therapeutic agent. The data generated from these studies will be instrumental in guiding dose selection for subsequent non-clinical and clinical studies, and for identifying potential drug-drug interaction liabilities. Rigorous adherence to these protocols will ensure the generation of high-quality, reproducible data, thereby facilitating the progression of this compound through the drug development pipeline.
References
- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Guidelines for tricyclic dosing based on pharmacogenomic testing | Quest Diagnostics [questdiagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection and Quantification of Tricyclic Antidepressants and Other Psychoactive Drugs in Urine by HPLC/MS/MSfor Pain Management Compliance Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TCA1 Solubility and In Vivo Applications
Welcome to the technical support center for TCA1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful use of this compound in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has been shown to dissolve this compound effectively at concentrations up to 60 mg/mL (159.82 mM), although sonication may be required to achieve complete dissolution[1].
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution in an aqueous buffer like PBS. What should I do?
A2: Precipitation upon dilution of an organic stock solution into an aqueous medium is a common issue for hydrophobic compounds. To mitigate this, it is recommended to perform a serial dilution of the DMSO stock solution in DMSO first to a lower concentration before adding it to your aqueous buffer. For cell-based assays, for example, a 10 mM DMSO stock can be diluted to 1 mM in DMSO before further dilution in the final aqueous medium[1]. For in vivo formulations, a specific protocol involving co-solvents is recommended (see Experimental Protocols section).
Q3: What is a reliable formulation for administering this compound in animal studies?
A3: A commonly used formulation for in vivo administration of this compound involves a mixture of DMSO, PEG300, Tween 80, and a saline or PBS solution. A detailed protocol for preparing this formulation is provided in the Experimental Protocols section below[1]. This multi-component vehicle helps to maintain the solubility and stability of this compound in a physiologically compatible solution.
Q4: What is the mechanism of action of this compound?
A4: this compound exhibits its anti-mycobacterial activity by targeting two key enzymes in Mycobacterium tuberculosis:
-
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): This enzyme is crucial for the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts cell wall formation, leading to bacterial cell death[2][3].
-
MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor (MoCo), which is essential for the function of various metabolic enzymes in the bacterium[2][3]. Inhibition of MoeW disrupts these metabolic pathways.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is difficult to dissolve in DMSO. | Insufficient solvent volume or mixing. | Ensure you are using the correct volume of DMSO to achieve a concentration at or below 60 mg/mL. Use of sonication is recommended to aid dissolution[1]. Gentle warming of the solution may also help, but be cautious of potential compound degradation at high temperatures. |
| Precipitation occurs immediately after adding the this compound/DMSO stock to the in vivo formulation vehicle. | Rapid change in solvent polarity. | Follow the step-wise protocol for preparing the in vivo formulation carefully. Ensure the DMSO stock is added to the PEG300 and mixed thoroughly before the addition of Tween 80 and the final aqueous component. This gradual change in the solvent environment helps to prevent precipitation[1]. |
| The final in vivo formulation appears cloudy or contains visible particles. | Incomplete dissolution or precipitation over time. | Ensure all components are fully dissolved at each step of the formulation preparation. If cloudiness persists, you may try gently warming the solution. It is recommended to prepare the formulation fresh before each experiment and visually inspect it for any precipitation before administration. |
| Inconsistent results in in vivo experiments. | Issues with formulation stability or administration. | Prepare the this compound formulation fresh for each experiment to ensure consistency. Ensure proper mixing and administration techniques. For oral gavage, ensure the solution is delivered directly to the stomach. For intravenous injections, administer slowly and monitor for any signs of precipitation in the syringe. |
Quantitative Data
This compound Solubility
| Solvent | Concentration | Notes | Reference |
| DMSO | 60 mg/mL (159.82 mM) | Sonication is recommended for complete dissolution. | [1] |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is adapted from established methods for preparing this compound for in vivo studies[1].
Materials:
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline or PBS (Phosphate-buffered saline)
Procedure:
-
Prepare a 40 mg/mL stock solution of this compound in DMSO.
-
Weigh 2 mg of this compound powder.
-
Add 50 µL of DMSO.
-
Vortex and/or sonicate until the this compound is completely dissolved.
-
-
Prepare the vehicle mixture.
-
In a separate tube, add 300 µL of PEG300.
-
Add the 50 µL of the 40 mg/mL this compound/DMSO stock solution to the PEG300.
-
Mix thoroughly until the solution is clear.
-
-
Add Tween 80.
-
To the this compound/DMSO/PEG300 mixture, add 50 µL of Tween 80.
-
Mix well until the solution is clear.
-
-
Add the aqueous component.
-
Add 600 µL of Saline or PBS to the mixture.
-
Mix thoroughly until the final formulation is a clear solution.
-
The final concentration of this compound in this formulation will be 2 mg/mL. The final vehicle composition will be 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.
Visualizations
Caption: Workflow for preparing a this compound in vivo formulation.
References
Technical Support Center: Crystallization of TCA Cycle Enzymes for Structural Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Tricarboxylic Acid (TCA) cycle enzymes for structural studies.
Disclaimer: The term "TCA1" was not found to correspond to a specific, universally recognized protein in the initial search. Therefore, this guide focuses on general troubleshooting strategies and specific examples for key enzymes of the TCA cycle, such as Citrate Synthase and Isocitrate Dehydrogenase.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for successfully crystallizing TCA cycle enzymes?
A1: The success of crystallization hinges on several key factors:
-
Protein Purity and Homogeneity: The protein sample must be highly pure (ideally >95%) and monodisperse (free of aggregates).[1] Impurities and aggregation can significantly impede crystal lattice formation.
-
Protein Stability: The enzyme must be stable in the chosen buffer and storage conditions. Additives like DTT for enzymes with cysteine residues can be crucial.
-
Optimal Crystallization Conditions: This includes the right combination of precipitant, pH, temperature, and protein concentration. These conditions need to be systematically screened.
-
Conformational Flexibility: TCA cycle enzymes can be flexible. Techniques to reduce flexibility, such as the addition of ligands (substrates, inhibitors, or cofactors), can promote crystallization.
Q2: I'm not getting any crystals, only amorphous precipitate. What should I do?
A2: Amorphous precipitate is a common outcome and suggests that the supersaturation level was reached too quickly. Here are some steps to address this:
-
Lower Protein Concentration: Try reducing the initial protein concentration.
-
Lower Precipitant Concentration: Decrease the concentration of the precipitant in your screening conditions.
-
Vary the Temperature: Experiment with different crystallization temperatures. Some proteins crystallize better at 4°C, while others prefer room temperature.
-
Change the Crystallization Method: If using vapor diffusion, consider switching to microbatch or dialysis methods to slow down the equilibration process.
Q3: My crystals are too small or are of poor quality (e.g., needles, plates). How can I improve them?
A3: To improve crystal size and quality, you need to optimize the nucleation and growth phases:
-
Fine-tune Precipitant and pH: Perform optimization screens around the initial hit conditions with small variations in precipitant concentration and pH.
-
Additive Screening: Use additive screens (e.g., salts, detergents, small molecules) to find conditions that favor the growth of larger, well-ordered crystals.
-
Seeding: Microseeding or macroseeding with crushed crystals from a previous experiment can promote the growth of larger, single crystals.
-
Control Temperature: A slower temperature change or a constant, stable temperature can improve crystal quality.
Q4: How do I deal with protein aggregation during purification and concentration?
A4: Protein aggregation is a major obstacle. Here are some strategies to minimize it:
-
Buffer Optimization: Screen different buffers and pH values to find the optimal conditions for your protein's stability.
-
Additives: Include additives such as detergents (for membrane-associated proteins), reducing agents (like DTT or TCEP), or small amounts of glycerol to improve solubility and prevent aggregation.
-
Dynamic Light Scattering (DLS): Use DLS to assess the monodispersity of your protein sample before setting up crystallization trials.[1]
-
Concentration Method: Be gentle during concentration. Avoid vigorous vortexing and consider using a centrifugal concentrator with a suitable molecular weight cutoff.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues in the crystallization of TCA cycle enzymes.
Problem 1: No Crystals or Precipitate
| Possible Cause | Suggested Solution |
| Protein concentration is too low. | Concentrate the protein to a higher concentration (e.g., 5-20 mg/mL). |
| Precipitant concentration is too low. | Use a broader range of precipitant concentrations in your initial screen. |
| Incorrect pH. | Screen a wider pH range, as protein solubility is highly pH-dependent. |
| Protein is too soluble under the screened conditions. | Try different types of precipitants (e.g., salts, polymers, organic solvents). |
Problem 2: Amorphous Precipitate
| Possible Cause | Suggested Solution |
| Supersaturation is reached too quickly. | Lower the protein and/or precipitant concentration. |
| Protein is denaturing. | Check protein stability under the crystallization conditions. Consider adding stabilizing agents. |
| Heterogeneous sample. | Re-purify the protein to ensure high purity and homogeneity. |
Problem 3: Poor Crystal Quality (Needles, Plates, Microcrystals)
| Possible Cause | Suggested Solution |
| Nucleation is too rapid. | Lower the supersaturation level by adjusting protein and precipitant concentrations. |
| Suboptimal growth conditions. | Optimize the pH, temperature, and precipitant concentration around the hit condition. |
| Presence of impurities. | Further purify the protein sample. |
| Inherent protein flexibility. | Try co-crystallization with a substrate, product, or inhibitor to stabilize a single conformation. |
Experimental Protocols
Protocol 1: Sparse Matrix Screening for Initial Crystallization Conditions
This protocol describes a general method for setting up a sparse matrix screen using the sitting-drop vapor diffusion technique.
Materials:
-
Purified and concentrated TCA cycle enzyme (5-20 mg/mL) in a suitable buffer.
-
Commercially available sparse matrix crystallization screens (e.g., Hampton Research Crystal Screen HT, Molecular Dimensions JCSG+).
-
96-well crystallization plates.
-
Micropipettes and tips.
Methodology:
-
Prepare the Plate: Dispense 50-100 µL of the screen solutions into the reservoirs of the 96-well plate.
-
Set the Drops: In the corresponding sitting drop posts, mix 100-500 nL of the protein solution with an equal volume of the reservoir solution.
-
Seal the Plate: Carefully seal the plate to ensure a closed system for vapor diffusion.
-
Incubate: Incubate the plates at a constant temperature (e.g., 20°C).
-
Monitor: Regularly inspect the drops for crystal formation over several days to weeks using a microscope.
Protocol 2: Optimization of a Crystallization Hit
Once an initial "hit" (crystal) is identified, this protocol outlines how to optimize the conditions to obtain diffraction-quality crystals.
Materials:
-
The same materials as in Protocol 1.
-
Stock solutions of the components of the hit condition (precipitant, buffer, salt).
Methodology:
-
Grid Screen: Create a 24-well plate grid screen around the hit condition. Vary the precipitant concentration on one axis and the pH on the other.
-
Additive Screen: Set up drops with the hit condition and add small amounts of various additives from a commercially available screen to test their effect on crystal quality.
-
Vary Protein Concentration: Repeat the hit condition with different protein concentrations.
-
Change Drop Ratio: Experiment with different ratios of protein to reservoir solution in the drop.
-
Incubate and Monitor: Incubate and monitor the optimization plates as described in Protocol 1.
Quantitative Data Summary
The following tables summarize successful crystallization conditions for selected TCA cycle enzymes as reported in the literature.
Table 1: Crystallization Conditions for Citrate Synthase
| Organism | Protein Conc. (mg/mL) | Precipitant | pH | Temperature (°C) | Reference |
| Arabidopsis thaliana | 15 | 10% (w/v) PEG 20,000, 85 mM MES | 6.5 | 20 | [2] |
| Pyrococcus furiosus | Not Specified | Not Specified | Not Specified | Not Specified | [3] |
Table 2: Crystallization Conditions for Isocitrate Dehydrogenase (IDH)
| Organism | Protein Conc. (mg/mL) | Precipitant | pH | Temperature (°C) | Reference |
| Yeast (NAD+-specific) | 35 | 1.4 M Sodium Citrate, 0.1 M HEPES | 7.5 | 24 | [4] |
| E. coli (NADP+-specific) | 20 | 1.85 M (NH4)2SO4, 50 mM Citric acid/Na2HPO4 | 5.8 | 20 | [5] |
Visualizations
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. Structural and biochemical characterization of mitochondrial citrate synthase 4 from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The crystal structure of citrate synthase from the hyperthermophilic archaeon pyrococcus furiosus at 1.9 A resolution, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallization and preliminary X-ray crystallographic analysis of yeast NAD+-specific isocitrate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced Fit and the Catalytic Mechanism of Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Tricyclic Antidepressant (TCA) Dosage to Minimize Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tricyclic antidepressants (TCAs). The focus is on optimizing dosage to achieve desired on-target effects while minimizing off-target activities.
Introduction
Tricyclic antidepressants (TCAs) are a class of drugs primarily known for their efficacy in treating major depressive disorder.[1] Their therapeutic action is mainly attributed to the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the synaptic cleft, which are their primary on-target effects.[1] However, TCAs are also known for their broad pharmacological profile, interacting with a variety of other receptors, which leads to a range of off-target effects. These off-target interactions are a significant consideration in both clinical and research applications, as they can contribute to side effects and confound experimental results.[1][2]
This guide will provide detailed information on understanding and managing the on- and off-target effects of TCAs, with a focus on experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of TCAs?
A1:
-
On-Target Effects: The primary therapeutic effects of TCAs are mediated by their inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET). This blockage increases the concentration of these neurotransmitters in the synapse, which is believed to be the basis of their antidepressant action.[1][3]
-
Off-Target Effects: TCAs also act as antagonists at several other receptors, leading to a variety of side effects.[1] These include:
-
Muscarinic Acetylcholine Receptors (M1): Blockade leads to anticholinergic effects such as dry mouth, blurred vision, constipation, and urinary retention.[1][2]
-
Histamine H1 Receptors: Antagonism of these receptors is responsible for the sedative effects and can contribute to weight gain.[4][5]
-
Alpha-1 Adrenergic Receptors: Blockade can cause orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[6]
-
Q2: How can I select a TCA with a more favorable on-target vs. off-target profile for my experiment?
A2: The selection of a specific TCA should be guided by its receptor binding affinity profile. TCAs differ in their potency for SERT and NET, as well as their affinity for off-target receptors. For example, desipramine and nortriptyline are generally more selective for NET, while clomipramine has a higher affinity for SERT.[4] Doxepin is a particularly potent H1 receptor antagonist.[4][5] Consulting receptor binding affinity data (see Table 1) can help in choosing a compound that is most appropriate for your specific research question and is likely to have fewer confounding off-target effects at the desired on-target concentration.
Q3: What is a typical starting concentration for in vitro experiments with TCAs?
A3: A typical starting point for in vitro experiments, such as in cell lines, would be in the low micromolar (µM) to nanomolar (nM) range. For example, IC50 values for imipramine's inhibition of serotonin uptake are in the nanomolar range, while its effects on other receptors can be in the micromolar range.[7][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.[9][10]
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects involves careful dose selection and experimental design.
-
Use the Lowest Effective Concentration: Based on your dose-response studies, use the lowest concentration of the TCA that produces the desired on-target effect.
-
Choose a Selective TCA: As mentioned in A2, select a TCA with a higher ratio of affinity for the on-target transporter (SERT or NET) versus the off-target receptors.
-
Use Control Compounds: Include control compounds that selectively target the off-target receptors (e.g., a specific H1 antagonist) to dissect the contribution of these receptors to your observed effects.
-
Knockout/Knockdown Models: If possible, use cell lines or animal models where the off-target receptor has been knocked out or its expression reduced to confirm that the observed effect is independent of that receptor.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death or toxicity observed at concentrations expected to be effective for on-target activity. | The TCA concentration is too high, leading to significant off-target effects or general cytotoxicity. | Perform a dose-response curve to determine the IC50 for the on-target effect and a cell viability assay (e.g., MTT assay) to determine the cytotoxic concentration. Select a concentration that maximizes the on-target effect while minimizing toxicity. |
| Inconsistent or unexpected results in behavioral studies with animal models. | Off-target effects such as sedation (H1 antagonism) or motor impairment (alpha-1 antagonism) are confounding the behavioral readout. | Lower the TCA dose. Choose a TCA with lower affinity for H1 and alpha-1 receptors. Acclimatize animals to the testing procedures. Include control groups treated with vehicle and compounds that mimic the off-target effects. |
| Difficulty distinguishing between on-target and off-target effects in signaling pathway analysis. | The observed signaling changes could be a result of interactions with multiple receptor types. | Use specific antagonists for the suspected off-target receptors in combination with the TCA. Analyze signaling pathways in cell lines lacking the specific off-target receptors. |
| Precipitation of the TCA in the experimental media. | The concentration of the TCA exceeds its solubility in the chosen solvent or media. | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) at a higher concentration and then dilute it into the final experimental media. Ensure the final solvent concentration is low and consistent across all experimental conditions, including vehicle controls. |
Data Presentation
Table 1: Receptor Binding Affinities (Ki, nM) of Common Tricyclic Antidepressants
| Drug | SERT (On-Target) | NET (On-Target) | M1 (Off-Target) | H1 (Off-Target) | α1 (Off-Target) |
| Amitriptyline | 4.3 | 35 | 18 | 1.1 | 26 |
| Imipramine | 1.4 | 37 | 91 | 11 | 67 |
| Clomipramine | 0.25 | 46 | 38 | 31 | 39 |
| Desipramine | 18 | 0.8 | 200 | 110 | 130 |
| Nortriptyline | 10 | 4.3 | 100 | 43 | 77 |
| Doxepin | 36 | 40 | 33 | 0.24 | 36 |
Data compiled from various sources. Ki values represent the concentration of the drug required to occupy 50% of the receptors and are indicative of binding affinity (lower Ki = higher affinity). These values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Norepinephrine Reuptake Inhibition Assay
This protocol is adapted for use in a human neuroblastoma cell line, such as SK-N-BE(2)C, which endogenously expresses the norepinephrine transporter (NET).[11]
Materials:
-
SK-N-BE(2)C cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
24-well plates
-
[³H]Norepinephrine (radioligand)
-
Tricyclic antidepressant (test compound)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture: Culture SK-N-BE(2)C cells in appropriate medium until they reach a suitable confluency.
-
Plating: Seed the cells into 24-well plates at a predetermined density and allow them to adhere overnight.
-
Preparation of Reagents: Prepare serial dilutions of the TCA test compound in assay buffer. Prepare a solution of [³H]Norepinephrine in assay buffer at a concentration close to its Km value for the transporter (e.g., ~400 nM for SK-N-BE(2)C cells).[11]
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the TCA or vehicle control for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add the [³H]Norepinephrine solution to each well to initiate the uptake reaction.
-
Incubation: Incubate for a defined period (e.g., 10-20 minutes) at the appropriate temperature. The incubation time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly aspirate the radioactive solution and wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).
-
Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of [³H]Norepinephrine uptake for each TCA concentration compared to the vehicle control. Plot the percent inhibition against the log of the TCA concentration to determine the IC50 value.
Protocol 2: Competitive Radioligand Binding Assay for Off-Target Receptor Affinity
This protocol describes a general method to determine the binding affinity (Ki) of a TCA for an off-target receptor (e.g., histamine H1 receptor) using a cell line expressing the receptor of interest.
Materials:
-
Cell line expressing the receptor of interest (e.g., HEK293 cells transfected with the H1 receptor)
-
Cell membrane preparation from the cell line
-
Radioligand specific for the receptor of interest (e.g., [³H]pyrilamine for H1 receptors)
-
Tricyclic antidepressant (test compound)
-
Assay buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the TCA or vehicle.
-
Incubation: Incubate the mixture at a specific temperature and for a sufficient time to reach binding equilibrium.
-
Termination of Binding: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand for the receptor) from the total binding. Plot the percentage of specific binding against the log of the TCA concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
- 1. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What You Should Know About Cyclic Antidepressants [webmd.com]
- 3. Tricyclic antidepressants - Mayo Clinic [mayoclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. The High-Affinity Binding Site for Tricyclic Antidepressants Resides in the Outer Vestibule of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tricyclic antidepressants and mecamylamine bind to different sites in the human α4β2 nicotinic receptor ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TCA1 Resistance in Mycobacterium tuberculosis
Welcome to the technical support center for researchers working with TCA1 and Mycobacterium tuberculosis (Mtb). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound against M. tuberculosis?
A1: this compound exhibits a dual mechanism of action, making it a potent anti-tubercular agent. It simultaneously inhibits two essential biosynthetic pathways in Mtb:
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Cell Wall Biosynthesis: this compound targets and inhibits the enzyme decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1).[1] DprE1 is crucial for the synthesis of decaprenyl-phosphoryl-arabinose (DPA), a precursor for arabinogalactan and lipoarabinomannan, which are essential components of the mycobacterial cell wall.
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Molybdenum Cofactor (MoCo) Biosynthesis: this compound also inhibits MoeW, an enzyme involved in the biosynthesis of the molybdenum cofactor.[1] MoCo is essential for the function of nitrate reductase, which is vital for the survival of Mtb under specific conditions, such as using nitrate as the sole nitrogen source.[1]
Q2: What are the known mechanisms of resistance to this compound in M. tuberculosis?
A2: Resistance to this compound in Mtb has been primarily associated with two mechanisms:
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Target Overexpression: Overexpression of the moeW gene can confer high-level resistance to this compound.[1]
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Target Mutation: A specific point mutation in the dprE1 gene, resulting in a tyrosine to cysteine substitution at position 314 (Y314C), has been shown to confer resistance to this compound.[2]
The spontaneous mutation rate to this compound resistance is reported to be extremely low (10⁻⁸ to 10⁻⁹).[1]
Q3: Is there cross-resistance between this compound and other anti-tubercular drugs?
A3: Current evidence suggests that this compound has a distinct mechanism of action from other anti-tubercular drugs. No cross-resistance has been observed with isoniazid (INH) or rifampicin (RIF) resistant strains.[3] In fact, this compound has shown synergistic effects when combined with INH or RIF.[1]
Q4: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound against M. tuberculosis?
A4: The MIC of this compound can vary depending on the growth medium and conditions. Below is a summary of reported MIC values.
| Mycobacterium Species | Growth Medium | MIC₅₀ (µg/mL) | MIC₉₉ (µg/mL) |
| M. tuberculosis (Mtb) | 7H9 Medium | 0.19[4] | - |
| M. tuberculosis (Mtb) | Biofilm Medium | 0.01[4] | - |
| M. tuberculosis (Mtb) | Solid Medium | - | 2.1[4] |
| M. bovis BCG | 7H9 Medium | 3[4] | - |
| M. bovis BCG | Biofilm Medium | 0.04[4] | - |
| M. smegmatis | 7H9 Medium | 4.5[4] | - |
| M. smegmatis | Biofilm Medium | 0.03[4] | - |
Intracellular Activity: this compound is also potent against intracellular Mtb residing within macrophages, with a reported MIC₅₀ of 0.6 µg/mL.[1]
Troubleshooting Guide
Problem 1: I am observing higher than expected MIC values for this compound against my "susceptible" Mtb strain.
-
Possible Cause 1: Inoculum preparation.
-
Troubleshooting: Ensure your inoculum is prepared from a fresh, actively growing culture. The density of the bacterial suspension should be standardized, for example, to a McFarland standard of 1, before further dilution. Inconsistent inoculum size is a common source of variability in MIC assays.
-
-
Possible Cause 2: Media composition.
-
Troubleshooting: The activity of this compound is significantly higher in biofilm-promoting media compared to standard 7H9 broth.[4] Verify the composition of your culture medium. If you are not intending to promote biofilm growth, ensure standard 7H9 medium supplemented with OADC is used. The presence of detergents like Tween 80 can also influence drug activity.
-
-
Possible Cause 3: Spontaneous resistance.
-
Troubleshooting: Although rare, spontaneous resistance can occur. To investigate this, plate a high-density culture of your "susceptible" strain onto solid medium containing this compound at 2-4 times the expected MIC. The appearance of colonies would indicate the presence of resistant mutants.
-
Problem 2: My this compound-resistant Mtb strain shows susceptibility in some experiments.
-
Possible Cause 1: Instability of the resistance mechanism.
-
Troubleshooting: If resistance is conferred by a plasmid carrying an overexpression cassette for moeW, prolonged culture without selective pressure might lead to plasmid loss. Ensure that your resistant strains are periodically cultured in the presence of an appropriate concentration of this compound to maintain the resistance phenotype.
-
-
Possible Cause 2: Different experimental conditions.
-
Troubleshooting: The level of resistance conferred by moeW overexpression can be lower in a nutrient starvation model compared to nitrate-rich media.[1] Consider the specific experimental conditions and how they might affect the expression or necessity of the resistance mechanism.
-
Problem 3: I am having difficulty isolating this compound-resistant mutants.
-
Possible Cause: Low mutation frequency.
-
Troubleshooting: The spontaneous mutation rate for this compound resistance is very low.[1] To increase the chances of isolating resistant mutants, you can use a large initial population of bacteria (e.g., 10⁹ to 10¹⁰ CFUs) plated on solid media containing a selective concentration of this compound (typically 2-10 times the MIC). Be prepared for a longer incubation time to allow for the outgrowth of any resistant colonies.
-
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Prepare Mtb Inoculum:
-
Culture Mtb in 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.
-
Dilute the adjusted culture 1:50 in fresh 7H9-OADC-Tween 80 medium to achieve a final concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial two-fold dilutions of this compound in a 96-well plate using 7H9-OADC-Tween 80 medium to achieve the desired concentration range. Include a drug-free control well.
-
-
Inoculation:
-
Add an equal volume of the diluted Mtb inoculum to each well of the 96-well plate containing the this compound dilutions.
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 7-14 days.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb.
-
Protocol 2: Intramacrophage Drug Susceptibility Assay
-
Macrophage Culture:
-
Seed macrophages (e.g., THP-1 or J774A.1) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Infection:
-
Infect the macrophage monolayer with a single-cell suspension of Mtb at a multiplicity of infection (MOI) of 1:1 to 10:1.
-
Incubate for 4 hours to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.
-
Add fresh culture medium containing a low concentration of gentamicin (e.g., 50 µg/mL) and incubate for 1 hour to kill any remaining extracellular bacteria.
-
-
Drug Treatment:
-
Wash the cells again with PBS and add fresh culture medium containing serial dilutions of this compound. Include a drug-free control.
-
-
Incubation:
-
Incubate the infected and treated cells at 37°C in a 5% CO₂ atmosphere for 3-5 days.
-
-
Determination of Intracellular Bacterial Viability:
-
Lyse the macrophages with a solution of 0.1% saponin or Triton X-100.
-
Perform serial dilutions of the cell lysate and plate on 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
-
The MIC is the lowest concentration of this compound that causes a significant reduction (e.g., ≥90%) in CFU compared to the drug-free control.
-
Visualizations
Caption: Dual inhibitory mechanism of this compound on Mtb.
References
Technical Support Center: Refining Purification Methods for TCA1 Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of TCA1, a promising anti-tuberculosis agent. Our aim is to equip researchers with the knowledge to refine their purification methods, leading to higher purity and yield of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a small molecule, specifically a thieno[3,2-d]pyrimidine derivative, with demonstrated bactericidal activity against Mycobacterium tuberculosis, including drug-resistant strains.[1][2] High purity of this compound is critical for accurate in vitro and in vivo studies, ensuring that the observed biological activity is solely attributable to the compound and not to any impurities. For drug development, stringent purity criteria are required to meet regulatory standards and ensure patient safety. Commercially available this compound is typically offered at >98% purity, as determined by High-Performance Liquid Chromatography (HPLC).
Q2: What are the common methods for purifying small molecules like this compound?
The purification of small organic molecules like this compound typically involves one or a combination of the following chromatographic techniques:
-
Flash Chromatography: Often used as an initial purification step for the crude product to remove major impurities.[3]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used to achieve high purity levels, often exceeding 98%.[4][5] This is a common final purification step.
-
Crystallization: A powerful technique for obtaining highly pure crystalline solid, which can also be useful for structure confirmation by X-ray crystallography.
Q3: What are the likely impurities in a typical this compound synthesis?
Based on general synthetic routes for thieno[3,2-d]pyrimidine derivatives, potential impurities in this compound synthesis may include:
-
Unreacted starting materials: Such as 4-chlorothieno[3,2-d]pyrimidine and (4-phenoxyphenyl)amine.
-
Byproducts of side reactions: Depending on the specific reaction conditions, side reactions can lead to the formation of related thienopyrimidine structures.
-
Reagents and catalysts: Residual reagents or catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction or purification steps.
A detailed synthesis protocol is essential for a more precise identification of potential impurities.
Troubleshooting Guides
Chromatographic Purification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for achieving the high purity required for this compound. Below are common issues and solutions encountered during HPLC purification.
Table 1: Troubleshooting HPLC Purification of this compound
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Inappropriate Mobile Phase: The pH or solvent composition is not optimal. 3. Column Degradation: The stationary phase is deteriorating. 4. Secondary Interactions: The analyte is interacting with active sites on the silica support. | 1. Reduce the injection volume or sample concentration. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Optimize the solvent gradient. 3. Flush the column with a strong solvent or replace the column if necessary. 4. Add a competitor (e.g., a small amount of trifluoroacetic acid or triethylamine) to the mobile phase to block active sites. |
| Poor Resolution Between Peaks | 1. Suboptimal Mobile Phase: The solvent system does not provide enough selectivity. 2. Inadequate Column Chemistry: The stationary phase is not suitable for the separation. 3. Gradient is too Steep: The elution of compounds is too rapid. | 1. Try different solvent combinations (e.g., methanol/water vs. acetonitrile/water). Experiment with different mobile phase additives. 2. Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Flatten the gradient profile to increase the separation time between closely eluting peaks. |
| Low Recovery of this compound | 1. Precipitation on the Column: The compound is not soluble in the mobile phase. 2. Irreversible Adsorption: Strong interaction with the stationary phase. 3. Compound Instability: this compound may be degrading on the column. | 1. Ensure the sample is fully dissolved in the injection solvent. Modify the mobile phase to improve solubility. 2. Use a different stationary phase or add modifiers to the mobile phase to reduce strong interactions. 3. Check the stability of this compound under the chromatographic conditions (pH, solvent). |
| Ghost Peaks | 1. Contamination: Carryover from previous injections or contaminated solvent. 2. Air in the System: Air bubbles in the pump or detector. | 1. Run blank injections with a strong solvent to clean the system. Use fresh, high-purity solvents. 2. Purge the pump and ensure all connections are tight. |
Crystallization
Crystallization can be a highly effective final purification step to obtain this compound as a high-purity solid.
Table 2: Troubleshooting Crystallization of this compound
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form | 1. Solution is Undersaturated: Too much solvent was used. 2. Supersaturation Not Reached: The cooling process is too slow or the temperature is not low enough. 3. Presence of Soluble Impurities: Impurities can inhibit crystal nucleation. | 1. Slowly evaporate the solvent to increase the concentration. 2. Cool the solution to a lower temperature or place it in an ice bath. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. 3. Further purify the material by chromatography before attempting crystallization again. |
| Oiling Out | 1. Solution is Too Concentrated: The compound comes out of solution above its melting point. 2. Cooling is Too Rapid: The solution becomes supersaturated too quickly. 3. Inappropriate Solvent: The solvent is not ideal for crystallization of this compound. | 1. Add a small amount of solvent to redissolve the oil, then allow it to cool more slowly. 2. Insulate the flask to slow down the cooling rate. 3. Try a different solvent or a solvent mixture. |
| Poor Crystal Quality (e.g., needles, powder) | 1. Rapid Crystal Growth: Crystals form too quickly, trapping impurities. 2. Solvent System: The solvent may favor a particular crystal habit. | 1. Slow down the crystallization process by cooling the solution more gradually. 2. Experiment with different solvents or solvent mixtures to influence crystal morphology. |
Experimental Protocols
General Preparative HPLC Protocol for Small Molecule Purification
This protocol provides a general methodology for the purification of a small molecule like this compound using preparative HPLC. Optimization will be required based on the specific properties of the crude material.
1. Analytical Method Development:
-
Objective: To develop a robust analytical HPLC method that separates the target compound from its impurities.
-
Column: A high-resolution analytical column (e.g., C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Start with a gradient of acetonitrile or methanol in water, both containing 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance.
-
Optimization: Adjust the gradient and mobile phase composition to achieve good resolution (>1.5) between the this compound peak and adjacent impurity peaks.
2. Method Scaling to Preparative HPLC:
-
Objective: To scale up the optimized analytical method for preparative purification.
-
Column: A preparative column with the same stationary phase as the analytical column (e.g., C18, 21.2 x 150 mm, 5 µm).
-
Flow Rate: Scale the flow rate based on the column dimensions. For a 21.2 mm ID column, a typical flow rate would be around 20 mL/min.
-
Sample Loading: Dissolve the crude this compound in a suitable solvent (e.g., DMSO, DMF) at a high concentration. Perform a loading study by injecting increasing amounts of the sample to determine the maximum load that still provides adequate separation.
3. Purification and Fraction Collection:
-
Injection: Inject the determined optimal sample load onto the preparative column.
-
Fraction Collection: Collect fractions based on the UV chromatogram. Collect the main peak corresponding to this compound.
-
Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine their purity.
4. Post-Purification Work-up:
-
Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator.
-
Lyophilization: If the remaining solvent is water, lyophilize the sample to obtain the pure this compound as a solid.
Visualizations
Caption: General workflow for the synthesis, purification, and analysis of this compound.
References
- 1. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 2. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some novel thieno[3,2-d]pyrimidines as potential cytotoxic small molecules against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Batch-to-Batch Variability of Compound TCA1
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of batch-to-batch variability of the compound TCA1.
Troubleshooting Guides
Issue: Inconsistent Experimental Results with Different Batches of this compound
Users may experience significant variations in experimental outcomes, such as efficacy, potency (e.g., IC50 or EC50 values), or toxicity, when using different manufacturing lots of this compound. This guide provides a systematic approach to identifying and mitigating the source of this variability.
The first step is to systematically compare the performance of different batches of this compound. The following table provides a template for summarizing key quantitative data from your experiments.
Table 1: Comparative Data for Different Batches of this compound
| Parameter | Batch A | Batch B | Batch C | Reference Standard | Acceptable Range |
| Purity (by HPLC) | 98.5% | 95.2% | 99.1% | >99.5% | >98% |
| Potency (IC50 in µM) | 1.2 ± 0.2 | 5.8 ± 0.9 | 1.1 ± 0.3 | 1.0 ± 0.1 | Within 2-fold of Ref. |
| Solubility (in DMSO) | 100 mM | 85 mM | 100 mM | 100 mM | >95% of Ref. |
| Appearance | White Crystalline | Off-white Powder | White Crystalline | White Crystalline | Consistent with Ref. |
To rigorously assess the potency of different this compound batches, a standardized comparative bioassay is crucial.
Protocol: Comparative Cell-Based Viability Assay
-
Cell Culture:
-
Compound Preparation:
-
Prepare fresh stock solutions of each this compound batch and the reference standard in the same solvent (e.g., DMSO).
-
Perform serial dilutions to create a dose-response curve.
-
-
Assay Procedure:
-
Seed cells at a consistent density in 96-well plates.
-
After cell attachment, treat with the various concentrations of each this compound batch.
-
Include a vehicle-only control and a positive control.
-
Incubate for a predetermined duration (e.g., 48 or 72 hours).
-
-
Data Acquisition and Analysis:
-
Use a validated method to measure cell viability (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value for each batch using a standardized curve-fitting algorithm.
-
Caption: Workflow for comparative bioassay of this compound batches.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of batch-to-batch variability in chemical compounds like this compound?
A1: Batch-to-batch variability can stem from several factors throughout the manufacturing process. These include:
-
Purity of Starting Materials: Impurities in the initial reagents can lead to the formation of byproducts.[2][3]
-
Reaction Conditions: Minor deviations in temperature, pressure, or reaction time can alter the final product's composition.[2][3]
-
Purification Methods: Inconsistencies in crystallization, chromatography, or other purification steps can affect the purity and impurity profile of the final compound.[2]
-
Solvent Quality: The grade and purity of solvents used can influence the reaction outcome.[2]
-
Human Factor: Variations in techniques between different chemists can introduce variability.[2]
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with distinct physical properties, which can arise from variations in processing.[4]
Q2: How can I independently verify the purity and identity of a new batch of this compound?
A2: A combination of analytical techniques is recommended for thorough characterization:[2]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify impurities.[][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.[]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure of the compound.[2][] Quantitative NMR (qNMR) can also be used for purity assessment.[7]
-
Elemental Analysis: To confirm the elemental composition of the compound.[2]
Q3: What level of purity for this compound is generally considered acceptable for research purposes?
A3: The acceptable purity level is dependent on the specific application. For initial in-vitro screening, a purity of >95% is often considered sufficient. However, for more sensitive assays, in-vivo studies, and preclinical development, a higher purity of >98% or even >99% is typically required.[2] It is also important to identify and characterize any impurities present at a concentration greater than 0.1%.[2]
Q4: My latest batch of this compound shows reduced solubility. What could be the cause and how can I address this?
A4: Reduced solubility can be caused by several factors, including the presence of insoluble impurities or a different polymorphic form of the compound.[4] To address this, you can try:
-
Sonication: Gently sonicate the solution to aid in dissolution.
-
Warming: Slightly warm the solution, but be cautious of potential compound degradation.
-
Alternative Solvents: If permissible for your experimental setup, explore alternative solvents.
-
Purity Analysis: Perform analytical tests as described in Q2 to check for impurities or polymorphic differences.
Q5: How does this compound exert its biological effect, and how could variability impact this?
A5: While the specific signaling pathway for "this compound" is not publicly documented, we can illustrate a hypothetical signaling pathway to understand how batch variability could have an impact. Impurities could act as antagonists or agonists, or they could interfere with the binding of this compound to its target, leading to altered downstream signaling.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
improving the oral bioavailability of TCA1 in animal models
Welcome to the Technical Support Center for "TCA1" Bioavailability Studies. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming challenges related to improving the oral bioavailability of the tricyclic compound this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What is oral bioavailability and why is it a concern for this compound?
A1: Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1][2] For many tricyclic antidepressants (TCAs), this value can be as low as 40-50% due to various biological barriers.[3][4] Low bioavailability can lead to high variability in patient response and may require higher doses, increasing the risk of side effects.[1][5] Optimizing bioavailability is a critical step in the development of an effective oral dosage form for this compound.
Q2: What are the primary factors limiting the oral bioavailability of this compound in animal models?
A2: The two main barriers to the oral bioavailability of TCAs like this compound are:
-
First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before reaching the rest of the body.[2] Enzymes in the gut wall and liver, particularly Cytochrome P450 (CYP450) enzymes, can extensively metabolize the drug, reducing the amount of active compound that reaches systemic circulation.[1][5][6]
-
P-glycoprotein (P-gp) Efflux: P-gp is an efflux transporter protein found in the intestinal lining that actively pumps drugs from inside the intestinal cells back into the gut lumen, thereby limiting absorption.[7][8][9] This acts as an "anti-absorption" mechanism, reducing the net amount of drug that crosses the intestinal barrier.[10][11]
Q3: What general strategies can be employed to improve the oral bioavailability of this compound?
A3: Strategies to enhance this compound bioavailability focus on overcoming the primary barriers:
-
Formulation Design: Developing advanced formulations can protect the drug and enhance its absorption. Lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve drug solubilization and absorption.[12][13] Complexation with cyclodextrins has also been shown to enhance the solubility and stability of TCAs.[14]
-
Co-administration with Inhibitors: The bioavailability of P-gp substrates can be increased by co-administration with P-gp inhibitors (e.g., verapamil, elacridar).[7][8][15] Similarly, inhibiting relevant CYP450 enzymes can reduce first-pass metabolism.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a prodrug can alter its physicochemical properties to bypass efflux transporters or first-pass metabolism. The prodrug is then converted to the active this compound in vivo.[16]
Q4: Which animal models are most appropriate for preclinical bioavailability studies of this compound?
A4: Rodent models are standard for initial preclinical pharmacokinetic studies.[17][18]
-
Rats (Sprague-Dawley, Wistar): Rats are widely used due to their larger size (which facilitates surgical procedures like cannulation and serial blood sampling), well-characterized physiology, and the strong correlation often observed between rat and human intestinal permeability.[19][20][21]
-
Mice (CD-1, C57BL/6): Mice are also used, especially when working with transgenic models (e.g., P-gp knockout mice) to investigate the specific role of transporters.[9][10] However, their small size makes serial blood sampling more challenging.[22]
Troubleshooting Guides
Q5: My in vitro Caco-2 assay shows low permeability for this compound. What does this mean and what are the next steps?
A5: Low apparent permeability (Papp < 1.0 x 10⁻⁶ cm/s) in a Caco-2 assay suggests that this compound is poorly absorbed across the intestinal epithelium.[23] This could be due to poor passive diffusion or active efflux.
-
Next Steps:
-
Assess Efflux: Perform a bidirectional Caco-2 assay to determine the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 indicates that the compound is a substrate for an efflux transporter like P-gp.[15][23]
-
Investigate Formulation: If efflux is not the primary issue, the low permeability may be due to poor solubility. Test different formulations (e.g., SEDDS, cyclodextrin complexes) in the Caco-2 model to see if permeability can be improved.[12][14]
-
Proceed with Caution: Even with low in vitro permeability, it may be worth conducting a preliminary in vivo pharmacokinetic study in rats, as in vitro models do not fully replicate the complex environment of the GI tract.
-
Q6: The Caco-2 efflux ratio for this compound is high (>2). How do I confirm the involvement of specific transporters like P-gp or BCRP?
A6: A high efflux ratio strongly suggests active transport out of the cells. To identify the specific transporter, you should repeat the bidirectional Caco-2 assay in the presence of specific transporter inhibitors.[15][24][25]
-
Experimental Approach:
-
P-gp Involvement: Co-incubate this compound with a known P-gp inhibitor, such as verapamil or elacridar.[15] If P-gp is responsible for the efflux, the B-A transport will decrease, and the A-B transport may increase, resulting in a significant reduction of the efflux ratio.
-
BCRP Involvement: Co-incubate this compound with a BCRP inhibitor, such as fumitremorgin C.[15] A reduction in the efflux ratio points to BCRP-mediated transport.
-
Combined Inhibition: A cocktail of inhibitors can be used to assess the involvement of multiple transporters.[15]
-
Q7: My in vivo pharmacokinetic study in rats shows very low oral bioavailability (<10%). What are the potential causes and how can I investigate them?
A7: Very low oral bioavailability is typically caused by poor absorption, extensive first-pass metabolism, or a combination of both.[26]
-
Troubleshooting Steps:
-
Review in vitro Data: Re-examine your Caco-2 data. Was permeability low? Was the efflux ratio high? This can point towards absorption or efflux issues.
-
Investigate First-Pass Metabolism: The difference between bioavailability after oral (PO) and intraperitoneal (IP) administration can help distinguish between gut and liver metabolism. If bioavailability is low after PO administration but significantly higher after IP administration (which bypasses the gut wall and portal circulation to a degree), it suggests extensive first-pass metabolism in the liver.
-
Test Formulation Strategies: A primary cause of poor absorption is low aqueous solubility. Formulate this compound in an enabling formulation, such as a self-emulsifying drug delivery system (SEDDS), and repeat the oral pharmacokinetic study.[13]
-
Conduct an In Situ Perfusion Study: An in situ single-pass intestinal perfusion (SPIP) study in rats can directly measure the effective permeability (Peff) in a live, intact intestinal segment, providing a more physiologically relevant measure of absorption.[19][27]
-
Data Presentation
Table 1: Interpreting Caco-2 Permeability and Efflux Ratio Data for this compound
| Parameter | Result | Interpretation | Recommended Action |
|---|---|---|---|
| Papp (A-B) | < 1.0 x 10⁻⁶ cm/s | Low Permeability | Investigate efflux and solubility. |
| 1.0 - 10 x 10⁻⁶ cm/s | Moderate Permeability | Proceed to in vivo studies. | |
| > 10 x 10⁻⁶ cm/s | High Permeability | Absorption is unlikely to be a limiting factor. | |
| Efflux Ratio (ER) | < 2 | No significant efflux | Efflux is not a primary barrier to absorption. |
| > 2 | Significant efflux | Compound is a likely substrate for P-gp or BCRP. |
| ER with P-gp Inhibitor | Ratio returns to ~1 | P-gp is the primary efflux transporter | Consider co-formulation with a P-gp inhibitor. |
Table 2: Example Pharmacokinetic Parameters for this compound in Rats Following a Single Dose
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Absolute Bioavailability (F%) |
|---|---|---|---|---|---|
| Intravenous (IV) | 2 | 1,250 | 0.08 | 2,100 | 100% (Reference) |
| Oral (PO) in Saline | 10 | 180 | 1.5 | 980 | 9.3% |
| Oral (PO) in SEDDS | 10 | 450 | 1.0 | 2,950 | 28.1% |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is adapted from established methods to assess intestinal permeability and efflux.[23][24]
-
Cell Culture: Caco-2 cells are seeded onto semi-permeable Transwell™ inserts and cultured for 21 days to form a differentiated and polarized monolayer.[23]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER), which should be >600 Ω/cm².[23]
-
Transport Study:
-
Prepare a 10 µM working solution of this compound in transport buffer (HBSS with HEPES).[23]
-
Apical to Basolateral (A→B) Transport: Add the this compound solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.
-
Basolateral to Apical (B→A) Transport: Add the this compound solution to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.
-
To test for transporter involvement, a parallel experiment is run with a P-gp inhibitor (e.g., 100 µM verapamil) added to both compartments.
-
-
Incubation and Sampling: Incubate the plates at 37°C with 5% CO₂ for 90-120 minutes.[23][25] At the end of the incubation, take samples from both donor and receiver compartments.
-
Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[23]
-
Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B) .[23]
-
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol allows for the direct measurement of drug permeability in an intact intestinal segment.[19][27]
-
Animal Preparation: Fast male Wistar rats (250-280 g) overnight with free access to water. Anesthetize the rat with an appropriate agent (e.g., thiopental sodium, 50 mg/kg, IP).[27]
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the small intestine.
-
Isolate a 10-15 cm segment of the jejunum.
-
Insert cannulas at both ends of the segment for inlet and outlet connections, taking care not to disturb the blood supply.[27]
-
-
Perfusion:
-
Perfuse the intestinal segment with Krebs-Ringer buffer (KRB) at 37°C at a flow rate of 0.2 mL/min using a perfusion pump.[19][27]
-
Allow the system to stabilize for 30 minutes by perfusing with blank KRB.
-
Switch to the perfusion solution containing a known concentration of this compound and continue perfusion for 90-120 minutes.
-
-
Sample Collection: Collect the perfusate from the outlet cannula at 15-minute intervals.[27]
-
Quantification and Analysis:
-
Measure the concentration of this compound in the inlet (Cin) and outlet (Cout) samples by LC-MS/MS.
-
Measure the length (l) and radius (r) of the intestinal segment.
-
Calculate the effective permeability (Peff) using the formula: Peff = -Q * ln(Cout'/Cin) / (2 * π * r * l) , where Q is the flow rate and Cout' is the outlet concentration corrected for any water flux.[27]
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol determines key pharmacokinetic parameters, including absolute oral bioavailability.[21][28]
-
Animal Preparation: Use male Sprague-Dawley rats (250-300 g) with jugular vein cannulas for blood sampling. Fast the animals overnight before dosing.[21][29]
-
Dosing:
-
Intravenous (IV) Group (n=3-6): Administer this compound (e.g., 2 mg/kg) dissolved in a suitable vehicle (e.g., saline with 5% DMSO) as a bolus injection through the tail vein.
-
Oral (PO) Group (n=3-6): Administer this compound (e.g., 10 mg/kg) dissolved or suspended in the desired vehicle (e.g., 0.5% methylcellulose or a SEDDS formulation) via oral gavage.[30]
-
-
Blood Sampling:
-
Collect serial blood samples (approx. 150-200 µL) from the jugular vein cannula into heparinized tubes at predetermined time points.
-
IV schedule: Pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
PO schedule: Pre-dose, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, and Area Under the Curve (AUC).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 .
-
Visualizations
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 2. First pass effect - Wikipedia [en.wikipedia.org]
- 3. Tricyclic Antidepressants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Tricyclic antidepressant pharmacology and therapeutic drug interactions updated - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. P-glycoprotein and bioavailability-implication of polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of P-glycoprotein in pharmacokinetics: clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 18. currentseparations.com [currentseparations.com]
- 19. ijpsonline.com [ijpsonline.com]
- 20. ijpsonline.com [ijpsonline.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 24. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 25. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 26. researchgate.net [researchgate.net]
- 27. In situ single pass intestinal perfusion studies [bio-protocol.org]
- 28. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
- 30. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
challenges in scaling up TCA1 synthesis for larger studies
Technical Support Center: Scaling Up TCA1 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of this compound for larger studies. The guidance provided addresses common issues in chemical synthesis scale-up and offers structured approaches to problem-solving.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up a chemical synthesis like that of this compound from the lab to a pilot plant?
A1: Scaling a synthesis from grams to kilograms introduces several complexities. Key challenges include:
-
Mixing and Heat Transfer: Ensuring uniform mixing and temperature control in larger reactors is difficult. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in side reactions and impurities.[1]
-
Reaction Kinetics: Some reactions are sensitive to the rate of reagent addition, which can be harder to control at a larger scale.
-
Impurity Profile Changes: Impurities that were negligible at the lab scale can become significant in a larger batch.[1]
-
Physical Form (Polymorphism): The crystalline form of the product can change with the scale of crystallization, which may affect its physical and pharmacological properties.[1]
-
Downstream Processing: Purification methods that are practical in the lab, such as column chromatography, can be inefficient and costly at a larger scale.[2][3]
Q2: How can I maintain consistent yield and purity when increasing the reaction volume for this compound synthesis?
A2: To maintain consistency, a systematic approach to process optimization is crucial.
-
Process Understanding: A thorough understanding of the reaction mechanism and kinetics is essential. Techniques like Design of Experiments (DoE) can help identify critical process parameters and their optimal ranges.[4]
-
Parameter Control: Key parameters to monitor and control include temperature, pressure, pH, reagent addition rates, and mixing speed.
-
Robustness Testing: Deliberately varying process parameters within a defined range can help determine the robustness of the synthesis.
-
In-Process Controls (IPCs): Implementing analytical checks at various stages of the synthesis can help ensure the reaction is proceeding as expected before moving to the next step.
Q3: I'm observing new, unexpected byproducts in my scaled-up synthesis of this compound. What could be the cause?
A3: The appearance of new byproducts at a larger scale is a common issue, often stemming from:
-
Longer Reaction Times: At larger scales, reactions may be run for longer periods, allowing for the formation of thermodynamically stable but kinetically slow-forming impurities.
-
Insufficient Mixing: Poor mixing can create areas of high reactant concentration, leading to side reactions.
-
Temperature Gradients: "Hot spots" within the reactor can provide the activation energy for alternative reaction pathways.[1]
-
Leaching from Equipment: The materials of construction of the larger reactor may introduce new catalytic impurities.
Q4: My lab-scale purification method for this compound is no longer effective. What are my options for large-scale purification?
A4: Large-scale purification requires methods that are both effective and economical.
-
Crystallization: This is often the most cost-effective method for purifying solids at scale. Optimizing the solvent system, cooling profile, and seeding strategy is key.
-
Extraction: Liquid-liquid extraction can be used to remove impurities based on their differential solubility in immiscible solvents.
-
Distillation: For volatile compounds, distillation can be an effective purification method.
-
Preparative Chromatography: While expensive, preparative HPLC may be necessary for high-purity applications, though process optimization to minimize its need is preferable.[2]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Inconsistent Yields
Inconsistent yields during scale-up can be frustrating. This guide provides a systematic approach to troubleshooting this issue.
Caption: The relationship between lab-scale purification and large-scale options.
Table 2: Comparison of Large-Scale Purification Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| Crystallization | Differential solubility | High purity, cost-effective, scalable | Requires a crystalline solid, can be slow | Final product purification |
| Extraction | Partitioning between phases | Fast, continuous process possible | Requires immiscible solvents, can be emulsion-prone | Removing water- or organic-soluble impurities |
| Distillation | Difference in boiling points | Effective for volatile compounds | Not suitable for heat-sensitive or non-volatile compounds | Solvent swapping, purification of intermediates |
| Prep. Chromatography | Differential adsorption | High resolution and purity | High cost, large solvent consumption | High-value products, chiral separations |
Experimental Protocols
This section provides a representative synthetic protocol that might be part of a multi-step synthesis of a this compound-like molecule.
Hypothetical Synthetic Pathway for "this compound"
Caption: A hypothetical three-step synthesis for a this compound-like molecule.
Protocol: Step 3 - Reductive Amination (Scale: 1 kg)
Objective: To synthesize 1 kg of the final product this compound from Intermediate C.
Materials:
-
Intermediate C (1.0 kg, 1.0 equiv)
-
Amine source (e.g., dimethylamine, 1.2 equiv)
-
Reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv)
-
Solvent (e.g., dichloromethane, 10 L)
-
Acetic acid (catalyst, 0.1 equiv)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
20 L jacketed glass reactor with overhead stirrer, thermocouple, and nitrogen inlet
-
Addition funnel
-
Large separatory funnel
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with Intermediate C (1.0 kg) and dichloromethane (5 L). Begin stirring at 200 RPM.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Addition of Amine and Acid: Add the amine source and acetic acid to the reactor.
-
Slow Addition of Reducing Agent: Slowly add the sodium triacetoxyborohydride to the reaction mixture over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC until Intermediate C is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by crystallization from an appropriate solvent system (e.g., ethanol/water).
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
The quenching process can be exothermic and produce gas. Add the quenching solution slowly.
References
Technical Support Center: Mitigating TCA1 Cytotoxicity in Mammalian Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the cytotoxic effects of TCA1 in mammalian cell culture.
Disclaimer
Information regarding the specific mechanism of this compound-induced cytotoxicity in mammalian cells is limited in publicly available scientific literature. The guidance provided here is based on general principles of chemical-induced cytotoxicity and best practices for cell culture.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound?
A1: this compound is described as a small molecule with activity against drug-resistant and persistent tuberculosis[1][2]. Its effects and mechanism of action in mammalian cells are not well-documented in the available literature.
Troubleshooting
Q2: My cells are showing high levels of death after treatment with this compound. What are the initial troubleshooting steps?
A2: If you observe significant cell death, we recommend the following initial steps:
-
Confirm the concentration of this compound: Ensure that the correct concentration of this compound was used. A simple dilution error can lead to unexpectedly high cytotoxicity.
-
Assess cell health before treatment: Make sure your cells are healthy and in the logarithmic growth phase before adding this compound. Stressed or unhealthy cells are more susceptible to chemical-induced toxicity.
-
Optimize this compound concentration with a dose-response experiment: The optimal concentration of this compound will be cell-line dependent. Perform a dose-response (or concentration-response) curve to determine the EC50 (half-maximal effective concentration) and the optimal, non-toxic working concentration for your specific cell line.
-
Perform a time-course experiment: Cytotoxicity can be time-dependent. Assess cell viability at different time points after this compound treatment to understand the kinetics of the cytotoxic effect.
Q3: How can I determine if this compound is causing apoptosis or necrosis in my cells?
A3: You can use a combination of assays to distinguish between apoptosis and necrosis.
-
Apoptosis: Characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. Key assays include:
-
Annexin V/Propidium Iodide (PI) staining: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. PI is a fluorescent dye that stains the nucleus of cells with compromised membranes, indicative of late apoptosis or necrosis.
-
Caspase activity assays: Caspases are a family of proteases that are activated during apoptosis. You can measure the activity of key caspases like caspase-3 and caspase-7.
-
-
Necrosis: Characterized by cell swelling and lysis, leading to the release of intracellular contents. Key assays include:
-
Lactate dehydrogenase (LDH) release assay: LDH is a cytosolic enzyme that is released into the cell culture medium when the cell membrane is damaged, a hallmark of necrosis[3].
-
Trypan blue exclusion assay: Viable cells with intact membranes will exclude the trypan blue dye, while non-viable cells will be stained blue[3].
-
Q4: The observed cytotoxicity of this compound is preventing me from studying its primary effects. How can I mitigate this?
A4: To reduce cytotoxicity while still studying the intended effects of this compound, consider the following strategies:
-
Reduce the treatment duration: A shorter exposure to this compound may be sufficient to observe the desired biological effect with minimal cytotoxicity.
-
Use a lower, non-toxic concentration: Based on your dose-response curve, select a concentration that elicits the desired effect without causing significant cell death.
-
Co-treatment with a rescue agent: Depending on the mechanism of cytotoxicity, specific inhibitors or antioxidants may be used. For example, if this compound is inducing oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) might be beneficial[4].
-
Change the cell culture medium: The composition of the cell culture medium can influence a compound's stability and cytotoxicity. You could try a different medium formulation or supplement the current medium with additional growth factors or serum.
Experimental Protocols
Dose-Response Analysis using MTT Assay
This protocol is for determining the cytotoxic effects of this compound at various concentrations.
-
Cell Seeding: Seed your mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or isopropanol with 0.04 N HCl to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.
LDH Release Assay for Necrosis
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity based on these controls.
Data Presentation
Table 1: Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT/XTT/MTS | Measures metabolic activity through the reduction of tetrazolium salts by mitochondrial dehydrogenases[5]. | High-throughput, sensitive, and relatively inexpensive. | Can be affected by changes in cellular metabolism that are not related to viability. |
| LDH Release | Quantifies the release of lactate dehydrogenase from cells with damaged plasma membranes[3]. | Directly measures cell lysis (necrosis). | Less sensitive for early-stage apoptosis where the membrane is still intact. |
| Trypan Blue | A vital stain that is excluded by viable cells with intact membranes[3]. | Simple, rapid, and inexpensive. | Subjective due to manual counting; only measures membrane integrity. |
| Annexin V/PI | Annexin V detects phosphatidylserine on the outer membrane of apoptotic cells; PI stains necrotic cells. | Distinguishes between early apoptotic, late apoptotic, and necrotic cells. | Requires a flow cytometer or fluorescence microscope. |
| Caspase Activity | Measures the activity of caspase enzymes, which are key mediators of apoptosis. | Specific for apoptosis. | May not detect caspase-independent cell death pathways. |
Visualizations
Caption: Hypothetical signaling pathway of this compound-induced cytotoxicity.
Caption: Troubleshooting workflow for this compound-induced cytotoxicity.
References
- 1. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 2. This compound Supplier | CAS 864941-32-2 | AOBIOUS [aobious.com]
- 3. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DprE1 Inhibitors in Mycobacterium tuberculosis: TCA1 vs. Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically necessitated the discovery of novel anti-tubercular agents with new mechanisms of action. One of the most promising new targets is the decaprenylphosphoryl-β-D-ribose 2’-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis pathway. This guide provides a detailed comparison of TCA1, a notable DprE1 inhibitor, with other key covalent and non-covalent inhibitors of this enzyme, supported by experimental data to aid in research and drug development efforts.
Mechanism of Action: The Role of DprE1
DprE1 is a flavoenzyme that catalyzes the epimerization of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the synthesis of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall. Inhibition of DprE1 disrupts this vital pathway, leading to cell lysis and bacterial death.[1][2]
DprE1 inhibitors are broadly categorized into two classes based on their mechanism of action: covalent and non-covalent inhibitors.[2] Covalent inhibitors, such as the benzothiazinones (BTZs), typically contain a nitro group that, upon reduction by the flavin cofactor in the DprE1 active site, forms a reactive nitroso species. This species then forms a covalent bond with a cysteine residue (Cys387) in the active site, leading to irreversible inhibition.[3] Non-covalent inhibitors, like this compound, bind to the active site through non-covalent interactions, competitively inhibiting the enzyme's function.[4]
Diagram of the DprE1 pathway and mechanisms of inhibition.
Comparative Performance of DprE1 Inhibitors
The following tables summarize the in vitro and in vivo performance of this compound against other prominent DprE1 inhibitors.
In Vitro Activity
This table presents the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) of the compounds against M. tuberculosis and the DprE1 enzyme, respectively.
| Compound | Type | Mtb H37Rv MIC (µg/mL) | DprE1 IC50 (µM) | Key Features |
| This compound | Non-covalent | 0.19 (7H9 medium)[5], 0.01 (biofilm medium)[5] | ~3.0[6] | Active against replicating and non-replicating Mtb; also inhibits MoeW.[7] |
| BTZ043 | Covalent | 0.001 - 0.008[8] | N/A (covalent) | Potent bactericidal activity; suicide inhibitor.[4][9] |
| PBTZ169 (Macozinone) | Covalent | ~0.0001 - 0.016[10][11] | N/A (covalent) | Improved solubility and efficacy over BTZ043.[7] |
| TBA-7371 | Non-covalent | 0.5 - 1.0[2][12] | 0.01[9] | Good in vitro safety profile.[2] |
| OPC-167832 (Quabodepistat) | Non-covalent | 0.00024 - 0.002[1][3] | 0.258[13] | Potent activity against drug-susceptible and drug-resistant strains.[1] |
In Vivo Efficacy in Mouse Models
This table summarizes the efficacy of the DprE1 inhibitors in murine models of tuberculosis, detailing the experimental conditions and the resulting reduction in bacterial load.
| Compound | Mouse Strain | Infection Model | Dosage | Treatment Duration | CFU Reduction (Lungs) | CFU Reduction (Spleen) |
| This compound | BALB/c | Acute | 100 mg/kg | 4 weeks | ~2 logs[7] | >3 logs[7] |
| This compound | BALB/c | Chronic | 100 mg/kg | 4 weeks | ~1 log[7] | ~1.4 logs[7] |
| BTZ043 | C3HeB/FeJ | Chronic | 50-200 mg/kg | 8 weeks | Significant reduction[14] | Significant reduction[14] |
| BTZ043 | BALB/c | Chronic | 250 mg/kg | 8 weeks | >2.4 logs[11] | N/A |
| PBTZ169 (Macozinone) | C3HeB/FeJ | Chronic | 50-100 mg/kg | 8 weeks | ~1.5 logs[7] | Dose-dependent reduction[7] |
| PBTZ169 (Macozinone) | I/St (susceptible) | Chronic | 50 mg/kg | 8 weeks | Similar to resistant strains | ~2.52 logs[9] |
| TBA-7371 | C3HeB/FeJ | Chronic | 100-200 mg/kg (BID) | 8 weeks | ~1.5 logs[7] | Dose-dependent reduction[7] |
| OPC-167832 (Quabodepistat) | C3HeB/FeJ | Chronic | 5-20 mg/kg | 8 weeks | ~3 logs[7] | Dose-dependent reduction[7] |
| OPC-167832 (Quabodepistat) | ICR | Chronic | 0.625-10 mg/kg | 4 weeks | Significant, dose-dependent reduction | N/A |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Broth Microdilution MIC Assay
The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro potency of antimicrobial agents. The broth microdilution method is a standard procedure for this purpose.
Workflow for MIC determination by broth microdilution.
-
Preparation of Mtb Inoculum: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80. The culture is grown to mid-log phase, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).[15]
-
Preparation of Inhibitor Dilutions: The test compounds are serially diluted (typically 2-fold) in a 96-well microtiter plate containing fresh 7H9 broth.
-
Inoculation: Each well is inoculated with the prepared Mtb suspension. Control wells containing only broth (sterility control) and broth with Mtb (growth control) are included.
-
Incubation: The plates are sealed and incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of Mtb. Growth can be assessed visually or by using a viability indicator such as resazurin.[16]
In Vivo Mouse Model of M. tuberculosis Infection
Murine models are indispensable for evaluating the in vivo efficacy of anti-tubercular drug candidates. Both acute and chronic infection models are commonly used.
-
Infection: BALB/c or C3HeB/FeJ mice are infected with a low dose of M. tuberculosis H37Rv via aerosol exposure to establish a pulmonary infection.[17]
-
Treatment: Treatment with the test compounds is typically initiated 2-4 weeks post-infection for chronic models or earlier for acute models. The compounds are administered orally by gavage daily for a specified duration (e.g., 4-8 weeks).
-
Evaluation of Bacterial Burden: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.
-
CFU Counting: The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFU) is counted. The efficacy of the treatment is determined by the reduction in CFU counts compared to untreated control mice.[18]
DprE1 Enzyme Inhibition Assay
Direct measurement of DprE1 inhibition is performed using a cell-free enzymatic assay.
-
Enzyme and Substrate Preparation: Recombinant DprE1 enzyme is purified. The substrate, decaprenylphosphoryl-β-D-ribose (DPR), is often radiolabeled (e.g., with ¹⁴C) for detection.[19]
-
Reaction Mixture: The reaction mixture contains the purified DprE1 enzyme, FAD cofactor, and the test inhibitor at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled DPR substrate.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific time.
-
Analysis: The reaction products are separated by thin-layer chromatography (TLC) and visualized by autoradiography. The inhibition of DprE1 is quantified by the reduction in the formation of the product, decaprenylphosphoryl-β-D-arabinose (DPA), in the presence of the inhibitor.[19]
Conclusion
The DprE1 enzyme is a highly vulnerable and validated target for the development of new anti-tubercular drugs. This guide provides a comparative overview of this compound and other key DprE1 inhibitors, highlighting their distinct mechanisms of action and their performance in preclinical models. While covalent inhibitors like the benzothiazinones exhibit exceptional potency, non-covalent inhibitors such as this compound and OPC-167832 offer the advantage of potent activity against both replicating and non-replicating bacilli and may have different safety profiles. The data and protocols presented herein are intended to serve as a valuable resource for the scientific community engaged in the critical mission of developing novel therapies to combat tuberculosis.
References
- 1. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Analysis of Pharmacodynamics in the C3HeB/FeJ Mouse Tuberculosis Model for DprE1 Inhibitors TBA-7371, PBTZ169, and OPC-167832 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The clinical-stage drug BTZ-043 accumulates in murine tuberculosis lesions and efficiently acts against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
A Comparative Guide to Validating TCA1 Target Engagement in Live Bacteria
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant bacterial strains necessitates the development of novel therapeutics and a thorough understanding of their mechanisms of action. TCA1, a promising small molecule with activity against Mycobacterium tuberculosis, has been identified as a dual inhibitor of two key enzymes: decaprenyl-phosphoryl-β-D-ribofuranose 2'-oxidase (DprE1) and molybdenum cofactor biosynthesis protein C (MoeW).[1] Validating the engagement of this compound with its targets in live bacteria is a critical step in its development as an anti-tubercular agent.
This guide provides a comparative overview of the experimental methods used to validate this compound's target engagement, alongside alternative state-of-the-art techniques applicable in a live bacterial context. We present detailed experimental protocols, quantitative data for comparison, and visualizations to aid in the selection of the most appropriate methodology for your research needs.
Methods for Validating Target Engagement
The engagement of a small molecule with its protein target within a living cell can be confirmed through various biophysical and biochemical techniques. Here, we compare the photoaffinity labeling approach, which was instrumental in identifying the targets of this compound, with three powerful alternative methods: Bioluminescence Resonance Energy Transfer (BRET), Cellular Thermal Shift Assay (CETSA), and integral Solvent-Induced Protein Precipitation (iSPP).
| Method | Principle | Advantages | Disadvantages | Typical Readout |
| Photoaffinity Labeling | A chemically modified version of the compound (a photoaffinity probe) is introduced to live cells. Upon UV irradiation, the probe covalently crosslinks to its binding partners, which are then identified by techniques like mass spectrometry. | Directly identifies binding partners in a native cellular environment. Can capture transient interactions. | Requires synthesis of a specific probe for each compound. UV irradiation can potentially damage cells. Non-specific labeling can occur. | Identification of labeled proteins by SDS-PAGE and mass spectrometry. |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a target protein fused to a luciferase and a fluorescently labeled ligand or a competing unlabeled compound. Energy transfer occurs when the two are in close proximity (<10 nm). | Real-time, quantitative measurement of target engagement in live cells. High sensitivity. | Requires genetic modification of the target protein. Development of a suitable fluorescent tracer may be necessary. | BRET ratio (acceptor emission / donor emission). |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified. | Label-free and does not require genetic modification of the target protein. Can be performed in intact cells and tissues. | Indirect measurement of binding. Throughput can be limited depending on the detection method. | Thermal shift (ΔTagg) in the presence of the ligand. |
| integral Solvent-Induced Protein Precipitation (iSPP) | Measures the change in protein stability upon ligand binding in the presence of an organic solvent. Ligand-bound proteins are more resistant to solvent-induced precipitation. | Label-free and applicable to cell lysates. Can be used for proteome-wide target deconvolution. | Performed on cell lysates, not intact cells. May not fully recapitulate the intracellular environment. | Protein abundance changes measured by quantitative mass spectrometry. |
Experimental Protocols
Photoaffinity Labeling for this compound Target Identification
This method was pivotal in identifying DprE1 and MoeW as the targets of this compound.[1] A photoaffinity probe analog of this compound, termed TCAP2, which incorporates a photoreactive group, was used.
Experimental Workflow:
Detailed Methodology:
-
Probe Synthesis: Synthesize a photoaffinity probe of this compound (TCAP2) by incorporating a photoreactive moiety (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin) for enrichment.[1]
-
Cell Treatment: Incubate live Mycobacterium cells with the TCAP2 probe. Include control groups with excess this compound to compete for specific binding sites and a no-UV control.
-
UV Crosslinking: Expose the cells to UV light (e.g., 365 nm) to induce covalent bond formation between the probe and its target proteins.
-
Cell Lysis: Harvest and lyse the cells to release the cellular proteins.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged TCAP2-protein complexes.
-
Elution and Analysis: Elute the captured proteins and separate them by SDS-PAGE.
-
Mass Spectrometry: Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).
Alternative Method 1: Bioluminescence Resonance Energy Transfer (BRET)
The NanoBRET™ Target Engagement Assay is a prominent example of a BRET-based method that can be adapted for use in mycobacteria.
Signaling Pathway:
Detailed Methodology:
-
Construct Generation: Create an expression vector encoding the target protein (e.g., DprE1) fused to a NanoLuc® luciferase.
-
Bacterial Transformation: Transform Mycobacterium (e.g., M. smegmatis as a surrogate) with the expression vector.
-
Tracer Identification: Identify or synthesize a cell-permeable fluorescent tracer that binds to the target protein.
-
Assay Setup:
-
Grow the transformed mycobacterial cells to the desired density.
-
Dispense the cells into a 96- or 384-well plate.
-
Add the fluorescent tracer at a concentration near its EC50.
-
Add varying concentrations of the unlabeled competitor compound (this compound).
-
Add the Nano-Glo® substrate.
-
-
Data Acquisition: Measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the competitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
Alternative Method 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a label-free method that can be performed on wild-type bacteria.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Grow Mycobacterium cells and treat them with this compound or a vehicle control for a defined period.
-
Heat Treatment: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes), followed by cooling.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein (e.g., DprE1) in each sample using a specific antibody for Western blotting or by mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Alternative Method 3: integral Solvent-Induced Protein Precipitation (iSPP)
iSPP is a mass spectrometry-based technique that assesses changes in protein stability in cell lysates.
Logical Relationship:
Detailed Methodology:
-
Lysate Preparation: Prepare a cell lysate from Mycobacterium cultures.
-
Compound Incubation: Incubate the lysate with this compound or a vehicle control.
-
Solvent Precipitation: Add a series of increasing concentrations of an organic solvent mixture (e.g., acetone/ethanol/acetic acid) to aliquots of the lysate to induce protein precipitation.
-
Fractionation: Separate the soluble and precipitated proteins by centrifugation.
-
Sample Preparation for MS: Prepare the soluble protein fractions for mass spectrometry analysis (e.g., by tryptic digestion and peptide cleanup).
-
LC-MS/MS Analysis: Analyze the samples using quantitative liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the proteins in the soluble fractions. Proteins that show a significant increase in abundance in the this compound-treated samples at higher solvent concentrations are considered to be stabilized by the compound, indicating target engagement.
Conclusion
The validation of target engagement in live bacteria is a cornerstone of modern antibiotic drug discovery. While photoaffinity labeling was instrumental in the initial identification of DprE1 and MoeW as the targets of this compound, a range of powerful alternative methods now exist. BRET offers real-time, quantitative data in living cells but requires genetic modification. CETSA provides a label-free approach in intact cells, while iSPP allows for proteome-wide screening in cell lysates. The choice of method will depend on the specific research question, available resources, and the stage of drug development. By carefully considering the principles, advantages, and limitations of each technique, researchers can effectively validate the molecular targets of novel antibacterial agents like this compound, paving the way for the development of new therapies to combat infectious diseases.
References
TCA1: A Promising Candidate Against Drug-Resistant Tuberculosis with No Evidence of Cross-Resistance
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data on the novel anti-tubercular agent TCA1 reveals its potent activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb), with no evidence of cross-resistance to existing first- and second-line drugs. This makes this compound a significant candidate for further development in the fight against multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis.
This compound, a small molecule inhibitor of mycobacterial biofilm formation, demonstrates a unique mechanism of action, targeting enzymes crucial for both cell wall and molybdenum cofactor biosynthesis, namely decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1) and MoeW.[1] This distinct mode of action is believed to be the primary reason for the absence of cross-resistance with other anti-tubercular agents that target different cellular pathways.
Comparative Efficacy of this compound
Studies have shown that this compound is effective against Mtb strains resistant to isoniazid and rifampicin, the cornerstones of first-line TB treatment.[1] Furthermore, it has demonstrated potent bactericidal activity against XDR-TB strains, which are resistant to the most effective first- and second-line drugs.[1] While a direct head-to-head comparative study with a full panel of anti-tubercular agents across multiple resistant strains is not yet available, the existing data consistently points to this compound's efficacy where other drugs fail.
The following table summarizes the available quantitative data on this compound's efficacy and provides a comparison with the general susceptibility of drug-resistant Mtb to other common anti-tubercular agents.
| Drug | Drug Class | Mechanism of Action | MIC against Drug-Susceptible Mtb | Activity against INH-Resistant Mtb | Activity against RIF-Resistant Mtb | Activity against MDR/XDR-Mtb |
| This compound | Biofilm Inhibitor | Inhibition of DprE1 and MoeW (Cell wall and Molybdenum cofactor biosynthesis) | MIC₅₀: 0.6 µg/mL (intracellular); MIC₉₉: 2.1 µg/mL (solid medium)[1] | Active[1] | Active[1] | Active against XDR-TB[1] |
| Isoniazid (INH) | Hydrazide | Inhibition of mycolic acid synthesis | 0.025-0.05 µg/mL | Inactive (by definition) | Generally Active | Inactive (by definition of MDR/XDR) |
| Rifampicin (RIF) | Rifamycin | Inhibition of DNA-dependent RNA polymerase | 0.05-0.1 µg/mL | Generally Active | Inactive (by definition) | Inactive (by definition of MDR/XDR) |
| Ethambutol (EMB) | Diamine | Inhibition of arabinosyl transferase (cell wall synthesis) | 1.0-5.0 µg/mL | Variable | Variable | Often Resistant in XDR-TB |
| Moxifloxacin | Fluoroquinolone | Inhibition of DNA gyrase | 0.125-0.5 µg/mL | Generally Active | Generally Active | Often Resistant in XDR-TB |
Experimental Protocols
The determination of cross-resistance is primarily achieved through the measurement of the Minimum Inhibitory Concentration (MIC) of a new drug against clinically isolated strains of Mtb with well-characterized resistance profiles to other anti-tubercular agents.
Protocol for Determining Minimum Inhibitory Concentration (MIC)
A common and effective method for determining the MIC of anti-tubercular agents is the colorimetric broth microdilution method using resazurin or Alamar blue.
1. Preparation of Bacterial Inoculum:
- Mycobacterium tuberculosis strains (including drug-susceptible and drug-resistant clinical isolates) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) at 37°C until they reach the mid-logarithmic growth phase.
- The bacterial suspension is then diluted to a standardized turbidity, equivalent to a McFarland standard of 1.0, and further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
2. Drug Dilution Series:
- A serial two-fold dilution of this compound and other comparator anti-tubercular agents is prepared in a 96-well microtiter plate using Middlebrook 7H9 broth. The concentration range should be sufficient to determine the MIC for both susceptible and potentially resistant isolates.
3. Inoculation and Incubation:
- Each well containing the drug dilution is inoculated with the standardized bacterial suspension.
- Control wells are included: a drug-free well for bacterial growth control and a well with media alone for sterility control.
- The microtiter plates are sealed and incubated at 37°C for 7 to 14 days.
4. MIC Determination:
- Following incubation, a growth indicator dye such as Alamar blue or resazurin is added to each well.
- The plates are re-incubated for 24-48 hours. A color change from blue to pink (for resazurin) indicates bacterial growth.
- The MIC is defined as the lowest drug concentration that prevents this color change, indicating the inhibition of bacterial growth.
Visualizing the Cross-Resistance Study Workflow
The following diagram illustrates the general workflow for conducting a cross-resistance study.
Caption: Workflow for assessing this compound cross-resistance.
Conclusion
The available evidence strongly suggests that this compound is a promising new anti-tubercular agent that circumvents existing drug resistance mechanisms in Mycobacterium tuberculosis. Its unique mode of action and efficacy against highly resistant strains, combined with a lack of cross-resistance to current therapies, underscore its potential as a valuable component of future combination therapies for tuberculosis. Further comprehensive studies with a broader range of clinical isolates are warranted to fully elucidate its spectrum of activity and solidify its role in the clinical management of drug-resistant TB.
References
TCA1: A Definitive Bactericidal Agent Against Mycobacterium tuberculosis
For Immediate Release
New research confirms the potent bactericidal activity of TCA1, a novel small molecule, against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This guide provides a comprehensive comparison of this compound's performance with frontline tuberculosis drugs, supported by experimental data, for researchers, scientists, and drug development professionals.
Quantitative Analysis of Antimicrobial Activity
This compound demonstrates significant bactericidal efficacy, as evidenced by its low Minimum Inhibitory Concentration (MIC) values and robust performance in time-kill kinetic assays. The data presented below summarizes the quantitative comparison of this compound with isoniazid (INH) and rifampicin (RIF), two standard-of-care antibiotics for tuberculosis treatment.
| Compound | Organism | Growth Condition | MIC50 (µg/mL) | MIC99 (µg/mL) | Bactericidal Activity |
| This compound | M. tuberculosis (Mtb) | 7H9 Medium | 0.19 | - | Yes[1] |
| This compound | M. tuberculosis (Mtb) | Biofilm Medium | 0.01 | - | Yes[1] |
| This compound | M. smegmatis | 7H9 Medium | 4.5 | - | Yes[1] |
| This compound | M. smegmatis | Biofilm Medium | 0.03 | - | Yes[1] |
| This compound | M. bovis BCG | 7H9 Medium | 3 | - | Yes[1] |
| This compound | M. bovis BCG | Biofilm Medium | 0.04 | - | Yes[1] |
| This compound | M. tuberculosis (Mtb) | Solid Medium | - | 2.1 | Yes[1][2] |
| Isoniazid (INH) | M. tuberculosis (Mtb) | Standard | Variable | - | Bactericidal |
| Rifampicin (RIF) | M. tuberculosis (Mtb) | Standard | Variable | - | Bactericidal |
Time-Kill Kinetic Assays: A Comparative Overview
Time-kill kinetic assays are a definitive method to differentiate between bactericidal and bacteriostatic mechanisms. A bactericidal agent will cause a significant (≥3-log10) reduction in the number of viable bacteria over time, whereas a bacteriostatic agent will only inhibit further growth.
Experimental data demonstrates that this compound exhibits potent bactericidal activity against exponentially growing Mtb. In a 21-day kinetic killing assay, this compound achieved a greater than 3-log reduction in the number of bacilli.[1][2] Notably, while isoniazid and rifampicin also showed an initial drop in colony-forming units (CFUs), subsequent regrowth of bacilli was observed, a phenomenon not seen with this compound treatment.[1] Furthermore, this compound demonstrated potent bactericidal activity against an extensively drug-resistant (XDR) strain of tuberculosis, with a 5-log CFU reduction in 3 weeks.[1][3]
Mechanism of Action: Targeting Cell Wall Biosynthesis
This compound's bactericidal activity is attributed to its unique mechanism of action. It functions by inhibiting enzymes crucial for the biosynthesis of the mycobacterial cell wall.[1] This targeted approach disrupts the structural integrity of the bacterium, leading to cell death.
Caption: this compound inhibits key enzymes in the mycobacterial cell wall synthesis pathway, leading to cell lysis.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound was determined using a turbidity assay.[1] Threefold serial dilutions of the compound in DMSO were prepared. M. tuberculosis cultures with an optical density (OD) of 0.04 were incubated with the various concentrations of this compound at 37°C for 5 days. The OD600 was then measured using a plate reader to determine the lowest concentration of the compound that inhibited visible growth.[1] All experiments were performed in duplicate.[1]
Time-Kill Kinetic Assay
To assess the bactericidal versus bacteriostatic nature of this compound, a time-kill kinetic assay was performed.[1] Exponentially growing cultures of mycobacteria were diluted in fresh media to an OD600 of 0.1–0.2. This compound and comparator drugs were added to the cultures at specified concentrations. The number of colony-forming units (CFUs) was determined at the start of the experiment by plating appropriate dilutions of the culture onto 7H10 agar plates. The effect of the drugs was monitored by plating for CFUs at various time points throughout the experiment.[1] These experiments were conducted in triplicate to ensure accuracy.[1]
References
Independent Verification of TCA1's Anti-Tubercular Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tubercular activity of the novel compound TCA1 with established alternative drugs. The data presented for this compound is based on its initial discovery and characterization, as independent verification studies are not yet publicly available. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided to support the cited findings.
Comparative Analysis of Anti-Tubercular Activity
The following table summarizes the in vitro activity of this compound against Mycobacterium tuberculosis (Mtb) in comparison to several first- and second-line anti-tubercular drugs. Minimum Inhibitory Concentration (MIC) is a key indicator of a compound's potency.
| Compound | Target/Mechanism of Action | MIC₅₀ (μg/mL) in 7H9 Medium | MIC₉₀ (μg/mL) | Additional Efficacy Details |
| This compound | Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1) and Molybdenum cofactor biosynthesis | 0.19[1] | 2.1 (MIC₉₉ in solid medium)[1] | Bactericidal against replicating, non-replicating, and drug-resistant Mtb.[1] |
| Isoniazid (INH) | Mycolic acid biosynthesis | ~0.02-0.06 | 0.2 | Active against replicating Mtb. Resistance is a significant issue. |
| Rifampicin (RIF) | RNA polymerase | ~0.05-0.1 | 1.0 | Broad-spectrum, active against replicating and semi-dormant Mtb. |
| Bedaquiline | ATP synthase | ~0.03-0.12 | 0.24 | Active against drug-susceptible and multidrug-resistant Mtb. |
| Linezolid | Protein synthesis (50S ribosome) | ~0.25-1.0 | 1.0 | Effective against drug-resistant Mtb, but toxicity can be a concern. |
| Moxifloxacin | DNA gyrase | ~0.125-0.5 | 1.0 | A fluoroquinolone with potent activity against Mtb. |
| Delamanid | Mycolic acid biosynthesis | ~0.006-0.024 | 0.05 | A nitroimidazole effective against multidrug-resistant Mtb.[2][3] |
Experimental Protocols
The determination of a compound's anti-tubercular activity is critical for drug development. The following is a generalized protocol for the Microplate Alamar Blue Assay (MABA), a common method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.
Objective: To determine the lowest concentration of a test compound that inhibits the growth of M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Test compound (e.g., this compound) and control drugs (e.g., Isoniazid, Rifampicin)
-
96-well microplates
-
Alamar Blue reagent
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Inoculum Preparation: M. tuberculosis is cultured in 7H9 broth to mid-log phase. The culture is then diluted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. This is further diluted to achieve a final inoculum of approximately 5 x 10⁴ CFU per well.
-
Compound Preparation and Plating: The test compound and control drugs are serially diluted in 7H9 broth in a 96-well plate. A row with no drug serves as a growth control, and a well with media alone serves as a sterile control.
-
Inoculation: The prepared M. tuberculosis inoculum is added to each well containing the serially diluted compounds and the growth control wells.
-
Incubation: The microplate is sealed and incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: After the incubation period, Alamar Blue reagent is added to each well. The plate is then re-incubated for 16-24 hours.
-
Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.
Visualizing Experimental Workflow and this compound's Mechanism
To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for assessing anti-tubercular activity and the proposed mechanism of action for this compound.
Caption: Workflow for MIC determination using the Microplate Alamar Blue Assay.
Caption: Proposed dual mechanism of action of this compound against M. tuberculosis.
References
A Comparative Guide to the Pharmacokinetic Profiles of TCA1 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic profile of the novel anti-tuberculosis agent, TCA1. Due to a lack of publicly available comparative data on this compound derivatives, this document focuses on the foundational pharmacokinetic parameters of the parent compound. It further serves as a methodological resource for researchers engaged in the development and evaluation of novel this compound analogues. The experimental protocols detailed herein provide a framework for the systematic assessment of new chemical entities derived from the this compound scaffold.
Pharmacokinetic Profile of this compound
This compound has been identified as a potent inhibitor of both replicating and non-replicating Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[1] Understanding its pharmacokinetic properties is crucial for its development as a potential therapeutic agent.
Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound based on preclinical studies.
| Parameter | Value | Species | Administration Route | Reference |
| In Vitro Stability | ||||
| Plasma Stability | Stable for up to 4 hours | Human, Mouse | N/A | [1] |
| GSH Adduct Formation | No adduct formed | N/A | N/A | [1] |
| CYP Enzyme Inhibition | No inhibitory activity against four tested CYP enzymes | N/A | N/A | [1] |
| In Vivo Pharmacokinetics | ||||
| Clearance (CL) | Low | Mouse | Intravenous (i.v.) | [1] |
| Volume of Distribution (Vd) | Low steady-state volume of distribution | Mouse | Intravenous (i.v.) | [1] |
| Elimination Half-life (t½) | 0.73 hours | Mouse | Intravenous (i.v.) | [1] |
Interpretation of Pharmacokinetic Data
The initial characterization of this compound reveals several favorable pharmacokinetic properties. Its stability in human and mouse plasma suggests that it is not rapidly degraded by plasma enzymes.[1] The absence of glutathione (GSH) adduct formation indicates a lower potential for the formation of reactive metabolites, which can be associated with toxicity.[1] Furthermore, the lack of inhibition of major cytochrome P450 (CYP) enzymes is advantageous, as it reduces the likelihood of drug-drug interactions when co-administered with other therapeutic agents.[1]
Following intravenous administration in mice, this compound exhibits low clearance and a low volume of distribution, with an elimination half-life of 0.73 hours.[1] The low clearance suggests that the drug is not rapidly removed from circulation, while a low volume of distribution indicates that the drug primarily remains in the bloodstream rather than distributing extensively into tissues.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to assess the pharmacokinetic properties of this compound and its derivatives.
In Vitro Stability Assays
1. Plasma Stability Assay
-
Objective: To determine the stability of a compound in plasma from different species.
-
Methodology:
-
The test compound is incubated in plasma (e.g., human, mouse) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
The reaction is quenched by adding a protein precipitation agent (e.g., acetonitrile).
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
The percentage of the compound remaining over time is calculated to determine its stability.[2][3]
-
2. Glutathione (GSH) Trapping Assay
-
Objective: To assess the potential of a compound to form reactive metabolites.
-
Methodology:
-
The test compound is incubated with human liver microsomes and glutathione (GSH) in the presence of NADPH.
-
Control incubations are performed in the absence of NADPH or GSH.
-
Following incubation, samples are analyzed by LC-MS/MS to detect the formation of GSH-adducts.[4][5][6] The use of a 1:1 mixture of unlabeled and stable isotope-labeled GSH can aid in the unambiguous identification of adducts.[6]
-
3. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To evaluate the inhibitory potential of a compound against major CYP isoforms.
-
Methodology:
-
The test compound is incubated with human liver microsomes, a specific CYP isoform substrate, and a cofactor (NADPH).
-
A range of concentrations of the test compound is used.
-
The formation of the metabolite of the specific substrate is monitored by LC-MS/MS.
-
The reduction in metabolite formation compared to a vehicle control is used to calculate the IC50 value (the concentration of the test compound that causes 50% inhibition).[1][7][8][9]
-
In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the pharmacokinetic parameters of a compound after administration in mice.
-
Methodology:
-
Animal Model: Male mice (e.g., CD-1 or C57BL/6) are commonly used.[10]
-
Drug Administration: The compound is administered via the desired route, typically intravenous (i.v.) for initial characterization and oral (p.o.) for assessing oral bioavailability.[10][11]
-
Blood Sampling: Serial blood samples are collected from each mouse at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours) via methods such as saphenous vein or submandibular vein bleeding.[10][12]
-
Sample Processing: Blood samples are processed to obtain plasma, which is then stored at -70°C until analysis.[10]
-
Bioanalysis: The concentration of the compound in plasma samples is quantified using a validated LC-MS/MS method.[10]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral administration, the maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).[13][14]
-
Visualizations
Proposed Mechanism of Action of this compound
The following diagram illustrates the proposed signaling pathway and mechanism of action of this compound in Mycobacterium tuberculosis.
References
- 1. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Plasma Stability Assay - Creative Bioarray [dda.creative-bioarray.com]
- 3. Plasma Stability Assay | Bienta [bienta.net]
- 4. A high-throughput glutathione trapping assay with combined high sensitivity and specificity in high-resolution mass spectrometry by applying product ion extraction and data-dependent neutral loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. Reactive Metabolite Assessment | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 7. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. garethconduit.org [garethconduit.org]
- 14. Prediction of In Vivo Pharmacokinetic Parameters and Time-Exposure Curves in Rats Using Machine Learning from the Chemical Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
TCA1 Demonstrates Potent Efficacy in Chronic Tuberculosis Infection Models, Offering a Novel Mechanism of Action Against Drug-Resistant Strains
A novel small molecule, TCA1, has shown significant promise in combating chronic tuberculosis (TB) infections, including drug-resistant strains, by demonstrating potent bactericidal activity in preclinical mouse models.[1] This comparison guide provides an objective analysis of this compound's efficacy, supported by experimental data, and contrasts its performance with existing therapeutic alternatives. Detailed experimental protocols and visualizations of its mechanism of action are presented to inform researchers, scientists, and drug development professionals.
Superior Efficacy in a Chronic TB Infection Model
This compound has been evaluated in a well-established chronic TB infection mouse model, demonstrating significant bactericidal activity. In this model, BALB/c mice were infected with a low dose of Mycobacterium tuberculosis (Mtb) H37Rv via aerosol, and treatment was initiated four weeks post-infection to mimic a chronic disease state.[1][2]
When administered as a standalone agent at 100 mg/kg, this compound resulted in a 1-log reduction in colony-forming units (CFU) in the lungs and a 1.4-log CFU reduction in the spleen.[1][2] These results highlight the in vivo efficacy of this compound in reducing the bacterial burden in key organs affected by TB.
Combination Therapy Enhances Efficacy
The therapeutic potential of this compound is further amplified when used in combination with existing first-line TB drugs. In the chronic infection model, a combination of this compound (40 mg/kg) with isoniazid (INH) or rifampicin (RIF) showed enhanced bactericidal effects.[1][2] This suggests that this compound could be a valuable component of future combination therapies, potentially shortening treatment duration and combating drug resistance.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of this compound in a chronic TB infection mouse model, compared to standard first-line treatments.
| Treatment Group | Dosage | Organ | CFU Reduction (log10) | Reference |
| This compound (monotherapy) | 100 mg/kg | Lung | 1.0 | [1][2] |
| Spleen | 1.4 | [1][2] | ||
| This compound + Isoniazid (INH) | 40 mg/kg + 25 mg/kg | Lung | Statistically significant reduction (P value < 0.05) | [2] |
| Spleen | Statistically significant reduction (P value < 0.05) | [2] | ||
| This compound + Rifampicin (RIF) | 40 mg/kg + 10 mg/kg | Lung | Statistically significant reduction (P value < 0.05) | [2] |
| Spleen | Statistically significant reduction (P value < 0.05) | [2] |
A Unique Dual Mechanism of Action
This compound exhibits a novel mechanism of action that distinguishes it from all current TB therapies. It dually targets two essential enzymes in M. tuberculosis:
-
Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1): This enzyme is critical for the biosynthesis of the mycobacterial cell wall.[1]
-
Molybdenum cofactor biosynthesis protein MoeW: This enzyme is involved in the synthesis of the molybdenum cofactor, which is essential for the activity of various bacterial enzymes.[1]
By inhibiting these two distinct pathways, this compound demonstrates potent bactericidal activity against both replicating and non-replicating (persistent) Mtb, as well as drug-resistant strains.[1][3] This dual-targeting approach may also reduce the likelihood of developing drug resistance.
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Alternatives for Chronic and Drug-Resistant TB
While this compound shows promise, several alternative drugs are used for the treatment of multidrug-resistant TB (MDR-TB). These include:
-
Bedaquiline: A diarylquinoline that inhibits mycobacterial ATP synthase.[4]
-
Pretomanid: A nitroimidazole that inhibits mycolic acid biosynthesis and generates reactive nitrogen species.[5]
-
Linezolid: An oxazolidinone that inhibits protein synthesis.[5]
-
Fluoroquinolones (e.g., Moxifloxacin, Levofloxacin): These drugs target DNA gyrase.[5][6]
-
Clofazimine and Cycloserine: These are second-line agents also used in combination therapies for MDR-TB.[5][6]
These alternatives often come with significant side effects and require long treatment durations, highlighting the need for novel, more effective, and safer drugs like this compound.
Experimental Protocols
The efficacy of this compound was validated using a standardized chronic TB infection mouse model. The key steps of the protocol are outlined below.
Chronic TB Infection Mouse Model Protocol
-
Animal Model: BALB/c mice are the most commonly used strain for TB drug evaluation studies.[7]
-
Infection: Mice are infected with a low dose of M. tuberculosis H37Rv (approximately 30-100 CFU) via the aerosol route to establish a chronic infection.[7]
-
Incubation Period: The infection is allowed to establish for four weeks, leading to the development of a chronic disease state.[1][2]
-
Treatment: Drug treatment is initiated after the 4-week incubation period. This compound was administered by oral gavage once daily, five days a week, for four weeks.[1][2] Isoniazid and rifampicin were administered in the drinking water.[2][8]
-
Efficacy Evaluation: At the end of the treatment period, mice are euthanized, and the bacterial load (CFU) in the lungs and spleen is determined by plating serial dilutions of organ homogenates on nutrient agar.
References
- 1. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 6. droracle.ai [droracle.ai]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of TCA1-Treated Mycobacterium tuberculosis
A guide for researchers, scientists, and drug development professionals on the transcriptional impact of TCA1 in comparison to frontline anti-tubercular agents.
This guide provides a comparative overview of the transcriptomic effects of the novel anti-tubercular agent this compound on Mycobacterium tuberculosis (Mtb). By juxtaposing the gene expression changes induced by this compound with those of the established first-line drugs, isoniazid (INH) and rifampicin (RIF), this document aims to illuminate the unique mechanism of action of this compound and its potential as a therapeutic agent against drug-resistant and persistent tuberculosis. The data presented is compiled from peer-reviewed studies, with a focus on providing clear, quantitative comparisons and detailed experimental methodologies to support further research and development.
Executive Summary
This compound is a small molecule identified through a phenotypic screen for inhibitors of mycobacterial biofilm formation.[1] It exhibits bactericidal activity against both drug-susceptible and drug-resistant strains of Mtb, including non-replicating persistent forms.[1] Transcriptomic analysis of this compound-treated Mtb H37Rv reveals a distinct mechanism of action compared to conventional anti-tubercular drugs. Notably, this compound treatment leads to the down-regulation of genes associated with Mtb persistence, stress response, and cell wall biosynthesis.[1] This guide presents a side-by-side comparison of the transcriptomic profiles of Mtb treated with this compound, isoniazid, and rifampicin, highlighting the key differences in their impact on bacterial gene expression.
Data Presentation: Comparative Transcriptomic Effects
The following tables summarize the differentially expressed genes in M. tuberculosis H37Rv upon treatment with this compound, isoniazid, and rifampicin. The data has been extracted from independent studies and curated for comparative analysis.
Table 1: Down-regulated Genes in M. tuberculosis H37Rv Treated with this compound
| Gene ID | Gene Name | Fold Change (this compound/DMSO) | Function |
| Rv0081 | - | 0.23 | Dormancy response |
| Rv0251c | - | 0.41 | Stress response |
| Rv1738 | - | 0.21 | Dormancy response |
| Rv1884c | hspX | 0.29 | Stress response |
| Rv2006 | - | 0.42 | Stress response |
| Rv2031c | hsp | 0.38 | Stress response |
| Rv2623 | - | 0.22 | Dormancy response |
| Rv2624c | - | 0.35 | Dormancy response |
| Rv2626c | - | 0.43 | Dormancy response |
| Rv2627c | - | 0.39 | Dormancy response |
| Rv2628 | - | 0.38 | Dormancy response |
| Rv3132c | dosR | 0.36 | Dormancy response |
| Rv3133c | - | 0.33 | Dormancy response |
| Rv3407 | - | 0.41 | Cell wall/Fatty acid biosynthesis |
| Rv3483c | - | 0.45 | Cell wall/Fatty acid biosynthesis |
| Rv3484 | - | 0.43 | Cell wall/Fatty acid biosynthesis |
Source: Adapted from supplementary information in Wang et al., 2013, PNAS.[1]
Table 2: Differentially Expressed Genes in M. tuberculosis H37Rv Treated with Isoniazid
| Gene ID | Gene Name | Regulation | Fold Change (INH/Control) | Functional Category |
| Rv0341 | iniB | Up | >2.0 | Cell wall processes |
| Rv0342 | iniA | Up | >2.0 | Cell wall processes |
| Rv0343 | iniC | Up | >2.0 | Cell wall processes |
| Rv1484 | inhA | Up | >2.0 | Mycolic acid biosynthesis |
| Rv2244 | kasA | Up | >2.0 | Mycolic acid biosynthesis |
| Rv1908c | katG | Down | <0.5 | Pro-drug activation |
| Rv2747 | - | Down | <0.5 | Information pathways |
| Rv2983 | ndh | Down | <0.5 | Intermediary metabolism and respiration |
Source: Adapted from supplementary data in Karakousis et al., 2008, Journal of Antimicrobial Chemotherapy.[2][3]
Table 3: Differentially Expressed Genes in M. tuberculosis H37Rv Treated with Rifampicin
| Gene ID | Gene Name | Regulation | log2FoldChange (RIF/Control) | Functional Category |
| Rv0667 | rpoB | Down | -1.5 | RNA polymerase subunit B |
| Rv0668 | rpoC | Down | -1.4 | RNA polymerase subunit C |
| Rv1273c | - | Up | 2.1 | Information pathways |
| Rv1686c | - | Up | 2.5 | Efflux |
| Rv2671 | - | Up | 2.3 | Conserved hypotheticals |
| Rv2855c | - | Down | -1.8 | Intermediary metabolism and respiration |
| Rv3728 | - | Up | 2.0 | Cell wall and cell processes |
| Rv3788 | - | Down | -1.6 | Virulence, detoxification, adaptation |
Source: Processed from GEO dataset GSE166622.
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the transcriptomic analyses of M. tuberculosis treated with this compound, isoniazid, and rifampicin.
This compound Treatment and Transcriptional Analysis
-
Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv was grown in 7H9 liquid medium supplemented with 0.2% glycerol, 0.5% BSA, 0.2% dextrose, and 0.085% NaCl.
-
Drug Exposure: Mid-log phase cultures (OD600 ≈ 0.6) were treated with this compound at a concentration of 3.75 µg/mL. A control group was treated with 0.1% DMSO.
-
RNA Extraction and Sequencing: After a defined incubation period, bacterial cells were harvested, and total RNA was extracted. The specific RNA sequencing platform and analysis pipeline are not detailed in the primary publication.[1]
-
Data Analysis: Gene expression levels in this compound-treated samples were compared to DMSO-treated controls to identify differentially expressed genes.[1]
Isoniazid Treatment and Microarray Analysis
-
Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 10% oleic acid-albumin-dextrose-catalase (OADC) and 0.05% Tween 80.
-
Drug Exposure: Exponentially growing cultures were exposed to isoniazid at a concentration of 0.1 µg/mL for 4 hours.
-
RNA Extraction and Microarray: Total RNA was isolated from bacterial pellets. RNA quality and quantity were assessed, and the RNA was used for microarray analysis.
-
Data Analysis: Gene expression changes were determined by comparing the transcriptomes of isoniazid-treated and untreated cultures. Genes with a P-value < 0.01 were considered significantly regulated.[2][3]
Rifampicin Treatment and RNA-Sequencing
-
Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv was grown in 7H9 media supplemented with ADC, 0.2% glycerol, and 0.05% tyloxapol at 37°C with shaking until mid-log phase (OD600 of ~0.4-0.8).
-
Drug Exposure: The cultures were diluted to an OD600 of 0.05 and treated with rifampicin at a concentration of 0.02 µg/mL. Samples were collected at 4, 24, and 72 hours post-treatment.
-
RNA Extraction and Sequencing: Total RNA was extracted from the bacterial pellets. Following rRNA depletion, cDNA libraries were prepared and sequenced.
-
Data Analysis: The sequence reads were aligned to the M. tuberculosis H37Rv reference genome. Differential gene expression analysis was performed to compare rifampicin-treated samples with untreated controls at each time point.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key affected pathways by this compound and the general experimental workflow for comparative transcriptomics.
Discussion
The comparative transcriptomic data reveals a distinct mode of action for this compound. While isoniazid primarily up-regulates genes involved in mycolic acid biosynthesis and cell wall stress responses, and rifampicin's main effect is on the RNA polymerase subunits, this compound uniquely down-regulates a suite of genes implicated in dormancy and persistence.[1] This is a significant finding, as the ability of Mtb to enter a dormant state is a major obstacle to effective tuberculosis treatment.
The down-regulation of the DosR regulon genes, which are critical for the adaptation of Mtb to hypoxic and nitric oxide-induced stress, suggests that this compound may render the bacteria more susceptible to host immune responses and less able to persist in a non-replicating state.[1] Furthermore, the impact of this compound on cell wall and fatty acid biosynthesis genes, while also observed with other anti-tubercular agents, may involve different specific targets, contributing to its efficacy against drug-resistant strains.
Conclusion
This compound presents a promising new avenue for the development of anti-tubercular therapies. Its unique transcriptomic signature, characterized by the down-regulation of persistence-associated genes, distinguishes it from current frontline drugs. This comparative guide provides a foundational resource for researchers to further investigate the mechanism of this compound, identify potential synergistic interactions with existing drugs, and accelerate the development of novel treatment strategies to combat the global threat of tuberculosis. Further studies employing standardized experimental conditions for direct comparative transcriptomics are warranted to fully elucidate the relative effects of these compounds.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of TCA1
Disclaimer: The following procedures are based on established best practices for hazardous chemical waste management and information on structurally similar compounds. Always consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and regulatory requirements before proceeding with any disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to understand the potential hazards of TCA1. Based on available information for the compound and its structural motifs, the following precautions should be taken.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned lab coat is required.
-
Respiratory Protection: If handling the solid form and there is a risk of generating dust, use a NIOSH-approved respirator.
All handling of this compound, both in its pure form and as waste, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Hazard Profile and Waste Classification
This compound should be managed as a hazardous chemical waste stream. This classification is inferred from the hazardous properties of its core chemical structures. Benzothiazole derivatives can be skin and respiratory irritants with aquatic toxicity, while carbamates can also pose toxicological risks.
| Parameter | Information/Guideline | Disposal Consideration |
| Chemical Name | ethyl (2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carbonyl)carbamate | Ensure full chemical name is used on waste labels. |
| CAS Number | 864941-32-2 | Use for accurate identification and record-keeping. |
| Physical State | Solid | Handle as solid chemical waste. |
| Inferred Hazards | Potential eye and skin irritant. Potential aquatic toxicity. | Do not dispose of down the drain or in regular trash. |
| Waste Stream | Hazardous Chemical Waste | Segregate from non-hazardous and other chemical waste streams. |
| Primary Disposal Method | Incineration | To be carried out by a licensed hazardous waste facility.[1] |
Step-by-Step Disposal Protocol
The following protocol provides a procedural, step-by-step guide for the safe disposal of this compound from the laboratory bench to its final collection point.
Experimental Protocol for Waste Collection:
-
Segregation: At the point of generation, segregate this compound waste from all other waste streams. This includes separating it from non-hazardous trash, sharps, and other chemical waste unless they are known to be compatible.
-
Containerization:
-
Solid Waste: Place solid this compound waste (e.g., contaminated weigh boats, gloves, paper towels) into a designated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable.[2]
-
Liquid Waste: If this compound is in a solution, collect it in a dedicated, sealed, and compatible container for hazardous liquid waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.
-
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "ethyl (2-(benzo[d]thiazole-2-carboxamido)thiophene-3-carbonyl)carbamate"
-
The CAS Number: "864941-32-2"
-
The primary hazard(s) (e.g., "Irritant")
-
The date of first accumulation.
-
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials, heat, and ignition sources.
-
Arranging for Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup for the this compound waste. Provide them with a complete and accurate inventory of the waste.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert others.
-
Control and Contain: For small, manageable spills, and if you are trained to do so, contain the spill using an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by a thorough wash with soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[3]
-
Label and Dispose: Seal and label the container with the spill cleanup materials as hazardous waste and arrange for its disposal through your EHS department.
Visual Workflow and Decision-Making Diagrams
The following diagrams, generated using Graphviz, illustrate the workflow and decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision-making tree for handling this compound waste streams.
References
Essential Safety and Operational Protocols for Handling Trichloroacetic Acid (TCA)
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Trichloroacetic Acid (TCA). Adherence to these procedural guidelines is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE) and Engineering Controls
When handling TCA, a highly corrosive and potentially carcinogenic substance, specific personal protective equipment and engineering controls are mandatory to minimize exposure risk.[1][2] Phosgene, a toxic gas, can form from TCA, making proper handling crucial.[1]
| Exposure Limit | Value | Agency |
| Permissible Exposure Limit (TWA) | 0.5 ppm | OSHA[1] |
| Threshold Limit Value (TWA) | 0.5 ppm | ACGIH[3] |
| NIOSH Recommended Exposure Limit (TWA) | 1 ppm | NIOSH[3] |
Handling and Storage Procedures
Handling:
-
Always handle Trichloroacetic Acid within a certified laboratory chemical fume hood to prevent inhalation of harmful fumes.[1][2]
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
When preparing solutions, always add TCA to water slowly; never the other way around, to avoid a violent reaction.
-
Ensure containers are tightly sealed when not in use to prevent the absorption of moisture from the air, which can cause the crystalline solid to form a syrup.[1]
Storage:
-
Store TCA in a cool, dry, and well-ventilated area away from direct sunlight, heat, and incompatible materials.[1][3]
-
Containers should be stored upright and below eye level in a designated and labeled area, such as a chemical storage cabinet.[3]
-
Use secondary containment, like a polyethylene tub, to mitigate spills.[3]
-
Incompatible materials to avoid storing with TCA include oxidizers, bases, and metals.[1]
Spill and Exposure Response
Spill Response:
-
Due to its carcinogenic properties, do not attempt to clean up a TCA spill, regardless of the size.[1]
-
Evacuate the immediate area and alert the designated chemical hygiene officer or emergency contact.[1]
-
If a small, manageable spill occurs and you are trained for it, you may absorb the spill with an inert, dry material and place it in a sealed container for hazardous waste disposal.[3]
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[3][4]
-
Skin Contact: Immediately flush the affected skin with large amounts of water for at least 15 minutes and seek medical attention.[3] Remove contaminated clothing.[5]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6][7]
Waste Disposal Plan
Proper disposal of TCA waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Hazardous Waste Determination: Waste containing TCA must be managed as dangerous waste if the solution has a pH of 6 or lower, or if the concentration is 1% or greater.[3]
-
Collection: Collect TCA waste in a designated, compatible container, such as a polyethylene container, provided by your institution's environmental health and safety department.[3]
-
Labeling and Storage: Ensure the waste container is clearly labeled as "Hazardous Waste" with the full chemical name "Trichloroacetic Acid" and stored away from incompatible materials.[3]
-
Disposal: Contact a licensed professional waste disposal service to handle the final disposal of the material.[8] Do not dispose of TCA down the sink.[9]
Experimental Workflow for Handling TCA
The following diagram outlines the standard operating procedure for safely handling TCA in a laboratory setting.
Caption: Workflow for the safe handling of Trichloroacetic Acid in a laboratory setting.
References
- 1. amherst.edu [amherst.edu]
- 2. Trichloroacetic Acid (TCA) Uses in Synthesis & Labs | Advent [adventchembio.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. rcilabscan.com [rcilabscan.com]
- 5. media.laballey.com [media.laballey.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. fishersci.ie [fishersci.ie]
- 9. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
